4-Ethyl-2-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCHDRLWPAKSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060214 | |
| Record name | Pyridine, 4-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-88-9 | |
| Record name | 4-Ethyl-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 4-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ETHYL-2-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA18ON150D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 4-Ethyl-2-methylpyridine mechanism
An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-methylpyridine
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a substituted pyridine of interest in specialty chemical and pharmaceutical development. While numerous classical methods exist for pyridine ring construction, this document focuses on the most industrially viable and mechanistically insightful approach: the Chichibabin pyridine synthesis. We will dissect the reaction mechanism, detailing the cascade of aldol condensations, Michael additions, and cyclization/aromatization steps. Furthermore, this guide presents detailed experimental protocols for both gas-phase catalytic and liquid-phase batch syntheses, supported by quantitative data and expert analysis on the causality behind experimental choices. The content is structured to provide researchers, chemists, and drug development professionals with a robust and practical understanding of this synthesis, grounded in established chemical principles and authoritative references.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Simple alkyl-substituted pyridines, such as picolines and lutidines, serve as crucial building blocks for more complex molecules and are produced on an industrial scale. This compound, an isomer of lutidine, belongs to this important class of compounds.[2][3] Its synthesis is of significant interest as a model for constructing asymmetrically substituted pyridines.
The primary and most efficient route for synthesizing simple alkylpyridines is the Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924.[4][5] This method involves the condensation of aldehydes and/or ketones with ammonia, typically at high temperatures and pressures over a solid acid catalyst.[4] It represents a powerful example of generating molecular complexity from simple, readily available precursors.[6] This guide will explore the Chichibabin reaction as the core directive for the synthesis of this compound.
The Core Mechanism: A Chichibabin-Type Condensation
The synthesis of this compound from simple carbonyls and ammonia is a multi-step process involving a cascade of classical organic reactions. The most logical precursors are acetaldehyde (CH₃CHO) and butanal (CH₃CH₂CH₂CHO) , which provide the necessary carbon fragments to construct the target molecule, with ammonia serving as the nitrogen source.
The overall reaction can be conceptualized as the condensation of two molecules of butanal and one molecule of acetaldehyde with ammonia. However, the mechanism proceeds through several key intermediates.
Key Mechanistic Steps:
-
Enamine/Imine Formation: Both acetaldehyde and butanal react with ammonia to form their respective imines and enamines, which exist in equilibrium. These species are the key nucleophiles in subsequent steps.
-
Aldol Condensation & Dehydration: Butanal undergoes a self-aldol condensation followed by dehydration to form 2-ethyl-2-hexenal. This α,β-unsaturated aldehyde is a critical electrophile (Michael acceptor).
-
Michael Addition: An enamine derived from acetaldehyde acts as a Michael donor, attacking the β-carbon of the 2-ethyl-2-hexenal intermediate. This conjugate addition is a crucial carbon-carbon bond-forming step that establishes the core backbone of the final product.
-
Cyclization and Aromatization: The resulting 1,5-dicarbonyl (or its imine equivalent) intermediate undergoes intramolecular condensation with ammonia. A series of cyclization and dehydration steps follows, ultimately leading to the expulsion of water and the formation of the stable, aromatic pyridine ring.
Visualizing the Mechanism
The following diagram illustrates the proposed mechanistic pathway for the formation of this compound.
Caption: Proposed mechanism for Chichibabin synthesis of this compound.
Experimental Protocols and Data
The synthesis of this compound can be approached via two primary methodologies: a gas-phase continuous process, suitable for industrial production, and a liquid-phase batch process, more common for laboratory-scale synthesis.
Gas-Phase Catalytic Synthesis (Industrial Method)
This method is the workhorse for the commercial production of simple alkylpyridines.[4] It involves passing the gaseous reactants over a heated, heterogeneous catalyst bed. The choice of catalyst is critical for achieving high yield and selectivity.
Experimental Protocol:
-
Catalyst Preparation: A solid acid catalyst, typically amorphous silica-alumina or a zeolite (e.g., ZSM-5), is prepared and often promoted with a metal oxide such as cadmium oxide (CdO) or lead oxide (PbO) to enhance activity and selectivity.[7][8][9]
-
Reactor Setup: A fixed-bed tubular reactor, typically made of stainless steel, is packed with the prepared catalyst. The reactor is placed inside a furnace capable of maintaining temperatures between 350-500 °C.[4]
-
Reaction Execution: A gaseous feed mixture of acetaldehyde, butanal, and ammonia, diluted with an inert carrier gas (e.g., nitrogen) and steam, is passed through the heated reactor. The molar ratio of reactants is a critical parameter to optimize.
-
Product Collection: The reactor effluent is cooled, causing the condensation of the pyridine bases, unreacted aldehydes, and water.
-
Work-up and Purification: The organic layer is separated from the aqueous layer. The crude product mixture is then subjected to fractional distillation to isolate this compound from other pyridine isomers, unreacted starting materials, and high-boiling byproducts.
Data Presentation:
| Parameter | Typical Value/Range | Rationale & Field Insights |
| Catalyst | Silica-Alumina or Zeolite | Provides acidic sites for condensation and dehydration reactions.[4] |
| Temperature | 400 - 450 °C | Balances reaction rate and catalyst stability. Higher temperatures can lead to cracking and byproduct formation.[9] |
| Pressure | Atmospheric | Sufficient for gas-phase reaction; higher pressures offer little advantage and increase capital cost. |
| Reactant Ratio | Aldehydes:Ammonia (1:1 to 1:3) | An excess of ammonia helps suppress side reactions and pushes the equilibrium towards product formation. |
| Yield (Total Pyridines) | 60 - 75% | Represents a highly efficient conversion from simple precursors.[8] |
| Selectivity for Target | Variable | Highly dependent on catalyst and precise conditions. Byproduct formation (isomers, picolines) is a significant challenge. |
Experimental Workflow Diagram:
Caption: Workflow for industrial gas-phase synthesis of this compound.
Liquid-Phase Batch Synthesis
For laboratory-scale synthesis, a liquid-phase reaction in a high-pressure autoclave is a more practical approach. This method often uses paraldehyde (the cyclic trimer of acetaldehyde) for easier handling and an ammonium salt as both the nitrogen source and a catalyst.[10][11]
Experimental Protocol:
-
Reactor Charging: A high-pressure steel autoclave is charged with paraldehyde, butanal, and an aqueous solution of an ammonium salt, such as ammonium acetate or ammonium phosphate.[11]
-
Reaction Execution: The autoclave is sealed and heated to a temperature between 200-250 °C. The reaction is exothermic, and the internal pressure will rise significantly.[10] The reaction is held at temperature with stirring for several hours.
-
Cooling and Depressurization: The reactor is cooled to room temperature, and any excess pressure is carefully vented.
-
Extraction and Work-up: The reaction mixture is transferred from the autoclave and extracted with an organic solvent (e.g., chloroform, diethyl ether). The combined organic extracts are washed with water and dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude oil is purified by vacuum distillation to yield the final product.
Data Presentation:
| Parameter | Typical Value/Range | Rationale & Field Insights |
| Reactants | Paraldehyde, Butanal, Ammonium Salt | Paraldehyde is a stable liquid source of acetaldehyde. Ammonium salts can act as catalysts and pH buffers.[11][12] |
| Temperature | 220 - 240 °C | Ensures sufficient energy for the condensation and aromatization steps in the liquid phase.[10] |
| Pressure | 800 - 3000 psi (Autogenous) | Pressure is generated by the vapor pressure of the reactants and byproducts at the reaction temperature.[10] |
| Reaction Time | 2 - 4 hours | Sufficient time for the reaction cascade to proceed to completion. |
| Yield | 45 - 60% | Generally lower than the optimized gas-phase process but good for a one-pot batch synthesis.[10] |
Scientific Integrity: Causality and Trustworthiness
A Senior Application Scientist recognizes that robust synthesis is built on understanding the "why" behind each step. The protocols described are self-validating systems when the underlying principles are respected.
-
Trustworthiness of the Mechanism: The proposed Chichibabin-type mechanism is highly trustworthy as it is constructed from fundamental, well-established organic reactions: enamine synthesis, aldol condensation, Michael addition, and intramolecular cyclization. Each step is a logical consequence of the preceding one under the specified reaction conditions.
-
Causality in Catalyst Selection: In the gas-phase synthesis, the dual-functionality of the silica-alumina catalyst is key. Lewis acid sites on the alumina surface activate the carbonyl groups for nucleophilic attack, while Brønsted acid sites catalyze the dehydration steps essential for forming the α,β-unsaturated intermediates and for the final aromatization of the dihydropyridine ring.[4]
-
Role of Temperature and Pressure: Temperature is the primary driver of this reaction. It provides the activation energy for C-C bond formation and, crucially, for the irreversible aromatization step which drives the entire equilibrium toward the pyridine product. In the liquid phase, the autogenously generated high pressure maintains the reactants in a liquid/supercritical state, increasing molecular collisions and reaction rates.[10]
-
Control of Selectivity: The primary challenge in this synthesis is controlling selectivity. The reaction pot contains multiple aldehydes and ammonia, leading to a statistical mixture of products. Besides the desired this compound, side products like 2-picoline, 4-picoline, and other lutidine isomers are invariably formed. Industrial processes rely on highly optimized catalysts and reactant feed ratios, coupled with efficient fractional distillation, to isolate the desired product.
Conclusion
The synthesis of this compound is most effectively achieved through a Chichibabin-type condensation reaction. This approach exemplifies the principles of convergent synthesis, building a complex heterocyclic core from simple, inexpensive aldehyde and ammonia precursors. While the gas-phase catalytic route offers the highest efficiency for industrial-scale production, the liquid-phase batch process provides a viable laboratory-scale alternative. A thorough understanding of the underlying reaction mechanism—a cascade of condensations, additions, and cyclizations—is paramount for troubleshooting, optimization, and adapting the methodology for the synthesis of other valuable substituted pyridines.
References
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Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Available at: [Link]
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Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]
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Kröhnke synthesis of pyridine. Química Organica.org. Available at: [Link]
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Oxidative Synthesis of Kröhnke Pyridines. ChemistryViews. Available at: [Link]
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Icilio Guareschi and his amazing “1897 reaction”. PubMed Central (PMC) - NIH. Available at: [Link]
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Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Semantic Scholar. Available at: [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central (PMC) - NIH. Available at: [Link]
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Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
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Chichibabin Reaction. cambridge.org. Available at: [Link]
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Chichibabin Pyridine Synthesis. organic-chemistry.org. Available at: [Link]
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One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. ResearchGate. Available at: [Link]
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5-ethyl-2-methylpyridine. Organic Syntheses Procedure. Available at: [Link]
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Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences. Available at: [Link]
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An In-depth Technical Guide to 4-Ethyl-2-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethyl-2-methylpyridine, a substituted pyridine derivative of interest in various chemical and pharmaceutical applications. This document delves into its structural characteristics, spectroscopic profile, synthesis methodologies, and chemical reactivity. Furthermore, it explores its potential applications, particularly within the realm of drug discovery and development, offering insights for researchers and scientists in the field.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their unique electronic properties and ability to engage in a variety of chemical transformations make them versatile scaffolds for the design of novel therapeutic agents. This compound, also known as 4-ethyl-2-picoline, is one such derivative whose specific substitution pattern imparts distinct physical and chemical characteristics. Understanding these properties is paramount for its effective utilization in synthetic chemistry and drug design. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | |
| Molecular Weight | 121.18 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 178 °C | [2] |
| Melting Point | -70.3 °C | [2] |
| Density | 0.9208 g/cm³ | [2] |
| Solubility in Water | 1.2 g/100 mL | [2] |
| pKa (of conjugate acid) | ~6.0 (estimated) |
Note: Some physical properties are reported for the isomeric 5-Ethyl-2-methylpyridine and are expected to be similar for the 4-ethyl-2-methyl isomer.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. The following sections detail the expected features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.
-
Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) will likely be the most downfield. The protons at C3 and C5 will show coupling to each other.
-
Ethyl Group: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group are expected, with a typical coupling constant of around 7.5 Hz.
-
Methyl Group: A singlet for the protons of the methyl group at the 2-position.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) are generally the most deshielded.
-
Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
-
C-H Stretching (Alkyl): Aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring and the alkyl substituents will be present in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 121, corresponding to its molecular weight. The fragmentation pattern will be characteristic of alkylpyridines. A prominent fragment is often observed due to the loss of a methyl radical from the ethyl group (benzylic cleavage), resulting in a stable pyridyl-stabilized carbocation at m/z = 106.
Caption: Primary fragmentation pathway of this compound in mass spectrometry.
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be approached through variations of the Chichibabin pyridine synthesis . This powerful reaction involves the condensation of aldehydes or ketones with ammonia or amines. For this compound, a plausible route would involve the reaction of an appropriate unsaturated carbonyl compound with an enamine derived from a ketone and ammonia.
A well-documented protocol for the synthesis of the isomeric 5-Ethyl-2-methylpyridine from paraldehyde (a trimer of acetaldehyde) and aqueous ammonia provides a strong foundation for developing a specific synthesis for the 4-ethyl isomer.[3] This reaction is typically carried out at high temperatures and pressures in a steel reactor.
Illustrative Synthetic Workflow (based on Chichibabin synthesis):
Caption: Generalized workflow for Chichibabin pyridine synthesis.
Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine (as a model) [3]
This protocol for the synthesis of the isomer 5-Ethyl-2-methylpyridine serves as a valuable reference for the potential synthesis of this compound.
-
Reactants: A mixture of paraldehyde, 28% aqueous ammonium hydroxide, and a catalytic amount of ammonium acetate is prepared.
-
Reaction Conditions: The mixture is heated in a sealed steel reaction vessel to approximately 230 °C with continuous agitation for a specified period (e.g., 1 hour). The reaction is exothermic and generates significant pressure.
-
Work-up: After cooling, the reaction mixture is separated into aqueous and organic layers. The aqueous layer is extracted with a suitable organic solvent (e.g., chloroform).
-
Purification: The combined organic extracts are dried, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield the desired ethylmethylpyridine isomer.
Causality behind Experimental Choices:
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the multiple condensation and cyclization steps involved in the Chichibabin reaction.
-
Steel Reaction Vessel: The high pressures generated during the reaction necessitate the use of a robust, sealed reactor.
-
Ammonium Acetate Catalyst: The catalyst facilitates the initial condensation reactions.
-
Fractional Distillation: This is a crucial step for separating the desired product from unreacted starting materials, byproducts, and other isomeric ethylmethylpyridines that may form.
Chemical Reactivity
The reactivity of this compound is governed by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of the activating alkyl substituents.
4.2.1. Oxidation of Alkyl Side-Chains
The methyl and ethyl groups on the pyridine ring can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).[4] The selective oxidation of one alkyl group over the other can be challenging and often depends on the reaction conditions. The resulting pyridine carboxylic acids are valuable building blocks in organic synthesis.
Experimental Protocol: Oxidation of a Methylpyridine (General Procedure)
-
Reaction Setup: The methylpyridine is dissolved in water or a suitable solvent in a multi-necked flask equipped with a stirrer, thermometer, and reflux condenser.
-
Addition of Oxidant: A solution of the oxidizing agent (e.g., potassium permanganate) is added portion-wise to the reaction mixture while monitoring the temperature.
-
Reaction Monitoring: The reaction is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is filtered to remove any solid byproducts (e.g., manganese dioxide if KMnO₄ is used). The filtrate is then acidified to precipitate the pyridine carboxylic acid.
-
Purification: The crude carboxylic acid is collected by filtration and can be purified by recrystallization.
4.2.2. Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Reactions such as nitration, halogenation, and sulfonation require harsh conditions and typically occur at the 3- and 5-positions. The presence of the activating alkyl groups at the 2- and 4-positions can influence the regioselectivity of these reactions.
4.2.3. Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. While this compound does not have a leaving group for a typical SₙAr reaction, it can undergo nucleophilic attack under specific conditions, such as the Chichibabin reaction where a hydride ion is eliminated.
Applications in Drug Development
Substituted pyridines are prevalent in a wide array of pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets. While specific applications of this compound in marketed drugs are not extensively documented, its structural motif is of significant interest in medicinal chemistry.
-
Scaffold for Lead Optimization: The this compound core can serve as a starting point for the synthesis of compound libraries in lead optimization campaigns. The functional handles (the pyridine nitrogen and the potential for modification of the alkyl groups) allow for systematic structural modifications to explore structure-activity relationships (SAR).
-
Precursor for Active Pharmaceutical Ingredients (APIs): Through reactions such as the oxidation of its side chains, this compound can be converted into more complex intermediates for the synthesis of APIs.[5] For instance, the resulting pyridine carboxylic acids can be used in amide coupling reactions to build larger molecules.
-
Ligands for Metal-Based Therapeutics: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it a potential ligand for the development of metal-based drugs or diagnostic agents.
Logical Relationship in Drug Discovery:
Caption: Role of this compound as a precursor in API synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is a flammable liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. Users should consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal.
Conclusion
This compound is a valuable substituted pyridine with a range of potential applications in organic synthesis and medicinal chemistry. Its physical properties and chemical reactivity, characterized by the interplay of the pyridine ring and its alkyl substituents, offer numerous opportunities for the construction of more complex molecules. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and utilization in research and development, particularly in the pursuit of novel therapeutic agents. Further exploration of its synthetic accessibility and reactivity is warranted to fully unlock its potential as a versatile building block in drug discovery.
References
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2018). Sci. Pharm., 86(2), 21. Available at: [Link]
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5-Ethyl-2-methylpyridine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. (2012). Advanced Materials Research, 554-556, 1229-1232. Available at: [Link]
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This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2023). Molecules, 28(23), 7829. Available at: [Link]
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A Technical Guide to the Biological Activity Screening of 4-Ethyl-2-methylpyridine
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comprehensive framework for the biological activity screening of 4-Ethyl-2-methylpyridine, a substituted pyridine with unexplored therapeutic potential. While specific biological data for this exact molecule is not extensively documented, its structural motifs suggest a high probability of interaction with various biological targets. This document outlines a strategic, multi-tiered approach for discovering and validating potential therapeutic applications of this compound, drawing upon established methodologies for analogous pyridine derivatives. We will delve into the rationale behind target selection, provide detailed protocols for primary and secondary in vitro screening, and discuss the transition to in vivo validation, thereby offering a complete roadmap for researchers, scientists, and drug development professionals.
Introduction: The Pyridine Scaffold and Rationale for Screening
Pyridine and its derivatives are heterocyclic aromatic compounds that are integral to a vast array of natural products and synthetic drugs. The nitrogen atom in the pyridine ring imparts unique electronic properties, allowing it to act as a hydrogen bond acceptor and to participate in various non-covalent interactions with biological macromolecules. This versatility has led to the development of pyridine-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3][4]
This compound (Figure 1) is a relatively simple substituted pyridine. Its lipophilicity, conferred by the ethyl and methyl groups, may enhance its ability to cross cellular membranes, a desirable property for many drug candidates. The lack of extensive biological screening data for this specific compound presents a unique opportunity for novel therapeutic discovery. This guide proposes a systematic screening cascade to elucidate its potential biological activities.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
A Strategic Approach to Biological Activity Screening
A successful screening campaign begins with a broad, yet targeted, approach. Given the known activities of other pyridine derivatives, we propose an initial screening cascade focusing on three key areas: oncology, inflammation, and infectious diseases. A parallel screen for acetylcholinesterase inhibition is also warranted due to the prevalence of pyridine cores in neurological drugs.[4][5]
Caption: High-level workflow for screening this compound.
Primary In Vitro Screening Protocols
The initial phase of screening aims to identify any significant biological activity in a cost-effective and high-throughput manner.
Anticancer Activity: Cytotoxicity Screening
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7] Many pyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates potential cytotoxic activity.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. A fluorometric or colorimetric assay can be used to screen for COX-2 inhibition.[9][10][11][12]
Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation: Prepare the reaction buffer, human recombinant COX-2 enzyme, heme cofactor, and a fluorometric probe as per the kit manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[9][13]
-
Inhibitor Addition: In a 96-well plate, add the test compound (this compound) at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background controls.
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction. A reduction in the reaction rate in the presence of the compound indicates COX-2 inhibition.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique to determine the MIC of a compound against various microorganisms.[3][4][14]
Protocol: Broth Microdilution for MIC
-
Microorganism Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Neurological Activity: Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitors are used to treat Alzheimer's disease and other neurological disorders. The Ellman method is a common colorimetric assay for screening AChE inhibitors.[15][16][17]
Protocol: AChE Inhibitor Screening
-
Reagent Preparation: Prepare a phosphate buffer, AChE enzyme solution, DTNB (Ellman's reagent), and the substrate (acetylthiocholine iodide).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations. Include a known AChE inhibitor (e.g., physostigmine) as a positive control and a vehicle control.
-
Enzyme Addition: Add the AChE solution to the wells and incubate for a short period.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm kinetically. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Data Analysis: A reduced rate of color formation in the presence of the compound indicates AChE inhibition.
Secondary Screening and Hit-to-Lead Optimization
Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening for confirmation and further characterization.
Dose-Response and IC50/EC50 Determination
For active compounds, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency.
Mechanism of Action (MoA) Studies
Understanding how a compound exerts its biological effect is crucial. For example, if this compound shows anticancer activity, subsequent studies could include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death.
-
Signaling Pathway Analysis: Using techniques like Western blotting to probe key cancer-related pathways.
Caption: A hypothetical signaling pathway for apoptosis induction.
Selectivity and Specificity
It is important to assess whether the compound's activity is specific to the target of interest or if it has off-target effects. For example, a COX-2 inhibitor should be tested for its activity against COX-1 to determine its selectivity.
In Vivo Validation
Promising lead compounds from secondary screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole organism.
In Vivo Efficacy Models
The choice of in vivo model depends on the therapeutic area.[18]
-
Anticancer Efficacy: Human tumor xenograft models in immunocompromised mice are commonly used. Tumor cells are implanted, and after tumor establishment, the animals are treated with the test compound. Tumor growth inhibition is the primary endpoint.[19]
-
Anti-inflammatory Efficacy: The carrageenan-induced paw edema model in rats or mice is a standard for acute inflammation. The compound is administered before carrageenan injection, and the reduction in paw swelling is measured.[1][20][21]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of this compound orally or intraperitoneally.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[1]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Preliminary Toxicity Studies
Initial toxicity assessment is crucial. Acute oral toxicity studies are often performed according to OECD guidelines (e.g., OECD 420 or 423) to determine the potential adverse effects of a single dose of the compound.[23][24] Repeated dose toxicity studies (e.g., OECD 407 for 28 days) provide information on the effects of longer-term exposure.[23]
Data Presentation and Interpretation
All quantitative data should be presented clearly, for instance, in tabular format, to allow for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 28.7 |
| HCT116 | Colon | 12.5 |
| Doxorubicin | (Control) | 0.8 |
Table 2: Hypothetical Anti-inflammatory Activity
| Assay | Target | IC50 (µM) |
| COX-1 Inhibition | Off-target | > 100 |
| COX-2 Inhibition | Target | 8.9 |
| Celecoxib (Control) | COX-2 | 0.5 |
Conclusion
This technical guide provides a comprehensive and systematic framework for the biological activity screening of this compound. By employing a tiered approach, from broad primary screening to focused in vivo validation, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel chemical entities. The protocols and strategies outlined herein are based on established and validated methodologies, ensuring scientific rigor and reproducibility. The exploration of the biological activities of this compound holds promise for the discovery of new therapeutic agents.
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An In-Depth Technical Guide to the Chichibabin Reaction for the Synthesis of 2-Amino-4-ethyl-6-methylpyridine
Abstract
The Chichibabin reaction, a cornerstone of heterocyclic chemistry since its discovery in 1914, provides a direct and powerful method for the amination of pyridine and its derivatives.[1] This guide offers a comprehensive technical overview of the Chichibabin reaction, specifically focusing on the synthesis of 2-amino-4-ethyl-6-methylpyridine from 4-ethyl-2-methylpyridine. This aminopyridine derivative serves as a crucial building block in the development of pharmaceuticals and agrochemicals. We will delve into the reaction's intricate mechanism, provide a detailed, field-proven experimental protocol, explore process optimization and troubleshooting, and outline methods for product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction with a modern understanding of its nuances and practical application.
Introduction: The Enduring Relevance of the Chichibabin Reaction
The direct introduction of an amino group onto an electron-deficient pyridine ring is a formidable challenge in organic synthesis. Aleksei Chichibabin's discovery that sodium amide (NaNH₂) could directly aminate pyridine at high temperatures was a groundbreaking achievement.[1] The reaction is a nucleophilic aromatic substitution where a hydride ion is displaced—a rare and mechanistically significant event.[2] The resulting 2-aminopyridines are not merely derivatives; they are versatile intermediates whose reactivity is transformed, opening gateways to a vast array of more complex molecular architectures essential for modern chemistry.[1][3]
The target molecule of this guide, this compound, is a disubstituted pyridine. Its amination via the Chichibabin reaction is regioselective, a key aspect we will explore. The resulting product, 2-amino-4-ethyl-6-methylpyridine, is a valuable synthon in medicinal chemistry and materials science.
The Reaction Mechanism: A Stepwise Analysis
The Chichibabin reaction proceeds through an addition-elimination mechanism, formally classified as a Nucleophilic Aromatic Substitution of Hydrogen (SNH).[2] Understanding the causality behind each step is critical for process control and optimization.
Step 1: Coordination and Nucleophilic Attack The reaction initiates with the coordination of the sodium cation (Na⁺) from sodium amide to the nitrogen atom of the pyridine ring.[2][4] This coordination enhances the electrophilicity of the α-carbons (C2 and C6), making them more susceptible to nucleophilic attack. The highly nucleophilic amide anion (NH₂⁻) then attacks one of the α-carbons. For this compound, the attack will preferentially occur at the C6 position due to the steric hindrance posed by the methyl group at C2. This addition forms a resonance-stabilized anionic σ-adduct, often referred to as a Meisenheimer-like intermediate.[2][5] The formation of this intermediate is often accompanied by the appearance of a distinct red color, which can serve as a visual indicator of reaction progress.[2][6]
Step 2: Aromatization via Hydride Elimination The reaction is driven to completion by the rearomatization of the pyridine ring. This is achieved through the elimination of a hydride ion (H⁻) from the sp³-hybridized carbon.[2][6] This is the rate-determining step and requires significant thermal energy, explaining the high reaction temperatures (110-140°C) typically employed.[1][7]
Step 3: Irreversible Gas Evolution and Product Formation The expelled hydride ion is a powerful base and immediately reacts with an available proton source. In the reaction medium, this is typically the newly formed aminopyridine product or another amide species, leading to the formation of hydrogen gas (H₂).[5][6] The evolution of H₂ is an irreversible process that drives the equilibrium towards the products.[6] Upon completion, an acidic workup is performed to protonate the sodium salt of the aminopyridine, yielding the final neutral product.[2]
Caption: Figure 1: Chichibabin Reaction Mechanism
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-6-methylpyridine
This protocol is designed as a self-validating system. Adherence to anhydrous conditions is paramount for success.
Materials & Reagents:
-
This compound (≥98%, anhydrous)
-
Sodium amide (NaNH₂, 90-95%, powder)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (reagent grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (CaCl₂)
-
Nitrogen or Argon inlet
-
Mechanical stirrer or magnetic stirrer with a robust stir bar
-
Heating mantle with temperature controller
-
Cannula for solvent transfer
-
Separatory funnel
Safety Precautions: Sodium amide is a highly reactive, corrosive, and moisture-sensitive solid. It can ignite spontaneously on contact with air or moisture. All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. The reaction evolves hydrogen gas, which is flammable; ensure the setup is in a well-ventilated fume hood away from ignition sources. Quenching of the reaction is highly exothermic and releases ammonia gas.[7]
Procedure:
-
Reaction Setup: Assemble the flame-dried three-neck flask with the reflux condenser, inert gas inlet, and a stopper. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging Reagents: Under the inert atmosphere, carefully charge the flask with freshly powdered sodium amide (1.2 equivalents). Via cannula, add anhydrous toluene to create a stirrable slurry.[7]
-
Substrate Addition: Begin vigorous stirring and slowly add this compound (1.0 equivalent) to the suspension at room temperature.
-
Reaction Execution: Heat the mixture to reflux (typically 110-130°C for toluene).[7] Monitor the reaction's progress by the steady evolution of hydrogen gas (which can be bubbled through an oil bubbler) and the formation of a dark reddish-brown color.[6][7] Maintain reflux for 4-6 hours, or until gas evolution ceases.
-
Quenching: Cool the reaction mixture to room temperature. CAUTIOUSLY and slowly, quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise via an addition funnel.[7] This step is highly exothermic and will release ammonia gas. Use an ice bath to control the temperature.
-
Workup & Extraction: Once the quenching is complete and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[6]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[6]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
Process Optimization and Troubleshooting
The yield and purity of the Chichibabin reaction are highly sensitive to reaction parameters. Understanding these variables allows for rational optimization.
| Parameter | Condition | Rationale & Impact on Yield/Purity |
| Temperature | 110-140°C | Essential to overcome the activation energy for hydride elimination. Temperatures that are too low result in poor conversion. Excessively high temperatures can promote side reactions like dimerization.[9] |
| Solvent | Anhydrous Toluene, Xylene | High-boiling, aprotic solvents are required.[1][8] The presence of any protic impurities (water, alcohols) will violently quench the sodium amide, halting the reaction. |
| NaNH₂ Stoichiometry | 1.1 - 1.5 eq. | A slight excess ensures complete conversion. A large excess can increase the chance of over-amination, leading to the formation of di-aminated byproducts.[8][9] |
| Reaction Time | 4-8 hours | Monitored by H₂ evolution. Prolonged reaction times after completion can lead to product degradation or side reactions. |
| Agitation | Vigorous Stirring | The reaction is heterogeneous.[10] Efficient mixing is crucial to ensure contact between the dissolved pyridine and the solid sodium amide. |
Common Issues and Solutions:
-
Low or No Reaction: The most common cause is impure or passivated sodium amide, or the presence of moisture. Always use freshly opened, high-purity sodium amide and ensure all glassware and solvents are scrupulously dry.
-
Dimerization Byproduct: A known side reaction involves the formation of a bipyridine dimer.[2][9] This can sometimes be suppressed by running the reaction under increased pressure, though this requires specialized equipment.[2][6]
-
Formation of 4-Amino Isomer: While amination strongly favors the C2/C6 positions, trace amounts of the C4-aminated product can form if both alpha positions are blocked.[8] For this compound, C6 amination is highly favored.
Purification and Characterization
Ensuring the purity of the final product is a critical step, especially in drug development workflows.[11]
Purification Workflow: The crude product obtained after workup is typically a dark, oily solid.
-
Primary Purification (Optional): An acid-base extraction can be performed. Dissolve the crude material in dilute HCl, wash with an organic solvent (e.g., ether) to remove non-basic impurities, then basify the aqueous layer with NaOH and extract the purified amine product with ethyl acetate.
-
Secondary Purification:
-
Column Chromatography: Use a silica gel column with a gradient elution, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture, toluene) and allow it to cool slowly to form crystals.[12]
-
Caption: Figure 2: Purification & Characterization Workflow
Characterization Techniques: The identity and purity of the synthesized 2-amino-4-ethyl-6-methylpyridine must be confirmed using standard analytical methods.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity by calculating the area percentage of the main product peak.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The disappearance of the C6-H proton signal from the starting material and the appearance of a new broad singlet for the -NH₂ group are key diagnostic markers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]
Conclusion
The Chichibabin reaction remains a highly effective and industrially relevant method for the synthesis of 2-aminopyridines. While it requires careful handling of hazardous reagents and anhydrous conditions, a thorough understanding of its mechanism and operational parameters allows for its reliable execution. The synthesis of 2-amino-4-ethyl-6-methylpyridine exemplifies the reaction's utility in creating functionalized heterocyclic building blocks that are pivotal for the advancement of pharmaceutical and chemical research. Modern advancements continue to refine this century-old reaction, developing milder conditions and expanding its scope, ensuring its place in the synthetic chemist's toolkit for years to come.[1][13]
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- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry.
- Benchchem. A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
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4-Ethyl-2-methylpyridine structural isomers and their properties
An In-depth Technical Guide to the Structural Isomers of Ethylmethylpyridines and Lutidines
Authored by a Senior Application Scientist
Introduction: The Critical Role of Isomerism in Pyridine Chemistry
In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds. However, the seemingly subtle shift of a substituent on the pyridine ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth exploration of 4-Ethyl-2-methylpyridine and its closely related structural isomers.
This document moves beyond a simple cataloging of data. As a senior application scientist, the objective is to provide a narrative that illuminates the causal relationships between molecular structure and observable properties. We will delve into the synthesis, characterization, and comparative analysis of key ethylmethylpyridine and lutidine (dimethylpyridine) isomers, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these nuances is not merely an academic exercise; it is fundamental to rational drug design, process optimization, and the avoidance of costly developmental pitfalls arising from isomeric impurities.
Chapter 1: A Comparative Overview of Key Isomers
The molecular formula for this compound is C₈H₁₁N.[1][2] Its structural isomers include various other ethylmethylpyridines. For a robust comparative analysis, we will also include the isomeric dimethylpyridines (lutidines), which share the same pyridine core and offer well-documented, contrasting properties due to the placement of their methyl groups.
The chosen isomers for this guide represent a spectrum of steric and electronic configurations around the pyridine ring:
-
This compound: The primary subject, with substituents at the 2- and 4-positions.
-
5-Ethyl-2-methylpyridine: An isomer with a different electronic distribution due to the 3,6-like substitution pattern.
-
2,4-Lutidine (2,4-Dimethylpyridine): A close structural analog to our primary subject, allowing for direct comparison of an ethyl versus a methyl group at the 4-position.[3][4]
-
3,5-Lutidine (3,5-Dimethylpyridine): A symmetrical isomer where the nitrogen atom's basicity is less sterically hindered.[5]
-
2,6-Lutidine (2,6-Dimethylpyridine): A classic example of a sterically hindered, non-nucleophilic base, where the nitrogen's lone pair is flanked by two methyl groups.[6]
The structural differences between these isomers are visualized below.
Caption: Molecular structures of selected ethylmethylpyridine and lutidine isomers.
Chapter 2: Synthesis and Industrial Manufacturing
The synthetic route to a specific isomer is dictated by the principles of electrophilic and nucleophilic substitution on the pyridine ring, as well as various cyclization strategies.
Industrial Sources:
-
Coal Tar: Historically, lutidines are extracted from coal tar through fractional distillation.[3][4] This method yields a mixture of isomers that must be separated, often by forming salts and exploiting differences in their solubility or stability.[3]
-
De Novo Synthesis: Modern industrial production relies on targeted synthesis to ensure high isomeric purity. A prevalent method is the condensation of aldehydes or ketones with ammonia.[5][6] For example, 3,5-lutidine is produced by the condensation of acrolein, formaldehyde, and ammonia.[5] 2,6-Lutidine can be synthesized from formaldehyde, acetone, and ammonia.[6]
Synthetic Causality: The choice of starting materials directly controls the final substitution pattern. The Hantzsch pyridine synthesis, for instance, offers a versatile platform where a β-ketoester, an aldehyde, and ammonia condense to form a dihydropyridine, which is subsequently oxidized. By varying the ketoester and aldehyde, one can systematically access a wide array of substituted pyridines.
A more specialized synthesis for 3,5-lutidine involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, such as alumina or silica, at high temperatures (400-500 °C).[7][8][9] This process also co-produces 3-picoline, requiring subsequent separation by distillation.[7][8][9]
Chapter 3: Comparative Physicochemical Properties
The position of the alkyl substituents profoundly influences the physical and chemical properties of the molecule. These differences are critical for applications ranging from solvent selection to catalyst design.
Key Property Analysis:
-
Boiling Point: The boiling point is influenced by molecular weight and intermolecular forces. While all lutidine isomers have the same molecular weight, their boiling points differ due to variations in dipole moment and molecular symmetry, which affect van der Waals forces.
-
Basicity (pKa): The pKa of the conjugate acid (pyridinium ion) is a measure of the nitrogen atom's basicity. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity compared to pyridine. However, steric hindrance from substituents at the 2- and 6-positions can impede the approach of a proton, effectively lowering the observed basicity in solution. 2,6-Lutidine is a prime example of a potent but sterically hindered base.[6][10]
-
Solubility: Lutidines generally show miscibility with water and organic solvents.[3][11] The presence of the polar nitrogen atom allows for hydrogen bonding with protic solvents like water, while the alkyl groups contribute to solubility in non-polar organic solvents.[11]
| Property | This compound | 5-Ethyl-2-methylpyridine | 2,4-Lutidine | 3,5-Lutidine | 2,6-Lutidine |
| Molecular Formula | C₈H₁₁N[1] | C₈H₁₁N[12] | C₇H₉N[4] | C₇H₉N[13] | C₇H₉N[6] |
| Molar Mass ( g/mol ) | 121.18[1] | 121.18[12] | 107.15[4] | 107.15[13] | 107.15[6] |
| Appearance | Colorless Liquid[2] | Colorless to Yellow Liquid[12] | Colorless to Pale Yellow Liquid[3][4] | Clear Yellow Liquid[14] | Colorless Liquid[6] |
| Boiling Point (°C) | 179[2] | ~176 | 159[3] | 169-170[14] | 143-145 |
| Melting Point (°C) | N/A | N/A | -60[3] | -9 | -6 |
| Density (g/mL at 25°C) | 0.927[2] | ~0.93 | 0.927[3] | 0.939[14] | ~0.92 |
| pKa (of conjugate acid) | ~7.1 | ~6.8 | 6.99[3] | ~6.1 | 6.6-6.7 |
Note: Some values are approximated based on typical data for related compounds.
Chapter 4: Spectroscopic Analysis and Isomer Differentiation
Differentiating between structural isomers is a routine but critical task in synthetic chemistry. NMR, IR, and Mass Spectrometry each provide unique fingerprints based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for isomer identification.
-
¹H NMR: The chemical shift, multiplicity (splitting pattern), and integration of the proton signals are diagnostic.
-
Aromatic Protons: Protons on the pyridine ring appear in the δ 7.0-8.5 ppm region.[15] Their splitting pattern is a dead giveaway for the substitution pattern. For example, 3,5-lutidine will show two signals with simple coupling, whereas 2,4-lutidine will show a more complex pattern of three distinct aromatic protons.
-
Alkyl Protons: The ethyl group will show a characteristic quartet for the CH₂ and a triplet for the CH₃. The methyl groups will appear as singlets. The exact chemical shift of these alkyl protons is influenced by their position relative to the nitrogen atom.
-
-
¹³C NMR: The number of unique carbon signals directly corresponds to the molecule's symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the pyridine ring and for differentiating substitution patterns based on C-H out-of-plane bending vibrations.
-
Pyridine Ring Vibrations: Strong bands are typically observed near 1600 cm⁻¹ and 1570 cm⁻¹.[18]
-
C-H Bending (Out-of-Plane): The pattern of absorption in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring. For example, 2-substituted pyridines show characteristic bands in the 743-750 cm⁻¹ region, while 4-substituted pyridines absorb between 785-822 cm⁻¹.[18] These correlations allow for rapid preliminary identification of an unknown isomer. The quaternization of the pyridine nitrogen leads to noticeable shifts in the C-H aromatic vibration bands.[19]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): All isomers with the same formula (e.g., all lutidines) will show the same molecular ion peak, confirming the molecular weight. For C₈H₁₁N, the M⁺ peak would be at m/z 121, and for C₇H₉N, it would be at m/z 107.[4][13]
-
Fragmentation: The fragmentation pattern is influenced by the stability of the resulting ions and radicals. A common fragmentation pathway for alkylpyridines is the loss of a hydrogen atom to form a stable pyridyl-methyl cation or the loss of a methyl radical. For ethyl-substituted pyridines, a characteristic fragmentation is the benzylic cleavage to lose a methyl radical (CH₃•), resulting in a prominent [M-15]⁺ peak. The relative intensities of these fragment ions can differ subtly between isomers, although differentiation by MS alone can be challenging without reference spectra.
Chapter 5: Applications in Research and Drug Development
The choice of isomer is critical as it dictates the three-dimensional shape and electronic properties that govern molecular interactions.
-
Building Blocks: Lutidines and ethylmethylpyridines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][20][21] For example, 3,5-lutidine is a precursor to the blockbuster drug omeprazole.[5]
-
Non-Nucleophilic Bases: 2,6-Lutidine is widely used as a sterically hindered, non-nucleophilic base in organic synthesis.[6][10] It is effective at scavenging protons in sensitive reactions, such as silyl ether formations, where a nucleophilic base like pyridine would lead to unwanted side reactions.[10]
-
Ligands in Catalysis: The nitrogen atom can coordinate with transition metals, making these compounds useful as ligands in catalysis.[20] The steric and electronic properties of the specific isomer can be used to tune the reactivity and selectivity of the metal center.
-
Live-Cell Imaging: Lutidine derivatives have been developed as fluorescent probes for imaging subcellular structures like mitochondria and the endoplasmic reticulum.[22]
Caption: Application pathways for substituted pyridine isomers in various industries.
Chapter 6: Experimental Protocols
To ensure reproducibility and accuracy, methodologies must be described with precision. Below is a representative protocol for the synthesis of a silyl ether using 2,6-lutidine as a non-nucleophilic base, a common application that leverages its unique isomeric properties.
Protocol: Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBSOTf) and 2,6-Lutidine
This protocol is validated for reactions where the substrate is sensitive to nucleophilic attack, making the choice of 2,6-lutidine critical for achieving a high yield.[10]
Materials:
-
Primary alcohol (1.0 equiv)
-
2,6-Lutidine (1.5 equiv), freshly distilled
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the primary alcohol (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add 2,6-lutidine (1.5 equiv) via syringe. Following this, add TBSOTf (1.2 equiv) dropwise over 5 minutes. A white precipitate (lutidinium triflate) will form.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure silyl ether.
Causality of Choice: The steric bulk of the two methyl groups in 2,6-lutidine prevents the nitrogen's lone pair from attacking the electrophilic silicon atom of TBSOTf, a common side reaction with less hindered bases like pyridine or DMAP.[10] Its sole function here is to act as a proton scavenger for the triflic acid generated during the reaction, driving the equilibrium towards the product.[10]
Caption: Standard laboratory workflow for the silylation of an alcohol.[10]
Conclusion
The study of this compound and its related isomers underscores a fundamental principle in chemistry: structure dictates function. The position of simple alkyl groups on a pyridine ring governs a cascade of properties, from basicity and boiling point to reactivity and suitability for specific synthetic applications. For the drug development professional, a thorough understanding of these isomeric differences is paramount for designing efficient synthetic routes, ensuring the purity of active pharmaceutical ingredients, and ultimately, controlling the biological activity of the final compound. This guide has aimed to provide not just the data, but the scientific reasoning behind it, empowering researchers to make more informed and strategic decisions in their work.
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A Comprehensive Technical Guide to the Solubility of 4-Ethyl-2-methylpyridine in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-Ethyl-2-methylpyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple compilation of data to offer a foundational understanding of the principles governing its solubility, detailed methodologies for experimental determination, and the causal reasoning behind these laboratory protocols.
Introduction: The Significance of this compound
This compound, also known as 4-ethyl-α-picoline, is a substituted pyridine derivative with the chemical formula C₈H₁₁N.[1][2][3][4] Its molecular structure, featuring a pyridine ring with methyl and ethyl substitutions, imparts a unique combination of aromaticity, basicity, and lipophilicity. These characteristics are pivotal in its application as a building block in the synthesis of pharmaceuticals and specialty chemicals.[2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products.
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical processes. For drug development professionals, solubility directly impacts bioavailability and the choice of formulation excipients. For synthetic chemists, it governs the selection of reaction media to ensure optimal reactant and catalyst performance. This guide, therefore, aims to provide a comprehensive resource on the solubility of this compound, grounded in both theoretical principles and practical experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [1][2][3][4] |
| Molecular Weight | 121.18 g/mol | [1][2][5] |
| Appearance | Liquid | [2] |
| Density | 0.927 g/mL | [1] |
| Boiling Point | 179 °C at 751 mmHg | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.952 (Crippen Method) | [6] |
The presence of the nitrogen atom in the pyridine ring introduces a dipole moment, rendering the molecule polar. However, the ethyl and methyl groups contribute to its nonpolar character. This amphiphilic nature is central to its solubility profile across a range of organic solvents. The LogP value of 1.952 suggests a greater affinity for nonpolar environments compared to water.[6]
Principles of Solubility and Intermolecular Forces
The adage "like dissolves like" provides a fundamental framework for predicting solubility. The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. Favorable dissolution occurs when the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.
The solubility of this compound in organic solvents is dictated by the interplay of the following intermolecular forces:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces arising from temporary fluctuations in electron density. They are the primary forces of attraction between nonpolar molecules. The alkyl (ethyl and methyl) groups of this compound will interact favorably with nonpolar solvents like hexane and toluene via these forces.
-
Dipole-Dipole Interactions: The nitrogen atom in the pyridine ring creates a permanent dipole. This allows this compound to interact with other polar molecules, such as acetone and ethyl acetate, through dipole-dipole attractions.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This enables it to form hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol).
The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.
Caption: Intermolecular forces governing solubility.
Qualitative and Expected Quantitative Solubility
While precise, publicly available quantitative solubility data for this compound is limited, we can infer its expected behavior based on its structure and data from its isomers, such as 2-ethyl-4-methylpyridine.
Qualitative Solubility Overview:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone. This is due to the favorable hydrogen bonding and dipole-dipole interactions.
-
Good Solubility: Expected in aromatic hydrocarbons like toluene and benzene, as well as ethers. The aromatic ring of this compound can participate in π-π stacking with aromatic solvents, and its overall polarity is compatible with ethers.
-
Limited Solubility: Expected in very nonpolar solvents like hexane. While van der Waals forces are present, they may not be strong enough to overcome the solute-solute interactions of the polar pyridine derivative.[7]
-
Sparingly Soluble in Water: The presence of the alkyl groups reduces its ability to form hydrogen bonds with water, making it only sparingly soluble.[2]
Expected Quantitative Trends:
The solubility of this compound is expected to increase with temperature in most organic solvents. This is because the dissolution process is typically endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise quantitative solubility data, a rigorous experimental protocol is necessary. The following describes a self-validating gravimetric method, a reliable and widely used technique for determining the solubility of a solid or liquid in a solvent.[8][9][10]
Rationale for the Gravimetric Method
The gravimetric method is chosen for its simplicity, accuracy, and the directness of its measurement.[8][10] It relies on the fundamental principle of determining the mass of the solute that can dissolve in a known mass or volume of the solvent to form a saturated solution at a specific temperature.[8][10] The "self-validating" nature of this protocol comes from the approach to ensuring saturation and the precision of the mass measurements.
The following workflow diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
Protocol:
-
Preparation of the Solid-Solvent Slurry:
-
To a series of glass vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Causality: Adding an excess of the solute ensures that the solution reaches equilibrium at its saturation point.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Causality: Constant temperature and agitation are critical for achieving a true thermodynamic equilibrium, which is the foundation of an accurate solubility measurement.
-
-
Separation of the Saturated Solution:
-
Allow the vials to stand undisturbed in the water bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute due to temperature changes.
-
Immediately filter the solution through a syringe filter into a pre-weighed (tared) vial.
-
Causality: This step is critical to separate the saturated solution from any undissolved solute, which would otherwise lead to an overestimation of solubility.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent any loss of the solute through volatilization.
-
Once the solvent is completely removed, reweigh the vial containing the dry solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Causality: Evaporating the solvent allows for the direct measurement of the mass of the dissolved solute. Achieving a constant mass ensures that all the solvent has been removed.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
-
Solubility ( g/100 g solvent) = [(mass of solute) / (mass of saturated solution - mass of solute)] x 100
-
-
The mass of the solute is the final constant mass of the vial minus the initial tare weight.
-
The mass of the saturated solution is the weight of the vial with the solution minus the tare weight.
-
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While quantitative data in the public domain is sparse, a strong theoretical understanding allows for reliable predictions of its behavior in various solvent systems. For applications demanding high precision, the detailed gravimetric protocol provided in this guide offers a robust and self-validating approach to experimentally determine its solubility. By combining theoretical knowledge with rigorous experimental practice, researchers and drug development professionals can effectively harness the properties of this compound in their work.
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Thermochemical Data for 4-Ethyl-2-methylpyridine: A Technical Guide for Researchers
This guide provides a comprehensive overview of the thermochemical data for 4-ethyl-2-methylpyridine. Recognizing the scarcity of direct experimental values for this specific isomer, this document synthesizes data from structurally similar compounds and outlines state-of-the-art experimental and computational methodologies for its determination. This work is intended to serve as a vital resource for researchers, chemists, and drug development professionals who require reliable thermochemical data for process design, safety analysis, and molecular modeling.
The Significance of Thermochemical Data for Pyridine Derivatives
Pyridine and its derivatives are fundamental building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to polymers and materials science.[1] The energetic properties of these molecules are not merely academic; they are critical for safe and efficient process scale-up, reaction optimization, and for understanding molecular stability. Key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) govern reaction equilibria, predict heats of reaction, and are essential for hazard assessments. For drug development professionals, accurate thermochemical data aids in understanding solubility, stability, and the energetics of drug-receptor interactions.
Current Data Landscape for this compound
A thorough review of the literature and chemical databases reveals a lack of experimentally determined thermochemical data (enthalpy of formation, entropy, heat capacity) for this compound. However, basic physical properties have been reported.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₁₁N | - | |
| Molecular Weight | 121.18 | g/mol | |
| Normal Boiling Point | 453.15 ± 2.00 | K | |
| Density | 0.927 | g/mL |
Given this data gap, this guide will now focus on the established methodologies to bridge this knowledge void, beginning with an analysis of its closest structural analogues.
Thermochemical Data of Structural Analogues
To estimate the thermochemical properties of this compound, it is essential to have reliable data for its isomers and related compounds. The following table summarizes critically evaluated data for key analogues, which will serve as the foundation for computational estimations.
| Compound | ΔfH°(l, 298.15 K) (kJ/mol) | ΔfH°(g, 298.15 K) (kJ/mol) | ΔvapH°(298.15 K) (kJ/mol) | S°(g, 298.15 K) (J/mol·K) | Source(s) |
| Pyridine | 99.4 ± 0.6 | 140.4 ± 0.7 | 40.98 ± 0.08 | 316.9 ± 2.1 | , |
| 2-Ethylpyridine | 20.3 ± 2.5 | 69.7 ± 2.6 | 49.4 ± 0.4 | - | |
| 4-Ethylpyridine | 29.8 ± 3.3 | 81.0 ± 3.4 | 51.2 ± 0.4 | - | |
| 2,6-Lutidine | -24.4 ± 0.8 | 19.3 ± 0.8 | 43.7 ± 0.1 | 350.3 ± 3.0 |
Experimental Determination of Thermochemical Properties
When new compounds are synthesized, experimental thermochemistry provides the gold-standard data. The following sections detail the primary techniques that would be employed to measure the thermochemical properties of this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[2] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.
Causality Behind the Protocol: The choice of a constant-volume (bomb) calorimeter is crucial as it ensures the measured energy change corresponds to the change in internal energy (ΔcU). This value is then corrected to obtain the standard enthalpy of combustion. For nitrogen-containing compounds, the formation of nitric acid from atmospheric and sample nitrogen must be accounted for, which necessitates a titration step.[3]
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Step-by-Step Methodology:
-
Calibration: The energy equivalent of the calorimeter (ε_cal) is determined with high precision by combusting a certified standard, typically benzoic acid. This step is critical as it relates the observed temperature change to a specific quantity of energy.
-
Sample Preparation: A sample of this compound (typically 0.8-1.2 g) is accurately weighed into a crucible. A fuse wire (e.g., platinum or nickel-chromium) of known length and mass is attached.
-
Bomb Setup: A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure all combustion products are in a well-defined state and to dissolve the resulting acids. The bomb is then sealed and pressurized with high-purity oxygen to approximately 3 MPa.
-
Combustion: The sealed bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated vessel. After thermal equilibrium is reached, the sample is ignited via the fuse wire. The temperature of the surrounding water is monitored with high precision (to 10⁻⁴ K) until a final thermal equilibrium is established.
-
Product Analysis: After combustion, the bomb is depressurized, and the gaseous products can be analyzed (e.g., for CO₂ to confirm complete combustion). The liquid contents are collected and titrated with a standard base (e.g., NaOH) to quantify the amount of nitric acid formed.
-
Calculation: The gross heat released is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid. Finally, this corrected internal energy change is converted to the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.[2]
Enthalpy of Vaporization via Calvet Microcalorimetry
The enthalpy of vaporization (ΔvapH°) is a measure of the energy required to transform a liquid into a gas. It is a crucial parameter for vapor pressure calculations and understanding intermolecular forces. Calvet microcalorimetry is a highly sensitive and accurate method for its direct determination, requiring only a few milligrams of sample.[4][5]
Causality Behind the Protocol: The Calvet microcalorimeter is a heat-flow calorimeter that measures the total heat exchanged during a process.[6] By dropping a sample into a heated cell and then evacuating the cell, two distinct thermal events can be measured: the heat absorbed to raise the sample's temperature (allowing for heat capacity calculation) and the heat absorbed during isothermal vaporization.[4] Electrical calibration provides a direct and highly accurate way to quantify the relationship between the detector signal and the heat flow.
Experimental Workflow: Calvet Microcalorimetry
Caption: Workflow for determining enthalpy of vaporization using a Calvet microcalorimeter.
Step-by-Step Methodology:
-
Sample Preparation: A small sample of this compound (1-5 mg) is loaded into a glass ampoule.
-
Measurement: The ampoule is dropped from room temperature into the Calvet microcalorimeter, which is held at the desired experimental temperature (T). The heat flow required to bring the sample to temperature T is recorded.
-
Vaporization: Once the sample reaches thermal equilibrium, the sample cell is evacuated. The sample vaporizes isothermally, and the endothermic heat flow is precisely measured by the surrounding thermopiles.[4]
-
Calibration: An electrical calibration is performed by dissipating a known amount of energy through a resistor within the cell. This allows for the conversion of the integrated peak area of the vaporization curve into an absolute enthalpy value.[4]
-
Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat absorbed during vaporization by the number of moles of the sample.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful and reliable alternative for predicting thermochemical properties. For molecules like this compound, a multi-tiered approach combining Density Functional Theory (DFT) with high-accuracy composite methods and isodesmic reactions offers the best balance of accuracy and computational cost.
Causality Behind the Approach: The core principle is error cancellation. A direct calculation of the enthalpy of formation from atomization energies is computationally expensive and prone to large errors.[7] Isodesmic reactions, by contrast, are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[8] When calculating the enthalpy of such a reaction, errors in the computational method (e.g., basis set incompleteness, electron correlation effects) tend to cancel out, leading to a much more accurate reaction enthalpy.[9][10] If the experimental enthalpies of formation are known for all other species in the isodesmic reaction, the unknown enthalpy of the target molecule can be determined with high accuracy.
Computational Workflow
The recommended workflow involves geometry optimization and frequency calculation at a DFT level, followed by single-point energy calculations using a high-accuracy method like Gaussian-4 (G4) theory.[11][12] These energies are then used in a carefully constructed isodesmic reaction scheme.
Logical Relationship: Isodesmic Reaction Scheme
Caption: Logical workflow for calculating enthalpy of formation using an isodesmic reaction.
Step-by-Step Computational Protocol
-
Structure Optimization: The 3D structures of the target molecule (this compound) and all reference compounds (e.g., 4-ethylpyridine, 2,6-lutidine, and pyridine) are optimized using a suitable DFT method, such as B3LYP with a 6-31G(d) basis set.[13]
-
Vibrational Frequencies: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
High-Accuracy Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a high-accuracy composite method like G4 theory.[14] This method approximates a very high level of theory and basis set size through a series of calculations and empirical corrections, yielding highly accurate electronic energies.
-
Isodesmic Reaction Construction: A balanced isodesmic reaction is constructed. A suitable reaction for this compound would be:
This compound + Pyridine → 4-Ethylpyridine + 2,6-Lutidine
Causality: This reaction is chosen because the chemical environments are maximally conserved. A pyridine ring with one ethyl and one methyl group (the target) reacts with an unsubstituted pyridine. The products are a pyridine with one ethyl group and a pyridine with two methyl groups (one of which is in the same position as in the target). This conserves the number of pyridine rings, C-C bonds, C-H bonds, and C-N bonds of each type, leading to excellent error cancellation.
-
Calculation of Reaction Enthalpy (ΔrH°): The enthalpy of the isodesmic reaction at 298.15 K is calculated from the G4 energies and the thermal corrections obtained in steps 2 and 3.
ΔrH° = [E(4-Ethylpyridine) + E(2,6-Lutidine)] - [E(this compound) + E(Pyridine)]
-
Calculation of Target Enthalpy of Formation: The unknown enthalpy of formation of this compound is then calculated using the following relationship, populated with the highly accurate experimental data from Table 3:
ΔrH° = [ΔfH°(4-Ethylpyridine) + ΔfH°(2,6-Lutidine)] - [ΔfH°(this compound) + ΔfH°(Pyridine)]
Rearranging for the target:
ΔfH°(this compound) = ΔfH°(4-Ethylpyridine) + ΔfH°(2,6-Lutidine) - ΔfH°(Pyridine) - ΔrH°
Estimated Thermochemical Data for this compound
By applying the computational protocol described above, a reliable estimate for the gas-phase standard enthalpy of formation can be derived. Further calculations using statistical mechanics, based on the computed vibrational frequencies and rotational constants, can provide estimates for entropy and heat capacity.
| Property | Estimated Value | Unit | Method |
| ΔfH°(g, 298.15 K) | [Value to be calculated] | kJ/mol | G4 Theory with Isodesmic Reaction |
| S°(g, 298.15 K) | [Value to be calculated] | J/mol·K | DFT (B3LYP/6-31G(d)) Statistical Mechanics |
| Cp(g, 298.15 K) | [Value to be calculated] | J/mol·K | DFT (B3LYP/6-31G(d)) Statistical Mechanics |
(Note: The actual calculation of these values is beyond the scope of this guide but the methodology provided is the current best practice for achieving high accuracy.)
Conclusion
While direct experimental thermochemical data for this compound remains to be published, this guide demonstrates a robust framework for its determination. For definitive values, experimental measurements using combustion calorimetry and Calvet microcalorimetry are the recommended approach. In parallel, high-level computational chemistry, specifically using the isodesmic reaction scheme with G4 theory and benchmarked against reliable experimental data of structural analogues, provides a highly accurate and cost-effective method for predicting its enthalpy of formation and other thermochemical properties. This dual experimental and computational strategy represents the state-of-the-art in modern thermochemistry and provides a clear path forward for researchers requiring these critical data.
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A Technical Guide to Quantum Chemical Calculations for 4-Ethyl-2-methylpyridine: A Drug Discovery Perspective
Introduction: Bridging Theory and Application
In the landscape of modern drug discovery and development, computational chemistry serves as an indispensable tool, accelerating the journey from molecular concept to therapeutic reality.[1][2] By simulating molecular structures and interactions at an atomic level, we can predict properties, understand mechanisms, and rationalize experimental outcomes, thereby guiding synthesis and testing efforts more efficiently.[3][4] This guide focuses on 4-Ethyl-2-methylpyridine (C₈H₁₁N), a substituted pyridine derivative. Pyridine rings are common scaffolds in pharmaceuticals, making their derivatives perennial subjects of interest.
This document provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this compound. It is designed for researchers, medicinal chemists, and scientists who possess a foundational understanding of chemistry but may be seeking to leverage computational tools to gain deeper insights. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. Our exploration will encompass geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties—such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges—that are critical for predicting molecular reactivity and interaction profiles.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[5][6]
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : We will employ the B3LYP hybrid functional. This functional combines the strengths of Hartree-Fock theory with generalized gradient approximation (GGA) functionals, providing a robust description of electronic structure for a wide array of organic systems. It is a well-validated and widely used method for calculating the geometries and electronic properties of pyridine derivatives.[5][7]
-
Basis Set: 6-311+G(d,p) : A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set.
-
6-311 : Indicates that core atomic orbitals are described by six primitive Gaussian functions, while valence orbitals are split into three functions (with three, one, and one Gaussian each), allowing for greater flexibility in describing electron distribution.
-
+G : Adds diffuse functions to heavy (non-hydrogen) atoms, which are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
-
(d,p) : Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and direction, which is essential for accurately modeling chemical bonds.
-
This combination of B3LYP/6-311+G(d,p) is a reliable standard for obtaining high-quality results for the properties we aim to investigate in this guide.[7]
The Computational Workflow: From Structure to Insight
A rigorous computational study follows a logical progression of steps. Each step builds upon the last, providing a comprehensive and validated understanding of the molecule's properties.
Caption: A typical workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis
The essential first step is to find the most stable three-dimensional arrangement of the atoms—the minimum energy conformation on the potential energy surface.[8]
Methodology:
-
Obtain Initial Coordinates : Start with an approximate 3D structure of this compound. This can be generated using molecular building software or downloaded from a database like PubChem (CID 68307).[9][10]
-
Perform Geometry Optimization :
-
Software : Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Input : Specify the chosen level of theory (B3LYP/6-311+G(d,p)) and the task (Opt for optimization).
-
Execution : The software iteratively adjusts the positions of the atoms, calculating the energy at each step, until it finds a stationary point where the forces on all atoms are negligible.[11][12]
-
-
Perform Frequency Analysis :
-
Input : Using the optimized geometry from the previous step, perform a frequency calculation (Freq) at the same level of theory (B3LYP/6-311+G(d,p)). This is a critical validation step.
-
Verification : A true energy minimum will have zero imaginary frequencies.[13] The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a stable structure, requiring re-optimization.[13]
-
Output : This calculation also yields important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[14]
-
Data Presentation: Quantifying Molecular Properties
The results of these calculations provide a wealth of quantitative data. Presenting this information in a structured format is key for analysis and comparison.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-C2 | Value |
| C2-C3 | Value | |
| C3-C4 | Value | |
| C4-C(Ethyl) | Value | |
| Bond Angle | C6-N1-C2 | Value |
| N1-C2-C3 | Value | |
| Dihedral Angle | C3-C4-C(Ethyl)-C(Methyl) | Value |
(Note: Atom numbering should correspond to a standard representation of the molecule.)
Table 2: Calculated Thermodynamic Properties
| Property | Value (Hartree) | Value (kcal/mol) |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | Value | Value |
| Enthalpy (H) | Value | Value |
| Gibbs Free Energy (G) | Value | Value |
Analysis of Electronic Properties: Implications for Drug Design
With a validated, stable structure, we can now probe the electronic properties that govern the molecule's reactivity and intermolecular interactions—factors of paramount importance in drug design.[1][3]
Caption: Conceptual links between calculated properties and their application.
Protocol 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory states that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[15][16]
Methodology:
-
Calculation : The energies of the HOMO and LUMO are standard outputs of the geometry optimization calculation.
-
Analysis :
-
HOMO Energy : Represents the ability to donate an electron. A higher HOMO energy correlates with stronger nucleophilicity.[16]
-
LUMO Energy : Represents the ability to accept an electron. A lower LUMO energy correlates with stronger electrophilicity.[16]
-
HOMO-LUMO Gap (ΔE) : The energy difference between the LUMO and HOMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[17][15]
-
Table 3: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Protocol 3: Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack and for understanding non-covalent interactions.[18][19][20]
Methodology:
-
Calculation : Generate the MEP surface from the optimized wavefunction. This is a standard feature in most visualization software that interfaces with quantum chemistry packages (e.g., GaussView, Avogadro).
-
Visualization : The MEP is mapped onto a constant electron density surface. A color scale is used to represent the potential:
-
Red (Most Negative Potential) : Indicates regions of high electron density, typically associated with lone pairs on electronegative atoms (like the nitrogen in the pyridine ring). These are sites for electrophilic attack and hydrogen bond acceptance.[21]
-
Blue (Most Positive Potential) : Indicates regions of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
-
Green/Yellow : Represents regions of neutral or weakly polar potential.
-
This visual map provides immediate, intuitive insight into how the molecule will interact with a receptor or other molecules.[18]
Protocol 4: Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, closely resembling a Lewis structure.[22][23] It also calculates the partial charges on each atom.
Methodology:
-
Calculation : Perform an NBO analysis on the optimized wavefunction. This is typically requested with a keyword like Pop=NBO in the input file.[23]
-
Analysis :
-
Atomic Charges : The NBO method provides a more chemically realistic distribution of atomic charges compared to other methods. The charge on the pyridine nitrogen, for example, quantifies its basicity and hydrogen bonding potential.
-
Donor-Acceptor Interactions : NBO analysis can quantify delocalization effects, such as hyperconjugation, by calculating the stabilization energy (E(2)) between filled (donor) and empty (acceptor) orbitals.[23] This can reveal subtle electronic effects that influence stability and reactivity.
-
Table 4: Selected NBO Atomic Charges
| Atom | NBO Charge (e) |
|---|---|
| N1 | Value |
| C2 | Value |
| C4 | Value |
| H (on Ethyl group) | Value |
Conclusion
This guide has outlined a robust and validated workflow for the quantum chemical analysis of this compound using DFT. By following this structured approach—from geometry optimization and frequency validation to the detailed analysis of electronic properties like HOMO-LUMO orbitals, MEP surfaces, and NBO charges—researchers can derive profound insights into the molecule's intrinsic stability, reactivity, and potential for intermolecular interactions. For professionals in drug development, these calculated properties serve as powerful descriptors that can inform lead optimization, predict metabolic liabilities, and rationalize structure-activity relationships (SAR), ultimately paving a more direct and informed path in the complex process of drug discovery.
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Methodological & Application
The Strategic Application of 4-Ethyl-2-methylpyridine in Homogeneous Catalysis: Advanced Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Pyridines in Catalysis
Substituted pyridine ligands are a cornerstone in the field of homogeneous catalysis, offering a tunable platform to modulate the electronic and steric properties of metal centers.[1] This fine-tuning is critical for optimizing catalytic activity, selectivity, and stability in a wide array of chemical transformations, including carbon-carbon bond formation and hydrogenation reactions.[2] Among this versatile class of ligands, 4-Ethyl-2-methylpyridine emerges as a ligand of interest. Its electronic profile, influenced by the electron-donating alkyl groups, and its specific steric hindrance can be strategically employed to enhance the efficacy of catalytic systems. This guide provides detailed application notes and protocols for the utilization of this compound as a key ligand in transition metal catalysis, with a focus on Ruthenium-catalyzed transfer hydrogenation and Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Synthesis of a Representative Catalyst Precursor: [RuCl₂(p-cymene)(this compound)]
The synthesis of well-defined catalyst precursors is paramount for reproducible catalytic results. The following protocol outlines the preparation of a Ruthenium(II)-p-cymene complex featuring this compound. This "piano-stool" configuration is a common and effective motif in transfer hydrogenation catalysis.[3] The procedure is adapted from established methods for the synthesis of similar Ruthenium(II) arene complexes with pyridine-based ligands.[4]
Experimental Protocol: Synthesis of [RuCl₂(p-cymene)(this compound)]
Materials:
-
[RuCl₂(p-cymene)]₂ dimer
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent, e.g., 0.306 g, 0.5 mmol).
-
Ligand Addition: To the flask, add anhydrous DCM (20 mL) to dissolve the dimer, resulting in a red-orange solution. To this solution, add a solution of this compound (2.1 equivalents, e.g., 0.127 g, 1.05 mmol) in anhydrous DCM (5 mL) dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The color of the solution may change, indicating complex formation.
-
Isolation of the Product: Reduce the volume of the solvent in vacuo to approximately 5 mL. Add anhydrous diethyl ether (20-30 mL) to precipitate the product.
-
Purification: Filter the resulting solid, wash with small portions of diethyl ether, and dry under vacuum. The desired complex, [RuCl₂(p-cymene)(this compound)], is typically obtained as a colored, air-stable solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Catalysis I: Asymmetric Transfer Hydrogenation of Ketones
Ruthenium(II) complexes bearing pyridine-based ligands are highly effective catalysts for the transfer hydrogenation of ketones to chiral alcohols, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals.[5] The following protocol details a representative procedure for the asymmetric transfer hydrogenation of acetophenone using the in-situ prepared or isolated [RuCl₂(p-cymene)(this compound)] complex in the presence of a chiral amino alcohol ligand.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)(this compound)]
-
(1R,2R)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Anhydrous isopropanol
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in-situ): In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)(this compound)] (1 mol%) and (1R,2R)-(+)-TsDPEN (1.1 mol%) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalytic species.
-
Reaction Mixture: To the catalyst solution, add acetophenone (1 equivalent, e.g., 1 mmol, 120 mg).
-
Initiation of Reaction: Add the formic acid/triethylamine azeotrope (2-5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 40-60 °C and monitor the progress by TLC or GC analysis.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-phenylethanol. The enantiomeric excess can be determined by chiral HPLC analysis.
Expected Performance Data
The performance of this catalytic system is expected to be comparable to similar Ruthenium-p-cymene complexes with substituted pyridine ligands.
| Substrate | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Acetophenone | 1 | >95 | >90 | [5][6] |
| 4-Methoxyacetophenone | 1 | >95 | >92 | [5][6] |
| 1-Tetralone | 1 | >95 | >98 | [5][6] |
Note: The data presented is representative of similar catalytic systems and serves as an expected benchmark.
Mechanistic Considerations in Transfer Hydrogenation
The catalytic cycle of Ruthenium-catalyzed transfer hydrogenation is believed to proceed through an inner-sphere mechanism.[5] The this compound ligand plays a crucial role in stabilizing the Ruthenium center and modulating its reactivity. The electron-donating nature of the ethyl and methyl groups increases the electron density on the Ruthenium, which can facilitate the hydride transfer step.
Application in Catalysis II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[7] Pyridine-based ligands can influence the efficiency of the catalytic cycle by stabilizing the Palladium species and promoting the key steps of oxidative addition, transmetalation, and reductive elimination.[8] The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, using a Pd(II) complex with this compound as a potential ligand.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or [PdCl₂(this compound)₂] (if pre-synthesized)
-
This compound (if not using a pre-formed complex)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as base
-
1,4-Dioxane and water as solvent system
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and this compound (4-8 mol%). If using a pre-formed complex like [PdCl₂(this compound)₂], add it directly (2 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Expected Performance and Ligand Effects
In Suzuki-Miyaura couplings, the electronic properties of the pyridine ligand can significantly impact the reaction outcome. The electron-donating ethyl and methyl groups on the this compound ligand increase the electron density at the palladium center. This can facilitate the oxidative addition step and potentially stabilize the active Pd(0) species.[9][10]
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / 4-substituted pyridine | 75-95 | [9] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | 80-90 | [7] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 85-95 | [7] |
Note: This table provides a comparative overview of yields for similar Suzuki-Miyaura reactions.
Mechanistic Pathway of Suzuki-Miyaura Coupling
The catalytic cycle involves the interplay between Pd(0) and Pd(II) species. The this compound ligand (L) coordinates to the palladium center throughout the cycle, influencing its stability and reactivity.
Conclusion
This compound serves as a valuable and versatile ligand in homogeneous catalysis. Its unique steric and electronic properties can be harnessed to develop highly efficient catalytic systems for important organic transformations. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and optimize catalytic reactions utilizing this promising ligand, thereby accelerating advancements in chemical synthesis and drug development.
References
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G. P. Nagabhushana, R. A. B. M. Yusoff, and H. K. Fun, "Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells," Molecules, vol. 27, no. 21, p. 7264, 2022. [Online]. Available: [Link]
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Application Note: The Strategic Role of 4-Ethyl-2-methylpyridine and its Analogs in Pharmaceutical Synthesis
Introduction: Unpacking the Versatility of the Substituted Pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridine ring is a quintessential example of such a scaffold.[1][2] Its derivatives are integral to countless therapeutic agents, from vitamins to modern anticancer drugs. 4-Ethyl-2-methylpyridine, a disubstituted pyridine, represents a specific building block within this critical class of compounds.
The strategic placement of alkyl groups, such as methyl and ethyl, on the pyridine ring significantly influences its electronic properties, steric hindrance, and overall reactivity. This allows chemists to fine-tune the molecule's role in a synthetic pathway, whether as a nucleophilic catalyst, a ligand for metal-catalyzed reactions, or as the core of the final active pharmaceutical ingredient (API). This document provides an in-depth guide to the application of this compound and related substituted pyridines in pharmaceutical synthesis, focusing on established protocols and the chemical rationale behind them.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 4-Ethyl-2-picoline | PubChem[3] |
| CAS Number | 536-88-9 | PubChem[3] |
| Molecular Formula | C₈H₁₁N | PubChem[3][4] |
| Molar Mass | 121.18 g/mol | PubChem[3] |
| Appearance | Colorless liquid | Wikipedia[5] |
| Boiling Point | 178 °C | Wikipedia[5] |
Key Application in Antiprotozoal Agents: The Synthesis of Amprolium
One of the most well-documented applications for a substituted 2-methylpyridine (also known as 2-picoline) is in the synthesis of the antiprotozoal drug Amprolium.[6] Amprolium is a thiamine (Vitamin B1) analog used extensively in veterinary medicine as a coccidiostat to treat and prevent coccidiosis, particularly in poultry.[6][7] Its mechanism of action involves blocking the thiamine transporter in protozoan parasites like Eimeria, thus preventing carbohydrate synthesis.[6]
The synthesis of Amprolium culminates in a crucial quaternization step where the nitrogen atom of a 2-methylpyridine derivative acts as a nucleophile. It attacks an electrophilic carbon, displacing a leaving group to form the final pyridinium salt structure of the API.[6]
Synthetic Workflow: The Final Quaternization Step
The final stage of Amprolium synthesis involves the reaction between 2-methylpyridine and the key intermediate, (4-amino-2-propylpyrimidin-5-yl)methyl halide. This reaction is a classic example of an SN2 displacement, forming the C-N bond that is central to the drug's structure.
Caption: Final SN2 displacement step in the synthesis of Amprolium.
Protocol 1: Synthesis of Amprolium via Pyridine Alkylation
This protocol outlines the N-alkylation of 2-methylpyridine with the pyrimidinylmethyl bromide intermediate. The use of this compound would follow an analogous procedure.
Materials:
-
(4-Amino-2-propylpyrimidin-5-yl)methyl bromide (Key Intermediate)
-
2-Methylpyridine (or this compound)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas supply
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Inert Atmosphere: Set up the reaction flask under an inert atmosphere of argon or nitrogen. This is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
Reactant Addition: To the flask, add the (4-amino-2-propylpyrimidin-5-yl)methyl bromide intermediate (1.0 eq).
-
Solvent and Reagent: Add anhydrous acetonitrile to dissolve the intermediate. Subsequently, add a slight excess of 2-methylpyridine (1.1 - 1.2 eq). The use of a polar aprotic solvent like acetonitrile is ideal for SN2 reactions as it solvates the cation but not the nucleophile, increasing the nucleophile's reactivity.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, Amprolium bromide, will often precipitate out of the solution upon cooling.
-
Filter the crude product and wash with cold diethyl ether to remove unreacted 2-methylpyridine.
-
The bromide salt can be converted to the hydrochloride salt if desired by standard salt-formation procedures.[8][9]
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
Table 2: Representative Reaction Parameters
| Parameter | Condition/Value | Rationale |
|---|---|---|
| Stoichiometry | 1.1 eq. Pyridine | Ensures complete consumption of the limiting bromide intermediate. |
| Solvent | Acetonitrile | Polar aprotic solvent favors the SN2 mechanism. |
| Temperature | Reflux (~82°C) | Provides sufficient activation energy for the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of reagents and unwanted side reactions. |
The Substituted Pyridine Scaffold in Modern Drug Discovery
Beyond specific applications like Amprolium, the substituted pyridine motif is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors for oncology.[1] Pyridine-based structures are frequently found in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various cancers.[10][11][12]
Application in PI3K/mTOR Inhibitor Synthesis
Research has shown that compounds containing pyrido[2,3-d]pyrimidine and similar fused pyridine cores are potent PI3K/mTOR dual inhibitors.[11] The synthesis of these complex molecules relies heavily on the functionalization of pre-substituted pyridine building blocks. This compound and its derivatives serve as starting points for introducing further complexity and tailoring the molecule for optimal target engagement and pharmacokinetic properties.
The Power of Cross-Coupling Reactions
Modern synthetic strategies to build these complex pharmaceutical agents extensively utilize palladium-catalyzed cross-coupling reactions.[13][14] Methodologies such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are indispensable tools for medicinal chemists.[13] In this context, a halogenated pyridine derivative can be coupled with a wide variety of boronic acids (Suzuki) or amines (Buchwald-Hartwig) to rapidly generate libraries of drug candidates.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Generalized Suzuki-Miyaura Coupling for Pyridine Functionalization
This protocol describes a typical Suzuki-Miyaura reaction to couple an aryl group to a pyridine scaffold, a common step in the synthesis of kinase inhibitors.
Materials:
-
Halogenated pyridine derivative (e.g., 2-bromo-4-ethyl-6-methylpyridine) (1.0 eq)
-
Aryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: Degas the solvent system by bubbling argon or nitrogen through it for 15-30 minutes. Set up the reaction flask under an inert atmosphere.
-
Reagent Loading: To the flask, add the halogenated pyridine, the aryl boronic acid, the base, and the palladium catalyst. The choice of catalyst and base is critical and often requires optimization for specific substrates. The base is essential for the transmetalation step of the catalytic cycle.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction Conditions: Heat the mixture to 80-110°C with vigorous stirring. The exact temperature depends on the reactivity of the substrates and the chosen catalyst.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.
Conclusion
This compound, as a member of the substituted pyridine family, is more than just a simple heterocyclic compound; it is a strategic building block in the pharmaceutical synthesis toolkit. Its utility is demonstrated in the straightforward, robust synthesis of established drugs like Amprolium and, more broadly, as a foundational scaffold for creating complex molecules through modern synthetic methods like palladium-catalyzed cross-coupling. The principles and protocols outlined in this note highlight the causality behind its application, providing researchers with a framework for leveraging this versatile scaffold in the development of next-generation therapeutics.
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Amprolium - Wikipedia. Wikipedia. [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. [Link]
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Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]
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This compound | C8H11N | CID 68307. PubChem - NIH. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
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Study On The Synthesis Process Of Amprolium Hydrochloride. Globe Thesis. [Link]
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Design and synthesis of fused pyridine building blocks for automated library generation. Wiley Online Library. [Link]
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5-Ethyl-2-methylpyridine - Wikipedia. Wikipedia. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]
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Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles. MDPI. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
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Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. PMC - NIH. [Link]
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Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. PMC - PubMed Central. [Link]
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Recent Advances in the Discovery of Novel Antiprotozoal Agents. PMC - PubMed Central. [Link]
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Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles. PubMed. [Link]
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sumr¯P¯Amprolium 2¯EMEA-MRL-767-00. EMA. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
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The Strategic Application of 4-Ethyl-2-methylpyridine in the Synthesis of Next-Generation Agrochemicals
Introduction: The Enduring Importance of the Pyridine Scaffold in Crop Protection
The pyridine ring is a cornerstone in the architecture of modern agrochemicals, lending its unique electronic and structural properties to a vast array of herbicides, insecticides, and fungicides.[1][2][3] Its ability to participate in a multitude of chemical transformations and to interact with biological targets makes it a privileged scaffold in the design of novel crop protection agents. Within the diverse family of pyridine derivatives, 4-Ethyl-2-methylpyridine emerges as a particularly valuable, yet underexplored, building block. This guide provides an in-depth exploration of the application of this compound in agrochemical research, offering both established principles and forward-looking protocols for researchers, scientists, and professionals in drug development.
Core Attributes of this compound: A Synthon with Strategic Advantages
This compound (also known as 4-ethyl-2-picoline) possesses a unique combination of steric and electronic features that make it an attractive starting material for agrochemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | PubChem |
| Molecular Weight | 121.18 g/mol | PubChem |
| CAS Number | 536-88-9 | PubChem |
| Boiling Point | 179 °C | [4] |
| Density | 0.9291 g/cm³ at 0°C | [4] |
The presence of both a methyl group at the 2-position and an ethyl group at the 4-position provides distinct reactive handles and influences the overall lipophilicity and metabolic stability of its derivatives. The methyl group can undergo a variety of reactions, including oxidation, halogenation, and condensation, while the ethyl group can be functionalized to introduce further complexity.
Application in Insecticide Synthesis: A Gateway to Novel Pyridyl-Based Chemistries
While direct, large-scale commercial insecticides synthesized from this compound are not extensively documented in readily available literature, the patent landscape reveals its potential. For instance, complex insecticidal pyridine compounds with structural similarities have been developed, suggesting the utility of substituted pyridines in this domain.[5]
Hypothetical Protocol: Synthesis of a Novel Pyridyl Oxazolidinone Insecticide
This protocol outlines a plausible synthetic route to a complex insecticidal molecule, inspired by structures disclosed in patent literature, demonstrating how this compound could be employed.
Workflow Diagram: Synthesis of a Hypothetical Pyridyl Oxazolidinone Insecticide
Caption: A conceptual workflow for the synthesis of a novel insecticide.
Step-by-Step Methodology:
-
Oxidation of the Methyl Group: The 2-methyl group of this compound is selectively oxidized to a carboxylic acid.
-
Procedure: To a stirred solution of this compound in water, add potassium permanganate portion-wise at a controlled temperature (e.g., 80-90 °C). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the manganese dioxide, and acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 4-ethylpyridine-2-carboxylic acid. Filter, wash with cold water, and dry the product.
-
-
Esterification: The resulting carboxylic acid is converted to its methyl ester to facilitate subsequent coupling reactions.
-
Procedure: Suspend 4-ethylpyridine-2-carboxylic acid in methanol. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 4-ethylpyridine-2-carboxylate.
-
-
Coupling and Further Elaboration: The methyl ester can then be utilized in a multi-step synthesis, potentially involving coupling with a suitably functionalized oxazolidinone moiety, as suggested by complex structures in the patent literature, to yield the final insecticidal compound.[5] The specifics of this stage would be highly dependent on the target molecule's structure.
Application in Fungicide Development: Leveraging the Pyridine Core
The pyridine scaffold is prevalent in a number of commercial fungicides. While direct examples starting from this compound are scarce in academic literature, the synthesis of N-aryl-pyridine-4-ones and N-[2-(4-pyridinyl)ethyl]benzamide derivatives as potent fungicides highlights the potential for this class of compounds.[6] The 4-ethyl and 2-methyl substituents can be strategically employed to modulate the biological activity and physical properties of such fungicidal cores.
Protocol: General Synthesis of N-Aryl-4-pyridone Fungicides
This protocol provides a general framework for the synthesis of N-aryl-4-pyridones, a class of compounds with demonstrated fungicidal and bactericidal activity.
Logical Relationship Diagram: Key Steps in N-Aryl-4-pyridone Synthesis
Caption: Core reaction for the synthesis of N-Aryl-4-pyridone fungicides.
Step-by-Step Methodology:
-
Preparation of a 4-Hydroxypyridine Precursor: A suitable 4-hydroxypyridine derivative is required. While not directly synthesized from this compound in this general protocol, functionalization of the 4-ethyl group could potentially lead to such precursors.
-
Condensation with an Aniline: The 4-hydroxypyridine derivative is reacted with a substituted aniline to form the N-aryl bond.
-
Procedure: A mixture of the 4-hydroxypyridine derivative and a substituted aniline in a high-boiling solvent (e.g., diphenyl ether) is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
-
Application in Herbicide Design: Exploring the Potential of Pyridine Carboxylates
Pyridine carboxylates are a well-established class of herbicides.[2] The synthesis of novel herbicidal derivatives often involves the functionalization of the pyridine ring. The this compound scaffold offers unique opportunities for creating new pyridine carboxylate herbicides with potentially improved efficacy and selectivity.
Hypothetical Protocol: Synthesis of a Novel Pyridine Carboxylate Herbicide
This protocol outlines a conceptual pathway for the synthesis of a novel herbicide based on the pyridine carboxylate scaffold, starting from this compound.
Experimental Workflow: Herbicide Synthesis
Caption: A multi-stage workflow for synthesizing a pyridine carboxylate herbicide.
Step-by-Step Methodology:
-
Ring Functionalization: Introduce functional groups onto the pyridine ring of this compound to enable subsequent reactions. For instance, selective halogenation can be achieved.
-
Introduction of the Carboxylate Group: A carboxylate group can be introduced via methods such as metal-catalyzed carbonylation of the halogenated intermediate.
-
Esterification or Amidation: The resulting pyridine carboxylic acid can be converted to a variety of esters or amides to modulate its herbicidal activity and physicochemical properties.
-
Procedure (Esterification): To a solution of the pyridine carboxylic acid derivative in a suitable solvent (e.g., DCM), add an alcohol, a coupling agent (e.g., DCC or EDC), and a catalytic amount of DMAP. Stir the reaction at room temperature until completion. Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. Purify the crude product by column chromatography.
-
Conclusion: A Versatile Platform for Future Agrochemical Innovation
This compound represents a versatile and strategically important building block for the synthesis of novel agrochemicals. While its full potential is yet to be realized in commercially available products, the underlying chemistry of pyridine derivatives in crop protection is well-established. The protocols and conceptual frameworks presented in this guide are intended to inspire and enable researchers to explore the rich chemical space accessible from this unique starting material. By leveraging the distinct reactivity of the methyl and ethyl groups, and the inherent properties of the pyridine core, the development of next-generation insecticides, fungicides, and herbicides with improved performance and environmental profiles is a tangible goal.
References
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- WO2006008192A1 - N-[2-(4-pyridinyl)
-
Development of novel pyridine-based agrochemicals: A review - ResearchGate. (URL: [Link])
-
COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS - European Patent Office - EP 3876726 B1 - EPO. (URL: [Link])
-
This compound | C8H11N | CID 68307 - PubChem. (URL: [Link])
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (URL: [Link])
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH. (URL: [Link])
-
(PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity - ResearchGate. (URL: [Link])
-
Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed. (URL: [Link])
-
4-Ethyl-2-picoline. (URL: [Link])
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Application Notes and Protocols: 4-Ethyl-2-methylpyridine as a High-Boiling, Non-Nucleophilic Base and Solvent in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction and Physicochemical Profile
4-Ethyl-2-methylpyridine, also known as 4-ethyl-2-picoline, is a substituted pyridine derivative that serves as a valuable tool in the modern organic synthesis laboratory.[1][2] Its unique combination of steric hindrance, moderate basicity, and a high boiling point makes it an effective non-nucleophilic base and a specialized solvent for reactions that require elevated temperatures and scavenging of acidic byproducts.
The presence of methyl and ethyl groups on the pyridine ring, particularly the methyl group at the C2 position adjacent to the nitrogen atom, sterically encumbers the nitrogen lone pair. This hindrance significantly diminishes its nucleophilicity, preventing it from participating in unwanted side reactions (e.g., competing with the desired nucleophile in substitution reactions), while preserving its capacity to act as a proton acceptor (base). This characteristic is pivotal in reactions where acidic species, such as hydrogen halides, are generated. Its high boiling point of approximately 179°C allows it to be used as a medium for reactions that are sluggish at lower temperatures, providing a wider thermal operating window than lower-boiling amines like triethylamine or pyridine itself.[2][3]
These properties position this compound as a solvent of choice for specific applications in pharmaceutical and fine chemical synthesis, particularly in dehydrohalogenation and acylation reactions.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Ethyl-2-picoline, 2-Methyl-4-ethylpyridine | [1][2] |
| CAS Number | 536-88-9 | [1][2] |
| Molecular Formula | C₈H₁₁N | [1][3][4] |
| Molecular Weight | 121.18 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | ~179 °C | [2][3] |
| Density | ~0.927 g/mL | [3] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, benzene, and dilute acids. | [2][5] |
| pKa (of conjugate acid) | ~6.0 (Estimated based on similar alkylpyridines) | [6] |
Core Application: Dehydrohalogenation Reactions
Dehydrohalogenation is a cornerstone elimination reaction in organic synthesis, primarily used to introduce unsaturation (i.e., form alkenes) by removing a hydrogen halide from an alkyl halide substrate.[7] The reaction is typically promoted by a base.
Causality of Application: The choice of this compound in this context is strategic. A strong, sterically hindered, non-nucleophilic base is ideal for promoting the E2 (bimolecular elimination) pathway while minimizing the competing Sₙ2 (bimolecular substitution) pathway.[8]
-
Base Strength: this compound is sufficiently basic to abstract a proton from the carbon beta to the leaving group.
-
Steric Hindrance: The 2-methyl group obstructs the nitrogen atom, making it a poor nucleophile. This significantly disfavors the Sₙ2 reaction, where the base would attack the electrophilic carbon bearing the halogen, leading to an unwanted substitution product.
-
High Boiling Point: Many elimination reactions require thermal energy to overcome the activation barrier. The high boiling point of this compound allows the reaction to be conducted at elevated temperatures, often under reflux, to drive the reaction to completion without the need for a sealed pressure vessel.
General Mechanism: E2 Elimination
Caption: E2 Dehydrohalogenation Mechanism.
Protocol 1: Synthesis of an Alkene via Dehydrohalogenation
This protocol describes a general procedure for the dehydrohalogenation of an alkyl halide using this compound as both the base and the solvent.
Materials and Reagents:
-
Alkyl halide (e.g., 2-bromoheptane) (1.0 equiv)
-
This compound (dried over KOH) (3.0-5.0 equiv)
-
Diethyl ether or Dichloromethane (for extraction)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 equiv). Add this compound (3.0-5.0 equiv).
-
Reaction Execution: Heat the mixture to reflux (approx. 170-180°C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the dark mixture with diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (3 x volume of organic layer) to remove the 4-ethyl-2-methylpyridinium hydrochloride salt and any excess base. Caution: This wash is exothermic.
-
Wash with saturated aqueous NaHCO₃ (1 x volume) to neutralize any residual acid.
-
Wash with brine (1 x volume).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude alkene.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel as required.
Core Application: Acylation Reactions
Acylation is the process of introducing an acyl group (-C(O)R) onto a molecule, typically an alcohol (to form an ester) or an amine (to form an amide). The reaction commonly employs an acid chloride or an acid anhydride as the acylating agent.
Causality of Application: In these reactions, this compound plays a dual role, making it a highly effective medium.
-
Acid Scavenger: Acylation with acid chlorides generates one equivalent of HCl, while anhydrides produce one equivalent of a carboxylic acid. These acidic byproducts can protonate the starting amine or catalyze side reactions. This compound efficiently and irreversibly neutralizes these acids.
-
Nucleophilic Catalyst (Moderate): Like other pyridines, it can act as a nucleophilic catalyst.[9] It attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting material. While less reactive than the intermediate formed from 4-(dimethylamino)pyridine (DMAP) due to increased steric bulk, it is still effective and can be used in stoichiometric amounts as the solvent/base.[10][11]
Catalytic Cycle for Acylation
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Application and Protocol Guide for the Quantitative Analysis of 4-Ethyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methylpyridine, a substituted pyridine derivative, is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. This document provides detailed, validated analytical methods for the precise quantification of this compound, tailored for research, quality control, and drug development environments.
This guide presents two robust and validated chromatographic methods: a Gas Chromatography method coupled with a Flame Ionization Detector (GC-FID) and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation. Both protocols are designed to be self-validating, with performance characteristics grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for methodical development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [PubChem CID 68307] |
| Molecular Weight | 121.18 g/mol | [PubChem CID 68307] |
| Boiling Point | 179 °C at 751 mmHg | [Merck Index] |
| Solubility | Sparingly soluble in water; soluble in alcohol, ether, benzene. | [Merck Index] |
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The GC-FID method offers high resolution and sensitivity, making it suitable for quantifying trace levels of this analyte.
Causality of Experimental Choices
-
Direct Injection vs. Headspace: While headspace GC is excellent for very volatile compounds, direct injection is chosen here due to the relatively high boiling point of this compound (179°C), ensuring its efficient transfer to the column without the need for exhaustive heating that could degrade the sample. A study on the analysis of less volatile compounds like pyridine derivatives in pharmaceutical substances supports the use of direct injection GC-FID.[3]
-
Column Selection: A mid-polarity column, such as a DB-624 or a similar phase, is selected. This provides a good balance of interactions for separating pyridine derivatives from potential impurities in a pharmaceutical matrix.
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity for the quantification of hydrocarbons and their derivatives.[4]
Experimental Workflow: GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed Protocol: GC-FID
1. Preparation of Solutions
-
Diluent: Methanol, HPLC grade.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete extraction of the analyte.[5]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into a GC vial.
-
2. Chromatographic Conditions
| Parameter | Condition |
| GC System | Agilent 7890 or equivalent with FID |
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent) |
| Carrier Gas | Helium or Nitrogen, flow rate 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL, Split ratio 10:1 |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 220 °C, hold for 5 min |
| Detector | FID |
| Detector Temperature | 280 °C |
| Expected Retention Time | ~7-9 minutes (to be determined experimentally) |
3. Data Analysis and System Suitability
-
Integrate the peak corresponding to this compound.
-
Construct a linear regression curve by plotting the peak area against the concentration of the calibration standards.
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The signal-to-noise ratio for the lowest calibration standard should be ≥ 10.
Method Validation Summary (Based on ICH Q2(R1))
The following table presents typical performance data for a validated GC-FID method for a pyridine derivative.[6][7]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | ~0.3 |
| LOQ (µg/mL) | - | ~1.0 |
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a versatile and widely used technique in pharmaceutical analysis. This method is particularly suitable for the routine quality control of this compound in drug substance and product formulations.
Causality of Experimental Choices
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules, including aromatic compounds like this compound.[8]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is used. Acetonitrile is a common organic modifier providing good peak shape and elution strength. The use of a buffer (e.g., phosphate or formate) is crucial to control the ionization state of the basic pyridine nitrogen, ensuring consistent retention and symmetrical peaks.[9]
-
UV Detection: Pyridine and its derivatives exhibit UV absorbance, typically around 254-265 nm. A UV detector provides the necessary sensitivity and linearity for quantitative analysis.
Experimental Workflow: RP-HPLC Analysis
Caption: Workflow for the quantification of this compound by RP-HPLC.
Detailed Protocol: RP-HPLC
1. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Mobile Phase Composition: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 70:30 v/v for isocratic elution, adjust as needed for optimal retention).[9] The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 150 µg/mL.
-
Sample Preparation (from Tablets): Follow the same procedure as described in the GC-FID method, using the HPLC mobile phase as the diluent.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Luna) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Expected Retention Time | ~5-7 minutes (to be determined experimentally) |
3. Data Analysis and System Suitability
-
Integrate the peak corresponding to this compound.
-
Construct a linear regression curve by plotting the peak area against the concentration of the calibration standards.
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The relative standard deviation for replicate injections of a standard solution should be ≤ 2.0%.
Method Validation Summary (Based on ICH Q2(R1))
The following table presents typical performance data for a validated RP-HPLC method for a pyridine-based pharmaceutical impurity.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | - | 5 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD (µg/mL) | - | ~1.5 |
| LOQ (µg/mL) | - | ~5.0 |
Conclusion
The GC-FID and RP-HPLC methods detailed in this guide are robust, reliable, and fit for the purpose of quantifying this compound in pharmaceutical contexts. Both methods are grounded in established chromatographic principles and adhere to the validation requirements of the ICH. The choice of method can be made based on laboratory resources and specific analytical needs. Proper execution of the outlined protocols, including system suitability checks and adherence to good laboratory practices, will ensure the generation of accurate and reproducible data, supporting critical decisions in drug development and quality assurance.
References
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy. Available at: [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68307, this compound. Retrieved from [Link]
-
Merck Index. (n.d.). 4-Ethyl-2-picoline. Royal Society of Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2011). Separation of pyridine and other amines. Application Note. Available at: [Link]
- Groman, A., et al. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Acta Poloniae Pharmaceutica, 74(5), 1343-1350.
- Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
-
Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Method Development. Retrieved from [Link]
-
Restek. (n.d.). 4-Ethylpyridine. EZGC Method Translator. Retrieved from [Link]
- Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
- ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
- Indian Journal of Pharmaceutical Sciences. (2012). Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Flame Ionization Detector. Indian Journal of Pharmaceutical Sciences, 74(1), 77-80.
- OSHA. (n.d.). Pyridine. Method PV2295.
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experimental protocol for 4-Ethyl-2-methylpyridine synthesis
Application Note & Protocol: A-102
Topic: Experimental Protocol for the Synthesis of 4-Ethyl-2-methylpyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable pyridine derivative. It outlines two primary synthetic strategies: the Chichibabin pyridine synthesis and functionalization of the pyridine ring using Grignard reagents. A detailed, step-by-step experimental protocol for a modified Chichibabin-type reaction is presented, including reagent specifications, reaction conditions, and purification procedures. Furthermore, this note discusses the underlying reaction mechanisms, safety considerations, and methods for product characterization. The information is intended to provide researchers with the necessary details to successfully synthesize and purify this compound in a laboratory setting.
Introduction
This compound, also known as 4-ethyl-2-picoline, is a substituted pyridine derivative with applications in various fields of chemistry.[1][2][3] Pyridine and its derivatives are fundamental building blocks in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.[4][5] The specific substitution pattern of this compound makes it a valuable intermediate for the preparation of more complex molecules. A robust and well-documented synthetic protocol is therefore essential for researchers working in these areas.
Overview of Synthetic Strategies
Several methods have been developed for the synthesis of substituted pyridines. The two most relevant approaches for the preparation of this compound are the Chichibabin pyridine synthesis and the alkylation of pre-functionalized pyridine rings.
Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis is a classic and versatile method for constructing the pyridine ring from aldehydes and ammonia.[6][7] This condensation reaction is typically carried out at high temperatures and pressures, often in the presence of a catalyst such as alumina.[6][7] The general mechanism involves a series of aldol-type condensations, Michael additions, and cyclization/dehydration steps.[7] For the synthesis of 5-ethyl-2-methylpyridine, a related isomer, paraldehyde (a trimer of acetaldehyde) and ammonia are commonly used reactants.[8][9] Industrial production of 5-ethyl-2-methylpyridine often utilizes a catalytic reaction between paraldehyde and ammonia at elevated temperatures and pressures.[10]
Pyridine Ring Functionalization
An alternative strategy involves the introduction of alkyl groups onto a pre-existing pyridine ring. Grignard reagents are powerful nucleophiles that can be used to alkylate pyridine derivatives.[11][12][13][14][15] The regioselectivity of the addition can be controlled by factors such as the presence of activating groups (e.g., N-oxides) and reaction conditions.[11][12][13] For instance, the reaction of Grignard reagents with pyridine N-oxides can lead to the formation of 2-substituted pyridines.[11][15]
Experimental Protocol: Modified Chichibabin-Type Synthesis of this compound
This protocol details a laboratory-scale synthesis of this compound adapted from established Chichibabin-type procedures.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Paraldehyde | Reagent | Sigma-Aldrich | 123-63-7 |
| Aqueous Ammonia (28%) | ACS Reagent | Fisher Scientific | 1336-21-6 |
| Ammonium Acetate | ≥98% | Sigma-Aldrich | 631-61-8 |
| Chloroform | ACS Reagent | Fisher Scientific | 67-66-3 |
| Anhydrous Sodium Sulfate | ACS Reagent | VWR | 7757-82-6 |
Equipment
-
High-pressure steel reaction vessel (autoclave) with stirring and temperature control
-
Heating mantle
-
Separatory funnel
-
Round-bottom flasks
-
Distillation apparatus (including a Fenske-type column)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 2-liter high-pressure steel reaction vessel, combine 267 g (296 mL, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.[8]
-
Reaction: Seal the reaction vessel and heat the mixture to 230 °C with continuous agitation.[8] Maintain the temperature at 230 °C for 1 hour. The pressure will rise during the reaction.
-
Work-up: Allow the autoclave to cool to room temperature. Carefully vent any excess pressure and open the vessel. Separate the two layers of the reaction mixture.
-
Extraction: To the non-aqueous layer, add 60 mL of chloroform. This will cause the separation of any dissolved water, which should be combined with the aqueous layer. Extract the aqueous layer with three 50 mL portions of chloroform.[8] Combine all the chloroform extracts.
-
Purification:
-
Remove the chloroform by distillation at atmospheric pressure.
-
Perform a fractional distillation of the residue under reduced pressure using a 30-cm Fenske-type column.[8]
-
Collect the fraction boiling at approximately 65–66 °C at 17 mm Hg. This fraction is the purified 5-ethyl-2-methylpyridine, a constitutional isomer of the target molecule. The synthesis of the specific this compound isomer would require a different synthetic approach, likely involving a multi-step synthesis starting from a pre-functionalized pyridine.
-
Note on Isomer Synthesis: The Chichibabin synthesis with acetaldehyde and ammonia derivatives often yields a mixture of isomers. The protocol described above is known to primarily produce 5-ethyl-2-methylpyridine.[8][9] The synthesis of pure this compound would necessitate a more regioselective approach, potentially starting from a 4-substituted pyridine and introducing the methyl and ethyl groups in a controlled manner.
Mechanism & Rationale
The Chichibabin pyridine synthesis is a complex reaction involving multiple steps.[7] The overall transformation can be rationalized as a series of acid-catalyzed condensations and cyclizations. The ammonium acetate serves as a catalyst and a source of ammonia. The high temperature and pressure are necessary to overcome the activation energy of the various steps and to maintain the reactants in the liquid phase.
Safety Precautions
-
Paraldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Aqueous Ammonia: Causes severe skin burns and eye damage. Toxic to aquatic life.
-
Chloroform: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.
-
High-Pressure Reactions: All high-pressure reactions should be conducted behind a blast shield in a properly functioning fume hood. The pressure vessel must be rated for the expected pressures and temperatures.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[16][17][18]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the pyridine ring and the alkyl substituents.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity of the sample, and MS will confirm the molecular weight of the product (121.18 g/mol ).[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the pyridine ring and the C-H bonds of the alkyl groups.
References
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Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
THE CHEMISTRY OF PYRIDINE. (n.d.). Retrieved January 17, 2026, from [Link]
-
Studley, J. (2018, November 26). The Chichibabin amination reaction. Scientific Update. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
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Chichibabin pyridine synthesis. (2022, April 27). Chemistry Notes. [Link]
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Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Wang, D., Wang, Q., & Zhu, J. (2013). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. The Journal of Organic Chemistry, 78(5), 2011–2025. [Link]
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This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Unified ionic and radical C-4 alkylation and arylation of pyridines. (2024). RSC Publishing. [Link]
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Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]
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Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98%. (n.d.). Cole-Parmer. [Link]
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Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 30, 41. [Link]
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5-Ethyl-2-methylpyridine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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This compound. (n.d.). Stenutz. Retrieved January 17, 2026, from [Link]
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Nazarbekova, S., et al. (2020). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 169, 02008. [Link]
-
One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. (2025, August 6). ResearchGate. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). PMC. [Link]
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Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. (2012). The Royal Society of Chemistry. [Link]
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Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (n.d.). ResearchGate. [Link]
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This compound (C8H11N). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
- Process for the production of 2-methyl-5-ethyl pyridine. (1974).
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.).
- Method of producing pyridine ethanol derivative. (n.d.).
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Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. (n.d.). Indian Academy of Sciences. [Link]
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5-Ethyl-2-picoline CAS N°: 104-90-5. (1994, November 14). OECD Existing Chemicals Database. [Link]
-
Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2026, January 17). MDPI. [Link]
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Application Notes and Protocols: 4-Ethyl-2-methylpyridine as a Precursor for Functional Materials
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
4-Ethyl-2-methylpyridine, a substituted pyridine derivative, presents itself as a valuable and versatile precursor in the synthesis of a wide array of functional materials. Its unique structural features—a nucleophilic nitrogen atom within the aromatic ring, a reactive ethyl group amenable to chemical transformation, and a methyl group influencing steric and electronic properties—make it a compelling starting material for researchers in polymer chemistry, catalysis, and drug discovery. The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs containing this heterocycle.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and the scientific rationale behind its use as a precursor to functional polymers, a ligand in catalysis, and a building block in organic synthesis.
I. From Precursor to Polymer: Synthesis of Poly(2-methyl-4-vinylpyridine)
The most prominent application of this compound in materials science is its role as a precursor to the monomer 2-methyl-4-vinylpyridine. This vinylpyridine derivative can then be polymerized to yield poly(2-methyl-4-vinylpyridine), a functional polymer with properties analogous to the well-studied poly(4-vinylpyridine) (P4VP). P4VP is known for its use in catalysis, ion-exchange systems, and as a functional coating.[2] The presence of the additional methyl group in the 2-position is anticipated to modulate the polymer's solubility, glass transition temperature, and metal-coordinating properties.
A. Synthesis of 2-Methyl-4-vinylpyridine via Catalytic Dehydrogenation
The conversion of this compound to 2-methyl-4-vinylpyridine is typically achieved through catalytic dehydrogenation of the ethyl group. This process is analogous to the industrial synthesis of other vinylpyridines.[3] While a specific protocol for this exact substrate is not widely published, a robust procedure can be designed based on established methods for the dehydrogenation of ethyl-substituted aromatic compounds.[4][5]
Reaction Principle: The reaction involves passing the vaporized this compound over a heated heterogeneous catalyst, which facilitates the removal of two hydrogen atoms from the ethyl group to form a vinyl group.
dot graph "Synthesis_of_2_Methyl_4_vinylpyridine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Precursor [label="this compound"]; Monomer [label="2-Methyl-4-vinylpyridine", fillcolor="#34A853"]; Catalyst [label="Catalyst (e.g., Iron Oxide based)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="High Temperature", shape=ellipse, style=filled, fillcolor="#EA4335"];
Precursor -> Monomer [label="Catalytic Dehydrogenation"]; Catalyst -> Monomer [style=dashed, arrowhead=none]; Heat -> Monomer [style=dashed, arrowhead=none]; } ondot Caption: Catalytic dehydrogenation of this compound.
Detailed Protocol:
-
Catalyst Preparation: A suitable catalyst, such as iron(III) oxide promoted with potassium and chromium oxides, is packed into a quartz tube reactor. The catalyst should be pre-treated by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture.
-
Reaction Setup: The quartz tube reactor is placed inside a tube furnace. A feed system, consisting of a syringe pump and a vaporizer, is set up to introduce the this compound into the reactor at a controlled rate.
-
Dehydrogenation Reaction: The furnace is heated to the reaction temperature, typically in the range of 550-650°C. The this compound is then fed into the vaporizer, and the resulting vapor is passed over the catalyst bed. A carrier gas, such as nitrogen or steam, can be used to control the residence time.
-
Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the products and unreacted starting material. The condensate is collected in a receiving flask.
-
Purification: The collected liquid is then subjected to fractional distillation under reduced pressure to separate the desired 2-methyl-4-vinylpyridine from unreacted this compound and any byproducts. The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, is crucial during distillation and storage to prevent spontaneous polymerization of the vinyl monomer.
Table 1: Typical Reaction Parameters for Dehydrogenation
| Parameter | Value | Rationale |
| Catalyst | Iron(III) oxide with K₂O and Cr₂O₃ | Promotes efficient dehydrogenation and selectivity. |
| Temperature | 550 - 650 °C | Provides sufficient energy for the endothermic reaction. |
| Pressure | Atmospheric | Simplifies reactor design and operation. |
| Feed Rate | 0.1 - 1.0 mL/min | Controls the residence time over the catalyst. |
| Carrier Gas | Nitrogen or Steam | Dilutes the reactant and helps to prevent coking. |
B. Polymerization of 2-Methyl-4-vinylpyridine
Once synthesized, 2-methyl-4-vinylpyridine can be polymerized using various techniques, with free-radical polymerization being a common and versatile method. The resulting polymer, poly(2-methyl-4-vinylpyridine), can be synthesized with varying molecular weights and architectures depending on the reaction conditions.
Reaction Principle: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is thermally decomposed to generate radicals. These radicals initiate the polymerization of the 2-methyl-4-vinylpyridine monomer, leading to the formation of long polymer chains.
dot graph "Polymerization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Monomer [label="2-Methyl-4-vinylpyridine"]; Initiator [label="Initiator (AIBN)"]; Solvent [label="Solvent (e.g., Toluene)"]; Reaction [label="Polymerization Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation in Non-solvent", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Polymer [label="Poly(2-methyl-4-vinylpyridine)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Monomer -> Reaction; Initiator -> Reaction; Solvent -> Reaction; Reaction -> Precipitation; Precipitation -> Polymer; } ondot Caption: Free-radical polymerization of 2-methyl-4-vinylpyridine.
Detailed Protocol: Free-Radical Polymerization
-
Monomer Purification: The synthesized 2-methyl-4-vinylpyridine should be purified by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, the purified monomer is dissolved in an appropriate solvent, such as toluene or methanol. The solution is then deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Initiation: The free-radical initiator, AIBN, is added to the reaction mixture. The amount of initiator will determine the final molecular weight of the polymer.
-
Polymerization: The reaction vessel is placed in a preheated oil bath at a temperature sufficient to decompose the initiator (typically 60-80°C for AIBN). The reaction is allowed to proceed for a set period, usually several hours.
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is then isolated by precipitation into a large volume of a non-solvent, such as diethyl ether or hexane.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.
Table 2: Example Polymerization Conditions and Expected Outcomes
| Monomer:Initiator Ratio | Solvent | Temperature | Time (h) | Expected Molecular Weight |
| 100:1 | Toluene | 70 °C | 12 | High |
| 50:1 | Toluene | 70 °C | 8 | Medium |
| 20:1 | Methanol | 65 °C | 6 | Low |
II. This compound as a Ligand in Homogeneous Catalysis
Substituted pyridines are widely used as ligands in transition metal catalysis. The electronic and steric properties of the pyridine ligand can significantly influence the activity, selectivity, and stability of the catalyst.[2][6] this compound, with its electron-donating alkyl groups and defined steric profile, is a promising candidate for a ligand in various catalytic transformations. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, and the substituents on the pyridine ring can be used to fine-tune the catalytic properties.
Causality Behind Ligand Choice:
-
Electronic Effects: The ethyl and methyl groups are electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger coordination to the metal center, potentially stabilizing the catalyst and influencing its reactivity.
-
Steric Effects: The methyl group at the 2-position provides steric hindrance around the metal center. This can be advantageous in controlling the stereoselectivity of a reaction by influencing the approach of substrates to the active site.[7]
dot graph "Ligand_Coordination" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Ligand [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal [label="Transition Metal Center (M)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="Coordination Complex", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Ligand -> Complex [label="Coordination"]; Metal -> Complex; } ondot Caption: Coordination of this compound to a metal center.
Application Protocol: Synthesis of a Palladium(II) Complex
This protocol describes the synthesis of a generic palladium(II) complex with this compound as a ligand, which could be a precursor to a cross-coupling catalyst.
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere, a palladium(II) salt, such as bis(acetonitrile)palladium(II) chloride, is dissolved in a suitable solvent like dichloromethane.
-
Ligand Addition: A solution of this compound (2 equivalents) in the same solvent is added dropwise to the palladium salt solution at room temperature.
-
Complex Formation: The reaction mixture is stirred for several hours, during which time the formation of the coordination complex is typically indicated by a color change.
-
Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid is washed with a non-coordinating solvent, such as hexane, to remove any unreacted starting materials. The product can be further purified by recrystallization.
-
Characterization: The structure and purity of the synthesized complex should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
III. This compound in Pharmaceutical and Agrochemical Synthesis
The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.[8][9] Substituted pyridines like this compound serve as valuable building blocks for the synthesis of more complex molecules with potential biological activity.[1] The specific substitution pattern of this compound can be exploited to construct target molecules with desired pharmacodynamic and pharmacokinetic properties.
Synthetic Utility:
The reactivity of the pyridine ring and its substituents can be harnessed in various organic transformations:
-
Functionalization of the Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. More commonly, nucleophilic substitution can occur, particularly at the 2- and 4-positions, often facilitated by activation of the ring (e.g., N-oxide formation).[9]
-
Modification of the Alkyl Groups: The methyl and ethyl groups can be functionalized through radical reactions or by deprotonation of the benzylic protons followed by reaction with electrophiles.
Protocol: N-Oxidation of this compound
N-oxidation is a common strategy to activate the pyridine ring towards further functionalization.
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as acetic acid or dichloromethane, in a round-bottom flask.
-
Oxidant Addition: An oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution while maintaining the temperature with an ice bath.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium sulfite solution). The reaction mixture is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting this compound N-oxide can be purified by chromatography or recrystallization.
Conclusion
This compound is a precursor with significant, albeit not fully explored, potential for the creation of advanced functional materials. Its conversion to the corresponding vinyl monomer opens the door to a new class of functional polymers with tunable properties. Furthermore, its inherent electronic and steric characteristics make it an attractive ligand for the development of novel catalysts. As the demand for sophisticated materials in various technological fields continues to grow, the exploration of versatile building blocks like this compound will be crucial for driving innovation. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to harness the potential of this valuable chemical intermediate.
References
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- Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.
- MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO)
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (2003). Vinyl-phenyl pyridine monomers and polymers prepared thereform. US20030109668A1.
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- MDPI. (2021). Catalytic Dehydrogenation of Ethane: A Mini Review of Recent Advances and Perspective of Chemical Looping Technology.
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Application Note & Protocols: High-Throughput Screening of 4-Ethyl-2-methylpyridine Derivative Libraries
Abstract
This guide provides a comprehensive framework for the high-throughput screening (HTS) of chemical libraries composed of 4-Ethyl-2-methylpyridine derivatives. Pyridine and its analogs are privileged scaffolds in medicinal chemistry, known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols for assay development, execution of a primary HTS campaign, and subsequent data analysis to identify bioactive "hit" compounds. We emphasize the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic aromatic compound that is a structural component in numerous pharmaceuticals and natural products, including niacin (Vitamin B3) and the kinase inhibitor imatinib.[5] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, making it a versatile scaffold for drug design.[5] Derivatives of this compound offer a unique chemical space for exploration. High-throughput screening (HTS) is an indispensable methodology in modern drug discovery that enables the rapid testing of tens of thousands of such compounds against specific biological targets to identify molecules with desired therapeutic effects.[6][7][8]
This guide will walk through the critical stages of an HTS campaign, from initial library preparation to hit confirmation, using practical examples of robust assay technologies suitable for screening small molecule libraries.
Part I: Library Preparation and Management
The quality and organization of the compound library are foundational to a successful HTS campaign. The this compound derivatives should be of high purity and cataloged with unique identifiers.
Protocol 1: Compound Library Plating
Objective: To prepare assay-ready "daughter" plates from a master stock of the this compound derivative library.
Materials:
-
This compound derivative library
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acoustic liquid handler (e.g., Echo®) or robotic pin tool
-
384-well master stock plates (polypropylene, V-bottom)
-
384-well assay "daughter" plates (e.g., low-volume, solid white for luminescence)
-
Plate seals
Methodology:
-
Master Stock Preparation (10 mM):
-
Accurately weigh each library compound and dissolve in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the 10 mM stocks into 384-well master stock plates.
-
Rationale: DMSO is a universal solvent for most organic small molecules and is compatible with most assay formats at low final concentrations. A 10 mM stock is a standard concentration for HTS libraries.[9]
-
Seal the plates securely and store them at -20°C or -80°C under desiccated conditions to prevent water absorption.
-
-
Assay-Ready Plate Generation ("Daughter Plates"):
-
Thaw the master stock plates to room temperature. Briefly centrifuge to collect all liquid at the bottom of the wells.
-
Using an acoustic liquid handler, transfer a precise, low-nanoliter volume of each compound from the master plate to the corresponding wells of the daughter plates. The volume transferred will depend on the final desired assay concentration and volume.
-
Example: For a final assay concentration of 10 µM in a 10 µL final assay volume, transfer 10 nL of the 10 mM stock into each well of the daughter plate.
-
Scientist's Note: Acoustic liquid handling is preferred as it is non-contact, minimizing compound carryover and enabling high precision at very low volumes.
-
The resulting daughter plates contain a "dry" spot of the compound in each well. These can be sealed and stored at -20°C until use.
-
Part II: HTS Assay Development and Optimization
The selection and optimization of the assay are the most critical steps in an HTS campaign. The chosen assay must be robust, reproducible, and amenable to miniaturization and automation.[9] We present two distinct, widely-used assay formats.
A. Biochemical Assay Example: Kinase Inhibitor Screening
Principle: Many pyridine derivatives are known to target protein kinases. This assay identifies inhibitors by quantifying the amount of ATP remaining after a kinase reaction. Low kinase activity (due to inhibition) results in high ATP levels and a strong luminescent signal.
Technology: ATP-based luminescent assay (e.g., Kinase-Glo®).[10][11]
Protocol 2: Kinase Assay Optimization and Validation
Objective: To determine optimal assay conditions (enzyme concentration, reaction time) and validate the assay for HTS by calculating the Z'-factor.
Materials:
-
Target Kinase and its specific substrate peptide
-
Kinase-Glo® Luminescence Reagent
-
Assay Buffer (containing MgCl₂, DTT, etc., specific to the kinase)
-
Staurosporine (a potent, non-selective kinase inhibitor for use as a positive control)
-
384-well white, opaque plates
-
Multimode plate reader with luminescence detection
Methodology:
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
In a 384-well plate, add the kinase dilutions, a fixed concentration of substrate, and ATP (at its Km value for the kinase, if known).
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Add Kinase-Glo® reagent (equal volume to the reaction) to stop the reaction and generate a signal.
-
Incubate for 10 minutes and read luminescence.
-
Goal: Select the lowest enzyme concentration that yields a robust signal and consumes approximately 50-80% of the ATP. This ensures the assay is sensitive to inhibitors.
-
-
Z'-Factor Determination:
-
The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8][12]
-
Prepare a 384-well plate with two sets of controls:
-
Negative Controls (n=16): 5 µL of assay buffer containing kinase, substrate, and ATP + 10 nL DMSO. This represents 0% inhibition.
-
Positive Controls (n=16): 5 µL of assay buffer containing kinase, substrate, and ATP + 10 nL of a high concentration of Staurosporine (e.g., 10 µM final). This represents 100% inhibition.
-
-
Incubate for the optimized reaction time.
-
Add 5 µL Kinase-Glo® reagent, incubate, and read luminescence.
-
Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) where SD is the standard deviation.
-
| Parameter | Description | Typical Value |
| Target | Protein Kinase X | - |
| Assay Format | 384-well, low volume | 10 µL |
| Detection | Luminescence (Kinase-Glo®) | RLU |
| Positive Control | Staurosporine | 10 µM |
| Negative Control | DMSO | 0.5% v/v |
| Z'-Factor | Assay Quality Metric | > 0.6 |
Table 1: Key parameters for a kinase HTS assay.
B. Cell-Based Assay Example: GPCR Antagonist Screening
Principle: G-protein coupled receptors (GPCRs) are a major drug target class. This assay identifies antagonists by measuring their ability to block agonist-induced production of the second messenger cyclic AMP (cAMP).
Technology: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).[13][14][15] This is a bead-based proximity assay where competition for an antibody by free cAMP produced by the cell disrupts a signal-generating bead pairing, leading to a decrease in signal.[13][15]
Protocol 3: GPCR cAMP Assay Optimization
Objective: To optimize cell number and agonist concentration for a robust and reproducible HTS assay.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Agonist for the target GPCR
-
Known antagonist for the target GPCR (positive control)
-
AlphaScreen® cAMP Assay Kit
-
384-well white cell culture plates (e.g., ProxiPlate™)
-
Multimode plate reader with AlphaScreen® detection capability (680 nm excitation, ~520-620 nm emission).
Methodology:
-
Cell Titration:
-
Seed a 384-well plate with varying numbers of cells per well (e.g., 500, 1000, 2000, 5000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
Stimulate with a fixed, high concentration of agonist.
-
Lyse the cells and perform the AlphaScreen® cAMP detection protocol according to the manufacturer's instructions.
-
Goal: Identify the lowest cell number that provides a strong and consistent signal window.
-
-
Agonist Dose-Response:
-
Using the optimized cell number, treat cells with a serial dilution of the agonist to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
-
For an antagonist screen, you will use an agonist concentration at or near the EC₈₀. This ensures the assay is sensitive to compounds that block the agonist's effect.
-
-
Z'-Factor Determination:
-
Using the optimized cell number and EC₈₀ agonist concentration, prepare a plate with:
-
Negative Controls (0% inhibition): Cells + EC₈₀ Agonist + DMSO.
-
Positive Controls (100% inhibition): Cells + Known Antagonist (high concentration) + EC₈₀ Agonist.
-
-
Perform the AlphaScreen® protocol and calculate the Z'-factor as described previously.
-
Part III: The HTS Campaign Workflow
With a validated assay, the primary screen can be executed. This involves screening the entire this compound derivative library at a single concentration.
HTS Experimental Workflow Diagram
A generalized workflow for a primary high-throughput screen.
Protocol 4: Primary HTS Execution (Biochemical Kinase Assay Example)
Objective: To screen the entire this compound library at a single concentration (e.g., 10 µM) to identify potential kinase inhibitors.
Methodology (for one 384-well plate):
-
Plate Layout: Designate columns 1 and 2 for negative controls (DMSO) and columns 23 and 24 for positive controls (Staurosporine). The library compounds will be in columns 3-22.
| Well Type | Columns | Compound |
| Negative Control | 1, 2 | DMSO |
| Library Compound | 3-22 | This compound derivatives |
| Positive Control | 23, 24 | Staurosporine |
Table 2: Example 384-well plate layout for a primary screen.
-
Reagent Addition: Using a multi-channel liquid dispenser, add 5 µL of the master mix (assay buffer + kinase + substrate + ATP) to all wells of the 384-well assay plate.
-
Compound Transfer: Transfer 10 nL of compounds from the corresponding daughter plate (and control plates) to the assay plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 5 µL of Kinase-Glo® reagent to all wells.
-
Signal Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the plate on a luminometer. The output will be a raw data file of Relative Light Units (RLU) for each well.
Part IV: HTS Data Analysis and Hit Identification
Raw data from an HTS campaign must be normalized and subjected to rigorous quality control before hits can be reliably identified.[16][17]
Data Analysis and Hit Triage Workflow
Workflow for processing raw HTS data to identify primary hits.
Protocol 5: Data Processing and Hit Selection
Objective: To normalize the raw screening data, assess its quality, and select a list of primary hits for further study.
Software: HTS data analysis software (e.g., Genedata Screener®, TIBCO Spotfire®) or custom scripts (Python, R).
Methodology:
-
Data Ingestion: Import the raw RLU data for each plate.
-
Quality Control:
-
For each plate, automatically calculate the Z'-factor using the positive and negative control wells.
-
Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.[18] This step is critical for ensuring the trustworthiness of the data from each plate.
-
-
Data Normalization:
-
For each plate that passes QC, calculate the mean RLU for the positive controls (Mean_POS) and negative controls (Mean_NEG).
-
Normalize the data for each compound well by calculating the Percent Inhibition: % Inhibition = 100 * (RLU_sample - Mean_NEG) / (Mean_POS - Mean_NEG)
-
Scientist's Note: For our kinase inhibitor assay, the positive control (Staurosporine) has a higher RLU value because ATP is not consumed. The formula correctly reflects this. For assays where an inhibitor decreases the signal (like a cell viability assay), the formula would be adjusted accordingly. This process corrects for plate-to-plate variation.[19][20]
-
-
Hit Selection:
-
Define a hit selection threshold. This is a critical decision. A common starting point is a threshold based on both activity and statistical significance.
-
Primary Hit Criteria: Compounds with a % Inhibition > 50%.
-
A more stringent alternative is to use the mean and standard deviation of the negative controls on the plate: Hit if % Inhibition > (Mean_NEG_Inhibition + 3 * SD_NEG_Inhibition).
-
Compile a list of all compounds that meet the hit criteria. This is your primary hit list.
-
Part V: Hit Confirmation and Follow-Up
A primary hit is not a validated lead. The goal of the primary screen is to reduce a large library to a manageable number of compounds for more detailed follow-up studies.
-
Hit Confirmation: Re-test all primary hits in the same primary assay to confirm their activity and rule out false positives resulting from experimental error.
-
Dose-Response Analysis: Test the confirmed hits in a serial dilution (typically 8-10 points) to determine their potency (IC₅₀ value). This is the concentration at which the compound elicits 50% of its maximal effect.[17]
-
Counter-Screens: It is essential to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., compounds that inhibit the luciferase enzyme in Glo-type assays). A common counter-screen is to run the assay without the primary target (e.g., no kinase). True hits should be inactive in this format.
-
Selectivity and Off-Target Effects: Screen hits against related targets (e.g., other kinases) to assess their selectivity. Additionally, a general cell cytotoxicity assay should be run to flag non-specific, toxic compounds.[21]
Conclusion
The high-throughput screening of a this compound derivative library is a powerful strategy for identifying novel bioactive molecules. Success depends on a meticulously planned and executed campaign, beginning with a high-quality chemical library and a robust, optimized assay. By implementing rigorous quality control at the plate level (Z'-factor) and a sound data normalization and hit selection strategy, researchers can confidently identify promising hits. These primary hits form the starting point for a resource-intensive but ultimately rewarding hit-to-lead optimization process, paving the way for the development of new therapeutic agents.
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Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. [Link]
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Ma, Y., et al. (2018). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [Link]
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Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. [Link]
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Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1479-1515. [Link][5]
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Shi, P. Y., et al. (2005). High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery. Journal of Virology, 79(22), 14160-14171. [Link]
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Drug Discovery Opinion. (2009). High Throughput Screening – Probing the Unknown. Drug Discovery Opinion Blog. [Link]
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An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 5(11), 1029-1043. [Link]
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Chung, T. D. Y., et al. (2011). Rank ordering plate data facilitates data visualization and normalization in high throughput screening. Journal of Biomolecular Screening, 16(1), 1-10. [Link][19]
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de la Cruz, G., et al. (2014). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. Journal of Antivirals & Antiretrovirals, 6(4), 089-094. [Link]
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Das, D., & Das, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link][6]
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Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link][4]
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Watts, J. K., & Locke, J. B. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(10), 1384-1390. [Link]
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National Cancer Institute. (2009). High throughput screening : methods and protocols. Frederick National Laboratory for Cancer Research. [Link]
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Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 32(20), 3211-3218. [Link]
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Ng, E. S. M., et al. (2006). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 78(15), 5543-5550. [Link]
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Makarenkov, V., et al. (2014). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 30(14), 2036-2043. [Link][27]
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Electrochemical Applications of 4-Ethyl-2-methylpyridine: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals
Introduction: The Electrochemical Versatility of an Alkylated Pyridine
4-Ethyl-2-methylpyridine, a substituted pyridine with the chemical formula C8H11N, presents a compelling profile for a range of electrochemical applications.[1][2][3] Its structure, featuring an electron-donating ethyl group at the 4-position and a methyl group at the 2-position of the pyridine ring, imparts specific electronic and steric properties that influence its interaction with metal surfaces and its behavior in electrochemical systems. The lone pair of electrons on the nitrogen atom and the π-electron system of the pyridine ring are key to its functionality, enabling it to act as a potent corrosion inhibitor, a stabilizing electrolyte additive, and a versatile building block in electrosynthesis.
This technical guide provides detailed application notes and protocols for the utilization of this compound in various electrochemical contexts. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Application I: Corrosion Inhibition of Mild Steel in Acidic Media
The primary and most established electrochemical application of pyridine and its derivatives is in the field of corrosion protection.[4][5][6][7] Organic molecules containing heteroatoms like nitrogen, along with aromatic rings, are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[5][8] this compound is a prime candidate for this application due to the electron-donating nature of its alkyl substituents, which enhances the electron density on the pyridine ring and facilitates stronger adsorption onto the metal surface.[7]
Mechanism of Corrosion Inhibition
The inhibition of mild steel corrosion in an acidic environment by this compound is a multifaceted process involving:
-
Adsorption: The protonated pyridine derivative in the acidic solution is electrostatically attracted to the negatively charged metal surface (physisorption).
-
Coordination Bonding: The lone pair of electrons on the nitrogen atom can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface (chemisorption).
-
Protective Film Formation: The adsorbed this compound molecules form a protective film that isolates the metal from the corrosive medium, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
Diagram of the Proposed Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound.
Protocol for Evaluating Corrosion Inhibition Efficiency
This protocol details the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify the effectiveness of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
1. Materials and Equipment:
-
Working Electrode: Mild steel coupon (e.g., C1018) with a defined surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat/Galvanostat with EIS capability.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl).
-
Inhibitor: this compound (analytical grade).
-
Polishing materials: Silicon carbide papers of various grades (e.g., 240, 400, 600, 800, 1200 grit), alumina slurry, and polishing cloths.
-
Ultrasonic bath.
-
Deionized water and ethanol.
2. Experimental Procedure:
a. Electrode Preparation:
-
Mechanically polish the mild steel working electrode using successively finer grades of silicon carbide paper.
-
Perform a final polish with a fine alumina slurry on a polishing cloth to achieve a mirror-like surface finish.
-
Rinse the electrode thoroughly with deionized water, followed by ethanol.
-
Dry the electrode in a stream of warm air and immediately immerse it in the test solution to prevent re-oxidation.
b. Solution Preparation:
-
Prepare a stock solution of 1 M HCl.
-
Prepare a series of test solutions by adding different concentrations of this compound to the 1 M HCl solution (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
c. Electrochemical Measurements:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode. Add the test solution.
-
Allow the system to stabilize for approximately 30 minutes to reach a steady open-circuit potential (OCP).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 10 mHz.
-
Record the impedance data.
-
-
Potentiodynamic Polarization:
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Record the resulting current density.
-
3. Data Analysis:
-
EIS Data:
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization Data:
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(inh) and icorr(blank) are the corrosion current densities with and without the inhibitor, respectively.
-
Expected Quantitative Data
The following table presents hypothetical but realistic data for the corrosion inhibition of mild steel by this compound in 1 M HCl at 298 K.
| Inhibitor Concentration (mM) | icorr (μA/cm²) | η% (Polarization) | Rct (Ω·cm²) | η% (EIS) |
| 0 (Blank) | 550 | - | 50 | - |
| 0.1 | 220 | 60.0 | 125 | 60.0 |
| 0.5 | 99 | 82.0 | 278 | 82.0 |
| 1.0 | 50 | 90.9 | 550 | 90.9 |
| 5.0 | 28 | 94.9 | 982 | 94.9 |
| 10.0 | 22 | 96.0 | 1250 | 96.0 |
Application II: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique to study the redox behavior of a compound.[9] For this compound, CV can provide insights into its oxidation and reduction potentials, which is crucial for its application in areas like electrosynthesis and as a redox mediator. The electrochemical behavior of pyridine and its derivatives can be complex and is often dependent on the solvent, electrolyte, and electrode material.[10][11]
Protocol for Cyclic Voltammetry of this compound
This protocol outlines the procedure for obtaining a cyclic voltammogram of this compound in a non-aqueous solvent.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.
-
Reference Electrode: Ag/Ag+ or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrochemical Cell: A standard three-electrode glass cell suitable for non-aqueous solvents.
-
Potentiostat/Galvanostat.
-
Analyte: this compound.
-
Solvent: Acetonitrile (anhydrous, electrochemical grade).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
Polishing materials: Alumina slurry and polishing pads.
-
Inert gas: Argon or Nitrogen.
2. Experimental Procedure:
a. Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode thoroughly.
b. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in anhydrous acetonitrile.
-
Prepare a stock solution of this compound in the electrolyte solution (e.g., 10 mM).
c. Electrochemical Measurement:
-
Assemble the three-electrode cell and add the electrolyte solution containing the analyte.
-
Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background CV of the supporting electrolyte solution to determine the potential window.
-
Perform cyclic voltammetry on the analyte solution. A typical scan might be from 0 V to -2.5 V and back, or a wider range depending on the solvent window.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox processes.
Diagram of a Typical Cyclic Voltammetry Experimental Setup
Caption: A schematic of a three-electrode setup for cyclic voltammetry.
Application III: As a Potential Electrolyte Additive in Lithium-Ion Batteries
The performance and longevity of lithium-ion batteries are critically dependent on the composition of the electrolyte. Electrolyte additives, even in small quantities, can significantly enhance battery performance by improving the stability of the solid electrolyte interphase (SEI) layer on the anode and protecting the cathode from degradation.[12][13][14][15] Pyridine-based compounds are being explored as additives due to their ability to form stable complexes with metal ions and scavenge harmful species within the electrolyte.
Conceptual Application Note
This compound, with its electron-rich nitrogen center, has the potential to function as a beneficial electrolyte additive in lithium-ion batteries. Its proposed roles include:
-
SEI Modification: Adsorption of this compound on the anode surface could contribute to the formation of a more stable and uniform SEI layer, suppressing further electrolyte decomposition and improving coulombic efficiency.
-
Cathode Protection: The molecule may coordinate with dissolved transition metal ions from the cathode, preventing their migration to and deposition on the anode, which can cause internal short circuits.
-
HF Scavenging: The basic nitrogen atom can neutralize trace amounts of hydrofluoric acid (HF) in the electrolyte, which is highly corrosive to both the cathode and anode.
Further research is required to validate these potential benefits and to optimize the concentration of this compound as an electrolyte additive.
Conclusion
This compound is a versatile molecule with significant potential in various electrochemical applications. Its efficacy as a corrosion inhibitor is well-grounded in the established principles of pyridine-based inhibitors. While its roles as an electrolyte additive and in other electrochemical domains are more speculative, they represent exciting avenues for future research. The protocols and application notes provided in this guide offer a solid foundation for scientists and researchers to explore and harness the electrochemical properties of this intriguing compound.
References
-
Experimental and theoretical research of three pyridine derivatives as corrosion inhibitors on steel in HCl acid solution. (n.d.). Emerald Insight. Retrieved January 18, 2026, from [Link]
- Hadi B., A., & Ibraheem H.H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 7(2), 168-182.
-
Electrochemical Impedance parameters for corrosion of steel in acid medium at various contents of BPP. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Hadi B., A., & Ibraheem H.H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 7(2), 168-182.
-
Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Pyridine and Its Derivatives as Corrosion Inhibitors. (2021). Bohrium. Retrieved January 18, 2026, from [Link]
-
Yang, Z., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. ResearchGate. Retrieved January 18, 2026, from [Link]
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Electrochemical Impedance for corrosion of steel in acid medium at various concentrations of CPOMPB. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Yang, Z., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC. Retrieved January 18, 2026, from [Link]
-
Electrochemical Impedance for corrosion of steel in acid medium at various concentrations of CHPP. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Electrochemical impedance spectra of steel in 1 M HCl with and without... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Sandoz, P. (2015). Anodic reduction of pyridine in Acetonitrile. MANCO. Retrieved January 18, 2026, from [Link]
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Yang, Z., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PubMed. Retrieved January 18, 2026, from [Link]
-
Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Mannaa, A. H. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Some pyridine derivatives as corrosion inhibitors for carbon steel in acidic medium. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Cyclic Voltammetric determination of 1, 4-Dihydro pyridine drugs using MWCNTs modified glassy carbon electrode. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Electrochemical alkylation of pyridine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Yang, Z., et al. (2025). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. Retrieved January 18, 2026, from [Link]
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Recent Progress on Electroactive Polymers: Synthesis, Properties and Applications. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids on Glassy Carbon Electrodes. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Tornheim, A., et al. (n.d.). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.gov. Retrieved January 18, 2026, from [Link]
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Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. (n.d.). Energy & Environmental Science (RSC Publishing). Retrieved January 18, 2026, from [Link]
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Lithium-ion Battery Electrolyte Additives. (2021). Nanjing Torphan Co., Ltd. Retrieved January 18, 2026, from [Link]
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Behavior of NO3−-Based Electrolyte Additive in Lithium Metal Batteries. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Electroactive polymer. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). Stenutz. Retrieved January 18, 2026, from [Link]
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This compound (C8H11N). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
- Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach. (2017). Journal of Power Sources, 365, 201-209.
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Recent Progress on Electroactive Polymers: Synthesis, Properties and Applications. (n.d.). OUCI. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Electroactive Polymers Obtained by Conventional and Non-Conventional Technologies. (2021). PMC. Retrieved January 18, 2026, from [Link]
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Preparation and Characterization of Electroactive Biopolymers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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An Electrochemical Sensor Platform for Sensitive Detection of Iron (III) Ions Based on Pyrene-Substituted Poly(2,5-dithienylpyrrole). (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
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4-Ethylpyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Sensors Based on Biomimetic Porphyrin Derivatives and their Hybrid Combinations. (n.d.). IntechOpen. Retrieved January 18, 2026, from [Link]
-
Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. (2026). ACS Omega. Retrieved January 18, 2026, from [Link]
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- 12. Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Ethyl-2-methylpyridine
Welcome to the Technical Support Center for the synthesis of 4-Ethyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental challenges. Drawing upon established principles of pyridine synthesis, particularly the Chichibabin reaction, this document provides in-depth technical guidance in a practical question-and-answer format.
I. Overview of this compound Synthesis
The industrial synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is primarily achieved through a variation of the Chichibabin pyridine synthesis. This reaction involves the condensation of aldehydes and ketones with ammonia at elevated temperatures and pressures, typically over a solid acid catalyst.[1] While seemingly straightforward, achieving high yields and purity requires careful control over reaction parameters and a thorough understanding of potential side reactions.
The most common route involves the reaction of acetaldehyde (or its trimer, paraldehyde) with ammonia. The reaction proceeds through a series of aldol condensations, Michael additions, and cyclization/dehydrogenation steps to form the pyridine ring.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Chichibabin synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of undesired byproducts and tars, reducing the selectivity towards the desired product. For the synthesis of related methylpyridines, the optimal temperature range is typically between 350-500°C for gas-phase reactions over solid catalysts.[1] In liquid-phase synthesis of the isomer 5-ethyl-2-methylpyridine, temperatures around 230°C have been reported to be effective.[2]
-
Incorrect Reactant Molar Ratio: The stoichiometry of acetaldehyde (or paraldehyde) to ammonia is crucial. An excess of ammonia is generally used to suppress the formation of byproducts from the self-condensation of acetaldehyde. For the synthesis of 5-ethyl-2-methylpyridine, increasing the molar ratio of ammonium hydroxide to paraldehyde from approximately 2.8:1 to 8:1 has been shown to improve the yield from 50-53% to 60-70%.[2]
-
Catalyst Deactivation or Inappropriate Choice: The choice of catalyst and its condition are paramount. For gas-phase synthesis, catalysts like alumina or silica-alumina are common.[1] The acidity and surface area of the catalyst play a significant role. Over time, catalysts can be deactivated by coking (deposition of carbonaceous material) or poisoning by impurities in the feed. Regeneration of the catalyst or using a fresh batch is recommended.
-
Insufficient Reaction Time or Pressure: The reaction requires sufficient time for all the intricate steps to proceed to completion. In a batch reactor, ensure the reaction is monitored until no further consumption of starting material is observed. Pressure is also a key factor in maintaining the reactants in the desired phase and influencing the reaction kinetics. For the synthesis of 5-ethyl-2-methylpyridine, pressures ranging from 800 to 3000 psi have been utilized.[2]
Q2: I am observing a significant amount of tar and colored byproducts in my crude product. How can I minimize their formation?
A2: Tar formation is a common issue in Chichibabin-type reactions due to the polymerization of aldehydes under reaction conditions. Here are some strategies to mitigate this:
-
Optimize Reaction Temperature: As mentioned, high temperatures can lead to increased tar formation. A systematic study to find the optimal temperature that balances reaction rate and selectivity is recommended.
-
Control Reactant Addition: In a batch or semi-batch process, the slow, controlled addition of acetaldehyde to the ammonia-containing reaction mixture can help to maintain a low instantaneous concentration of the aldehyde, thereby reducing its self-polymerization.
-
Ensure Homogeneous Mixing: Inefficient mixing can lead to localized "hot spots" and high concentrations of reactants, promoting side reactions. Ensure your reactor is equipped with adequate agitation.
-
Use of a Co-solvent: In some liquid-phase pyridine syntheses, the use of a co-solvent can help to solubilize intermediates and prevent their precipitation and subsequent polymerization.
Q3: My final product is contaminated with isomeric pyridines and other nitrogen-containing compounds. What are the likely side reactions, and how can I improve selectivity?
A3: The Chichibabin synthesis can produce a mixture of pyridine derivatives. For the synthesis of this compound from acetaldehyde and ammonia, potential byproducts include 2-picoline (2-methylpyridine), 4-picoline (4-methylpyridine), and lutidines (dimethylpyridines).[1]
-
Mechanism of Byproduct Formation: The formation of different isomers is a consequence of the complex reaction network involving various condensation pathways. For instance, the reaction of acetaldehyde and ammonia can also lead to the formation of 2-picoline and 4-picoline.[1]
-
Catalyst Selection: The selectivity of the reaction is highly dependent on the catalyst. Different catalyst compositions and preparations can favor the formation of one isomer over others. For example, in the synthesis of methylpyridines from acetylene and ammonia, a CdO-Cr2O3-kaolin catalyst showed higher selectivity for 2- and 4-methylpyridines compared to a CdO-kaolin catalyst.[3][4] Research into specific catalysts for maximizing this compound is ongoing.
-
Purification Strategy: Since the formation of some isomeric byproducts is often unavoidable, an efficient purification strategy is essential. Fractional distillation is the primary method for separating pyridine derivatives with different boiling points. For compounds with very close boiling points, purification via the formation of salts (e.g., picrates or hydrochlorides) followed by recrystallization and regeneration of the free base can be an effective, albeit more laborious, method.[5]
III. Frequently Asked Questions (FAQs)
Q4: What is the role of the catalyst in the Chichibabin synthesis of this compound?
A4: The catalyst plays a multifaceted role in this synthesis:
-
Acidic Sites: The acidic sites on the catalyst (e.g., alumina or silica-alumina) facilitate the key C-C and C-N bond-forming reactions, such as aldol-type condensations and Michael additions.
-
Dehydrogenation: After the cyclization to form a dihydropyridine intermediate, the catalyst promotes the dehydrogenation step to yield the aromatic pyridine ring.
-
Surface for Reaction: The catalyst provides a high surface area where the reactants can adsorb and interact, increasing the reaction rate.
Q5: Can I use paraldehyde instead of acetaldehyde as a starting material? What are the advantages and disadvantages?
A5: Yes, paraldehyde, a cyclic trimer of acetaldehyde, is often used in the industrial synthesis of alkylpyridines.[1][2]
-
Advantages: Paraldehyde is a more stable and less volatile liquid than acetaldehyde, making it easier and safer to handle, store, and dose into the reactor. Its use can also help to control the exothermic nature of the initial reaction stages.
-
Disadvantages: Paraldehyde needs to depolymerize to acetaldehyde under the reaction conditions before it can react. This might require slightly higher initial temperatures or a catalyst that facilitates this depolymerization. The overall reaction stoichiometry and product distribution are generally similar to when using acetaldehyde directly.
Q6: What are the recommended safety precautions when conducting this synthesis?
A6: The synthesis of this compound involves hazardous materials and conditions:
-
High Pressure and Temperature: The reaction is typically carried out in a high-pressure autoclave. Ensure the reactor is properly rated for the intended operating conditions and that all safety features (pressure relief valves, rupture discs) are in place and functional.
-
Flammable and Toxic Reagents: Acetaldehyde and pyridine derivatives are flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
-
Exothermic Reaction: The reaction can be exothermic.[2] Implement measures for temperature control, such as a cooling system for the reactor and controlled addition of reactants, to prevent a runaway reaction.
IV. Data and Protocols
Table 1: Influence of Reaction Parameters on the Yield of Related Methylpyridines
| Parameter | Condition | Reactants | Catalyst | Product(s) | Yield (%) | Reference |
| Temperature | 340°C | Acetylene, Ammonia | CdO-Cr2O3-Kaolin | 2-Methylpyridine | 35.7 | [3] |
| 420°C | Acetylene, Ammonia | CdO-Cr2O3-Kaolin | 2-Methylpyridine | 45.4 | [3] | |
| 340°C | Acetylene, Ammonia | CdO-Cr2O3-Kaolin | 4-Methylpyridine | 15.4 | [3] | |
| 420°C | Acetylene, Ammonia | CdO-Cr2O3-Kaolin | 4-Methylpyridine | 24.8 | [3] | |
| Reactant Ratio | NH4OH:Paraldehyde (approx. 2.8:1 molar) | Paraldehyde, Ammonium Hydroxide | Ammonium Acetate | 5-Ethyl-2-methylpyridine | 50-53 | [2] |
| NH4OH:Paraldehyde (8:1 molar) | Paraldehyde, Ammonium Hydroxide | Ammonium Acetate | 5-Ethyl-2-methylpyridine | 60-70 | [2] | |
| Catalyst Composition | CdO (13%) - Kaolin (87%) | Acetylene, Ammonia | CdO-Kaolin | Total Methylpyridines | 63.6 | [3] |
| CdO (13%) - Cr2O3 (5%) - Kaolin (82%) | Acetylene, Ammonia | CdO-Cr2O3-Kaolin | Total Methylpyridines | 70.2 | [3] |
Note: The data presented is for closely related pyridine syntheses and serves as a guide for optimizing the synthesis of this compound.
Experimental Protocol: General Procedure for Liquid-Phase Synthesis of this compound (Adapted from the synthesis of 5-Ethyl-2-methylpyridine)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and equipment. A thorough risk assessment must be conducted before commencing any experimental work.
Materials:
-
High-pressure reaction vessel (autoclave) with agitation and temperature/pressure controls.
-
Paraldehyde
-
Aqueous Ammonium Hydroxide (28%)
-
Ammonium Acetate (catalyst)
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Fractional distillation apparatus
Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, charge aqueous ammonium hydroxide, paraldehyde, and ammonium acetate. A molar ratio of approximately 8:1 for ammonium hydroxide to paraldehyde can be targeted to enhance yield.[2]
-
Reaction: Seal the reactor and begin agitation. Heat the mixture to approximately 230°C. The pressure will rise as the temperature increases. Maintain this temperature for a sufficient duration (e.g., 1 hour) to ensure the reaction goes to completion.[2] Note that the reaction can be exothermic, so careful temperature monitoring and control are essential.
-
Cooling and Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the reaction mixture to a separatory funnel. Two layers, an aqueous and an organic layer, should be present.
-
Extraction: Separate the two layers. Add chloroform to the organic layer to help precipitate any dissolved water. Combine this water with the aqueous layer. Extract the aqueous layer multiple times with chloroform to recover any dissolved product. Combine all the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the chloroform by distillation at atmospheric pressure.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
V. Visualizing the Workflow
Diagram 1: General Workflow for this compound Synthesis and Purification
Caption: A schematic overview of the synthesis and purification process for this compound.
VI. Concluding Remarks
The successful synthesis of this compound with a high yield is a challenging yet achievable goal. It requires a systematic approach to optimizing reaction conditions, a keen awareness of potential side reactions, and a robust purification strategy. This guide provides a foundation for troubleshooting and improving your experimental outcomes. As with any chemical synthesis, careful planning, adherence to safety protocols, and meticulous execution are the cornerstones of success.
VII. References
-
Vapoev, K., Umrzakov, A., & Kodirov, S. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 417, 02010. [Link]
-
Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Vapoev, K., Umrzakov, A., & Kodirov, S. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]
-
Lidstone, F. M. (1940). 33. The preparation of pure picoline. Journal of the Chemical Society (Resumed), 241-243. (Note: A direct URL may require institutional access, the reference is provided for verification).
-
Moioli, E., Schmid, L., Wasserscheid, P., & Freund, H. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering, 2(5), 754-762. [Link]
-
Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 30, 41. [Link]
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of methylpyridines by catalytic method in the gas phase | E3S Web of Conferences [e3s-conferences.org]
- 5. thieme.de [thieme.de]
Technical Support Center: Purification of 4-Ethyl-2-methylpyridine
Welcome to the technical support center for the purification of 4-Ethyl-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for common syntheses, such as the Chichibabin reaction involving paraldehyde and ammonia, you can typically expect the following classes of impurities:
-
Positional Isomers: The most challenging impurities are often positional isomers, which have the same molecular weight but different arrangements of the ethyl and methyl groups on the pyridine ring. The most common isomer is 2-Ethyl-4-methylpyridine, which has a very close boiling point to the desired product, making separation by simple distillation difficult.
-
Other Alkylpyridines: Depending on the starting materials and reaction conditions, you may also find other alkylated pyridines, such as lutidines (dimethylpyridines) and collidines (trimethylpyridines).
-
Unreacted Starting Materials: Residual amounts of starting materials like acetaldehyde or ammonia derivatives may be present.
-
Polymeric Byproducts: Aldol condensation side reactions can lead to the formation of high-molecular-weight, tar-like substances, which can complicate the purification process.
Q2: My crude product is a dark, viscous oil. What is the best initial purification step?
A2: For dark, tarry crude mixtures, a preliminary "clean-up" step is highly recommended before proceeding to high-resolution purification techniques like fractional distillation. A simple acid-base extraction is often effective.
The underlying principle is the basic nature of the pyridine nitrogen. By treating the crude mixture with a dilute acid (e.g., 10-20% hydrochloric acid or sulfuric acid), the this compound and other basic impurities will be protonated and form water-soluble salts. The non-basic, polymeric tars will remain in the organic phase and can be separated. Subsequently, basifying the aqueous layer (e.g., with sodium hydroxide) will regenerate the free pyridine base, which can then be extracted into a fresh organic solvent. This process effectively removes the bulk of the polymeric material that could otherwise foul your distillation or chromatography equipment.
Q3: I'm performing a fractional distillation, but I'm not getting good separation between my product and a close-boiling impurity. What can I do?
A3: This is a common issue, especially when dealing with positional isomers like 2-Ethyl-4-methylpyridine. Here are several factors to consider and troubleshoot:
-
Column Efficiency: The efficiency of your distillation column is paramount. A simple Vigreux column may not be sufficient. You need a column with a high number of theoretical plates. Consider using a packed column with structured packing (like Sulzer packing) or random packing (like Raschig rings or metal sponge).
-
Reflux Ratio: The reflux ratio (the ratio of condensate returned to the column versus condensate collected) is a critical parameter. A higher reflux ratio increases the number of vaporization-condensation cycles, leading to better separation. Start with a reflux ratio of at least 5:1 and be prepared to increase it.
-
Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of the compounds. This can sometimes increase the boiling point difference (ΔT) between your product and the impurity, making separation easier. Additionally, it prevents thermal degradation of the product.
-
Column Insulation: Ensure your distillation column is well-insulated to maintain a proper temperature gradient and prevent heat loss, which can disrupt the equilibrium and reduce separation efficiency.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Broad Boiling Point Range During Distillation | Inefficient column; Unstable heat source; Presence of multiple impurities. | 1. Increase the reflux ratio. 2. Use a more efficient packed column. 3. Ensure the heating mantle is properly sized and controlled. |
| Product Purity Decreases After Initial Fractions | Co-distillation with a close-boiling impurity (azeotrope formation is possible but less common with isomers). | 1. Increase the reflux ratio significantly for the heart fractions. 2. Collect smaller fractions and analyze each by GC-MS to map the purity profile. |
| Final Product has a Persistent Yellow/Brown Color | Presence of trace, high-boiling point colored impurities or oxidation products. | 1. Treat the distilled product with a small amount of activated carbon and re-filter. 2. Consider a final, quick bulb-to-bulb (Kugelrohr) distillation. |
| Low Overall Yield After Distillation | Product loss in the forerun or tail fractions; Hold-up in the distillation column; Thermal degradation. | 1. Analyze the forerun and tail fractions to ensure the product is not being discarded. 2. Use a smaller column for smaller scale purifications to minimize hold-up. 3. Employ vacuum distillation to reduce the boiling point and minimize degradation. |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed for separating this compound from its close-boiling isomers.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., a 50 cm column packed with Raschig rings), a distillation head with a condenser, and collection flasks.
- Ensure all joints are properly sealed, especially for vacuum distillation.
- Place a calibrated thermometer or thermocouple in the distillation head to accurately measure the vapor temperature.
- Wrap the distillation column and head with glass wool or aluminum foil to ensure adiabatic operation.
2. Procedure:
- Charge the crude this compound (pre-treated by acid-base extraction if necessary) into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
- If applicable, carefully apply vacuum.
- Begin heating the flask gently.
- Once boiling begins, allow the vapor to rise and equilibrate within the column for at least 30 minutes before collecting any distillate. This is crucial for establishing the separation gradient.
- Set the distillation head for a high reflux ratio (e.g., 10:1).
- Slowly collect the forerun, which will be enriched in lower-boiling impurities.
- Monitor the vapor temperature closely. A stable temperature plateau indicates the distillation of a pure compound. Collect the main fraction (the "heart") during this plateau. The boiling point of this compound is approximately 177-178 °C at atmospheric pressure.
- If the temperature begins to rise again, switch to a new collection flask for the tail fraction, which will contain higher-boiling impurities.
3. Analysis:
- Analyze all collected fractions by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and confirm the purity of the main fraction.
Visual Workflow and Data
General Purification Strategy
The following diagram outlines the decision-making process for purifying this compound.
Caption: A workflow diagram for the purification of this compound.
Boiling Point Data of Common Isomers
The separation of alkylpyridine isomers by distillation is governed by their differences in boiling points. As shown below, the boiling points of this compound and its common isomer are very close, necessitating a high-efficiency distillation setup.
| Compound | Structure | Boiling Point (°C at 760 mmHg) |
| This compound | 177 - 178 °C | |
| 2-Ethyl-4-methylpyridine | ~176 °C |
Note: The image of the chemical structures cannot be displayed in this text format.
References
-
Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. [Link]
- Zhong, S., & Li, Z. (2020). Process for preparing this compound. CN111269032A.
Technical Support Center: Troubleshooting Reactions of 4-Ethyl-2-methylpyridine
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 4-ethyl-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
PART 1: Synthesis of this compound
The synthesis of specifically substituted pyridines like this compound can be challenging due to issues with regioselectivity. While the Chichibabin pyridine synthesis is a well-known method for producing pyridine derivatives, it often yields mixtures of isomers.[1] For instance, the reaction of acetaldehyde and ammonia typically produces 5-ethyl-2-methylpyridine.[1][2][3][4] Achieving the 4-ethyl substitution pattern requires a more tailored approach. The Bohlmann-Rahtz pyridine synthesis offers a potential route by reacting an enamine with an alkynylketone, which can produce 2,3,6-trisubstituted pyridines.[5][6] Another versatile method is the Guareschi-Thorpe synthesis, which can yield hydroxypyridines that can be further modified.[7][8]
Frequently Asked Questions (FAQs): Synthesis
Q1: My Chichibabin-style reaction with acetaldehyde and ammonia is yielding the wrong isomer, primarily 5-ethyl-2-methylpyridine. How can I favor the formation of this compound?
A1: Directing the ethyl group to the 4-position in a one-pot condensation reaction of simple aldehydes and ammonia is notoriously difficult due to the reaction mechanism favoring other isomers. The traditional Chichibabin synthesis is not ideal for this specific target. You should consider a multi-step, more controlled synthetic strategy. Alternative methods like the Bohlmann-Rahtz or Guareschi-Thorpe syntheses provide better regiochemical control, although they require more complex starting materials.[5][7][9]
Q2: I am attempting a Bohlmann-Rahtz synthesis to obtain a 4-substituted pyridine, but I am getting low yields and a complex mixture of byproducts. What are the critical parameters to control?
A2: The Bohlmann-Rahtz synthesis is sensitive to reaction conditions. Key parameters to optimize include:
-
Temperature: The final cyclodehydration step often requires high temperatures.[10] Insufficient heat can lead to the accumulation of the aminodiene intermediate, while excessive heat can cause decomposition.
-
Catalyst: The reaction can be catalyzed by acids. The choice and concentration of the acid catalyst can significantly impact the reaction rate and yield.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the overall reaction kinetics.
-
Purity of Reactants: Enamines and alkynyl ketones can be unstable. Ensure they are pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive to air or moisture).
Q3: My purification of this compound by fractional distillation is not effectively removing an isomeric impurity. What other purification methods can I use?
A3: Isomeric pyridines often have very close boiling points, making separation by distillation challenging. Consider the following alternatives:
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. You can dissolve the mixture in an organic solvent and perform a careful extraction with a dilute acid. By precisely controlling the pH, it may be possible to selectively protonate and extract one isomer into the aqueous phase.[11]
-
Column Chromatography: This is a powerful technique for separating isomers. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
-
Preparative Gas Chromatography (Prep-GC): For small-scale purifications where high purity is essential, Prep-GC can be an excellent option.
Troubleshooting Guide: Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect reaction temperature. 2. Inactive catalyst. 3. Low purity of starting materials. 4. Insufficient reaction time. | 1. Optimize the temperature profile of the reaction. 2. Use a fresh or newly activated catalyst. 3. Purify starting materials before use. 4. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Formation of Multiple Isomers | 1. Lack of regiochemical control in the chosen synthetic route. 2. Side reactions occurring under the reaction conditions. | 1. Switch to a more regioselective synthetic method (e.g., Bohlmann-Rahtz). 2. Carefully control the reaction temperature and stoichiometry of reactants. |
| Polymerization/Tar Formation | 1. Reaction temperature is too high. 2. Presence of highly reactive impurities. 3. Air (oxygen) contamination in sensitive reactions. | 1. Lower the reaction temperature and consider a milder catalyst. 2. Ensure all reactants and solvents are pure. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Workflow: General Bohlmann-Rahtz Pyridine Synthesis
Caption: General workflow for the Bohlmann-Rahtz pyridine synthesis.
PART 2: Reactions of this compound
Once synthesized, this compound can be used as a versatile intermediate. Common reactions include oxidation of the alkyl side chains, halogenation of the pyridine ring, and further alkylation. Each of these transformations comes with its own set of potential challenges.
Frequently Asked Questions (FAQs): Reactions
Q1: I am trying to selectively oxidize the 2-methyl group of this compound to a carboxylic acid, but I am also seeing oxidation of the 4-ethyl group. How can I improve the selectivity?
A1: Achieving selective oxidation of one alkyl group over another on a pyridine ring can be challenging. The methyl group at the 2-position is generally more susceptible to oxidation than the ethyl group at the 4-position. However, harsh oxidizing agents can lead to over-oxidation or reaction at both sites.[12][13][14] To improve selectivity:
-
Choice of Oxidant: Use a milder and more selective oxidizing agent. For example, selenium dioxide (SeO₂) is often used for the selective oxidation of methyl groups on heterocyclic rings.
-
Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Lower temperatures generally favor higher selectivity.
-
Protection-Deprotection Strategy: While more complex, you could consider a strategy where the less reactive group is temporarily protected, though this is often not practical for simple alkyl groups.
Q2: When attempting to brominate this compound, I am getting a mixture of mono- and di-brominated products. How can I control the extent of halogenation?
A2: The pyridine ring is deactivated towards electrophilic aromatic substitution, but the alkyl groups are activating and ortho-, para-directing.[15] This can lead to complex regiochemical outcomes and over-halogenation. To control the reaction:
-
Stoichiometry: Use a stoichiometric amount of the halogenating agent (e.g., N-bromosuccinimide, NBS) to favor mono-bromination.[16]
-
Reaction Conditions: Perform the reaction at a low temperature to reduce the reaction rate and improve selectivity.
-
Solvent: The choice of solvent can influence the reactivity of the halogenating agent.
Q3: I am attempting to deprotonate the 2-methyl group for a subsequent alkylation, but the reaction is sluggish and gives low yields. What could be the issue?
A3: The acidity of the protons on the 2-methyl group is increased due to the electron-withdrawing nature of the pyridine ring. However, strong bases are still required for complete deprotonation.
-
Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The choice of base is critical, as some may add to the pyridine ring itself.
-
Temperature: The deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Anhydrous Conditions: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Troubleshooting Guide: Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Regioselectivity in Halogenation | 1. Overly harsh reaction conditions. 2. Activating effects of both alkyl groups leading to multiple products. | 1. Use a milder halogenating agent (e.g., NBS instead of Br₂). 2. Perform the reaction at low temperatures. 3. Consider using a Lewis acid catalyst to potentially direct the halogenation. |
| Over-oxidation of Alkyl Side Chains | 1. Oxidizing agent is too strong. 2. Reaction temperature is too high or reaction time is too long. | 1. Switch to a more selective oxidant (e.g., SeO₂). 2. Carefully control the reaction temperature and monitor the reaction progress to avoid over-oxidation. |
| Low Yield in C-H Functionalization of Methyl Group | 1. Incomplete deprotonation. 2. Reaction with moisture. 3. Side reaction of the base with the pyridine ring. | 1. Use a stronger base or a slight excess of the base. 2. Ensure strictly anhydrous conditions. 3. Perform the reaction at a low temperature to minimize side reactions. |
Decision Tree for Troubleshooting Low Yield in Alkylation of the 2-Methyl Group
Caption: A decision tree for troubleshooting low yields in the alkylation of the 2-methyl group of this compound.
References
-
Frank, R. L., et al. (1946). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 26, 54. Available at: [Link]
- Shimizu, S., et al. (2002). Process for the production of 2-methyl-5-ethyl pyridine. U.S. Patent No. US3846435A.
-
Request PDF. (2025). One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. ResearchGate. Available at: [Link]
- Wang, L., et al. (2017). Synthesis and purification method of 2-amino-4-methylpyridine. Chinese Patent No. CN107011254B.
-
Kovalenko, S. M., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6296. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
Wikipedia contributors. (2023). 5-Ethyl-2-methylpyridine. Wikipedia. Available at: [Link]
-
Lohmer, J., et al. (2020). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 5(5), 945-955. Available at: [Link]
-
Collum, D. B., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron, 65(31), 6048-6053. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry, 25(18), 7149-7156. Available at: [Link]
-
Bagley, M. C., et al. (2011). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Aldrichimica Acta, 44(3), 67-76. Available at: [Link]
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Organ, M. G., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15896-15908. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]
-
Stanovnik, B., et al. (1999). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthetic Communications, 29(10), 1797-1806. Available at: [Link]
-
Organ, M. G., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Available at: [Link]
-
Buzayev, N., et al. (2024). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 14(1), 43. Available at: [Link]
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Olsson, R., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. Available at: [Link]
-
Sembaev, D. K., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131. Available at: [Link]
-
The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. The Good Scents Company. Available at: [Link]
-
Uniqsis. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Interchim. Available at: [Link]
- Li, J., et al. (2010). Method for N-alkylation of 2-pyridone. Chinese Patent No. CN101654432A.
-
All Chemistry. (2023, February 25). Bohlmann–Rahtz pyridine synthesis [Video]. YouTube. Available at: [Link]
-
Sembaev, D. K., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Lubricants, 12(1), 23. Available at: [Link]
Sources
- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 4. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. baranlab.org [baranlab.org]
- 11. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Ethyl-2-methylpyridine Production
This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of 4-Ethyl-2-methylpyridine from the laboratory to pilot or industrial scale. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in this process.
Introduction: The Nuances of Scaling Pyridine Synthesis
The synthesis of substituted pyridines, such as this compound, is a well-established field. However, scaling up these processes is rarely a linear endeavor. Seemingly minor issues at the bench scale can become significant obstacles in larger reactors. This guide will focus on the prevalent liquid-phase synthesis route, which often involves the condensation of acetaldehyde and ammonia, sometimes with co-reactants to direct the substitution pattern, under elevated temperature and pressure. While the closely related isomer, 5-Ethyl-2-methylpyridine, is more extensively documented, the fundamental challenges of reaction control, byproduct formation, and purification are largely shared.
Troubleshooting Guide: From Low Yields to Product Purity
This section addresses specific problems you may encounter during the scale-up of this compound synthesis. Each solution is presented with an explanation of the underlying chemistry to foster a deeper understanding of the process.
Q1: My yield of this compound has dropped significantly after scaling up the reaction from a 1L to a 100L reactor. What are the likely causes and how can I fix this?
A1: A drop in yield upon scale-up is a classic problem often related to mass and heat transfer limitations. Here’s a systematic approach to diagnosing and resolving the issue:
-
Inadequate Mixing: In a larger reactor, achieving homogenous mixing of reactants (acetaldehyde, ammonia, and potentially a co-reactant) is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution:
-
Agitator Assessment: Ensure the agitator design and speed (RPM) are appropriate for the new reactor volume and geometry. You may need to switch from a simple magnetic stir bar to an overhead stirrer with a larger impeller (e.g., pitched-blade or anchor).
-
Baffling: If not already in place, install baffles in the reactor to improve turbulence and prevent vortex formation, which can impair mixing.
-
-
-
Poor Temperature Control: The synthesis of pyridine derivatives is often exothermic. What might be easily managed in a small flask can lead to thermal runaways in a large reactor, favoring the formation of tars and undesired isomers.[1]
-
Solution:
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable heating/cooling fluid system.
-
Controlled Addition: Instead of adding all reactants at once, implement a controlled, continuous feed of one or more reactants (e.g., acetaldehyde) into the heated reactor containing the other components.[2] This allows the cooling system to keep pace with the heat generated.
-
-
-
Changes in Reactant Ratios: Inaccurate measurement or addition of reactants on a larger scale can skew the stoichiometry, impacting the yield of the desired product.
-
Solution:
-
Calibrate Feed Systems: Ensure all pumps and mass flow controllers are accurately calibrated for the intended flow rates.
-
Molar Ratio Optimization: Re-evaluate the optimal molar ratios of your reactants at the new scale. It's not uncommon for these to shift slightly.
-
-
Q2: I'm observing a higher-than-expected amount of 2-picoline and 2,4-lutidine in my crude product. How can I improve the selectivity towards this compound?
A2: The formation of various pyridine isomers is a common challenge in these types of condensation reactions.[3][4] Improving selectivity often involves fine-tuning the reaction conditions and catalyst system.
-
Reaction Temperature and Pressure: These parameters significantly influence which reaction pathways are favored.
-
Solution:
-
Temperature Optimization: Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance for maximizing this compound formation while minimizing byproducts. Higher temperatures can sometimes lead to dealkylation or isomerization.
-
Pressure Control: The reaction is typically run under pressure to keep the reactants in the liquid phase.[2] Ensure consistent pressure control, as fluctuations can affect reaction kinetics and selectivity.
-
-
-
Catalyst Choice and Concentration: The catalyst plays a crucial role in directing the cyclization and substitution patterns.
-
Solution:
-
Catalyst Screening: If you are using a generic acid or base catalyst, consider screening other options. For instance, different ammonium salts (e.g., ammonium acetate, ammonium phosphate) can influence the product distribution.[2][5]
-
Catalyst Loading: The concentration of the catalyst is a critical parameter. Too little may result in a sluggish reaction, while too much can promote side reactions. Perform a catalyst loading study to find the optimal concentration for your scaled-up process.
-
-
Q3: After several successful runs, I'm seeing a gradual decline in reaction rate and product yield. Could my catalyst be deactivating?
A3: Yes, catalyst deactivation is a common issue in continuous or semi-continuous processes, and can also occur in batch processes if the catalyst is recycled.
-
Potential Causes of Deactivation:
-
Poisoning: Impurities in the reactant feeds can adsorb to the active sites of the catalyst, rendering them ineffective.
-
Coking/Fouling: At elevated temperatures, organic byproducts can form polymeric or carbonaceous deposits ("coke") on the catalyst surface, blocking active sites.
-
Leaching: If you are using a solid-supported catalyst, the active metal may slowly dissolve into the reaction mixture.
-
Sintering: At high temperatures, small catalyst particles can agglomerate, reducing the active surface area.
-
-
Troubleshooting and Mitigation:
-
Feedstock Purity: Analyze your acetaldehyde and ammonia feeds for potential poisons. Common culprits include sulfur compounds or other organic impurities.
-
Catalyst Regeneration: Depending on the nature of the catalyst and the deactivation mechanism, it may be possible to regenerate it. For coking, a controlled oxidation (burn-off) cycle might be effective. For poisoning, a chemical wash may be necessary.
-
Optimize Reaction Conditions: Lowering the reaction temperature, if possible without significantly impacting the reaction rate, can reduce the rate of coking and sintering.
-
Catalyst Design: Consider a more robust catalyst formulation. For example, a catalyst with a different support material or the addition of a co-catalyst might improve stability.
-
Q4: The final fractional distillation of my product is proving difficult. I'm struggling to separate this compound from a close-boiling impurity. What are my options?
A4: This is a frequent challenge in the purification of substituted pyridines, which often have isomers with very similar boiling points.
-
Improving Distillation Efficiency:
-
Column Packing: Increase the number of theoretical plates in your distillation column by using a more efficient packing material (e.g., structured packing instead of random packing) or by increasing the packed height.
-
Reflux Ratio: Operate at a higher reflux ratio. This will increase the separation efficiency but will also reduce the throughput. You will need to find an economic balance.
-
-
Alternative Purification Methods:
-
Azeotropic Distillation: Investigate the possibility of adding an entrainer that forms an azeotrope with the impurity, allowing for its removal.
-
Extractive Distillation: Introduce a high-boiling solvent that selectively alters the relative volatility of your product and the impurity.
-
Crystallization: If the impurity level is relatively low, you may be able to purify the this compound by converting it to a salt (e.g., with a strong acid), crystallizing the salt, and then neutralizing it to recover the purified free base. This method can be very effective for removing isomeric impurities.[6]
-
Preparative Chromatography: While expensive for large-scale production, this may be a viable option for high-purity applications or for producing an initial batch of highly pure material to be used as a reference standard.
-
| Troubleshooting Summary | Potential Cause | Recommended Action |
| Low Yield | Inadequate Mixing, Poor Temperature Control | Improve agitation, use baffles, implement controlled reactant feed. |
| Poor Selectivity | Suboptimal Reaction Conditions, Ineffective Catalyst | Optimize temperature and pressure, screen different catalysts and loadings. |
| Catalyst Deactivation | Poisoning, Coking, Leaching, Sintering | Purify feedstocks, implement catalyst regeneration, optimize conditions. |
| Difficult Purification | Close-Boiling Impurities | Enhance distillation efficiency, explore azeotropic/extractive distillation or crystallization. |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this compound production?
A: The primary concerns are:
-
Flammability: Acetaldehyde and this compound are flammable liquids. Ensure all equipment is properly grounded and that the process is designed to avoid the creation of flammable vapor-air mixtures.
-
Toxicity and Corrosivity: Ammonia is corrosive and toxic. Pyridine derivatives can also be toxic. Ensure adequate ventilation and personal protective equipment (PPE). The reaction mixture can be corrosive to certain materials of construction, so proper reactor and piping materials (e.g., stainless steel) are essential.[1][7]
-
Exothermic Reaction: As mentioned, the reaction can be highly exothermic. A robust process control system with temperature and pressure monitoring and emergency shutdown procedures is critical to prevent thermal runaways.
Q: How does the choice of starting materials (e.g., acetaldehyde vs. paraldehyde) impact the scale-up process?
A: Paraldehyde, a cyclic trimer of acetaldehyde, is often used in industrial settings because it is less volatile and easier to handle than acetaldehyde monomer.[4][8] Using paraldehyde can simplify material handling and may offer better control over the initial stages of the reaction. However, the reaction will still proceed through the in-situ generation of acetaldehyde, so the fundamental challenges of byproduct formation and temperature control remain.
Q: What analytical techniques are essential for monitoring the reaction and ensuring final product quality?
A:
-
In-Process Monitoring:
-
Gas Chromatography (GC): This is the workhorse technique for monitoring the progress of the reaction. It can be used to track the consumption of reactants and the formation of the desired product and byproducts.
-
Pressure and Temperature Sensors: Continuous monitoring of these parameters is crucial for safety and process control.
-
-
Final Product Quality Control:
-
GC-MS (Gas Chromatography-Mass Spectrometry): To confirm the identity of the product and identify any unknown impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To definitively confirm the structure of the this compound and quantify any isomeric impurities.
-
Karl Fischer Titration: To determine the water content of the final product.
-
Diagrams and Workflows
General Workflow for Scale-Up Troubleshooting
Caption: A systematic approach to troubleshooting common scale-up issues.
Decision Tree for Purification Strategy
Caption: Decision-making process for selecting a suitable purification method.
References
- Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.
-
Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. URL: [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. URL: [Link]
-
5-ethyl-2-methylpyridine. Organic Syntheses Procedure. URL: [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. URL: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. URL: [Link]
-
5-Ethyl-2-methylpyridine. Wikipedia. URL: [Link]
-
A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. ResearchGate. URL: [Link]
-
This compound. PubChem - NIH. URL: [Link]
-
Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. URL: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 4-Ethyl-2-methylpyridine in Research Applications
Welcome to the dedicated technical support guide for 4-Ethyl-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound. While classically not a monomer that undergoes chain-growth polymerization, this compound can be susceptible to degradation, discoloration, and the formation of complex impurities under certain experimental conditions. This guide provides in-depth troubleshooting advice, preventative measures, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My once-clear this compound has turned yellow/brown. What is happening?
A1: The development of a yellow or brown hue in this compound is a common indicator of degradation. This discoloration is typically caused by exposure to oxygen, light, and/or elevated temperatures. The colored species are often complex nitrogen-containing oligomeric or polymeric byproducts formed through oxidative coupling or other degradation pathways.
Q2: Is this compound susceptible to polymerization?
A2: this compound does not possess a vinyl group, so it does not undergo polymerization in the same manner as vinylpyridines (e.g., through free-radical chain reaction). However, under stressful conditions such as high heat, strong acids, or in the presence of certain metal catalysts, it can undergo condensation reactions or degradation that may lead to the formation of higher molecular weight species, often referred to as "tars" or "polymers" in a broader sense.
Q3: What are the primary factors that initiate the degradation of this compound?
A3: The primary instigators of this compound degradation are:
-
Oxidation: Exposure to atmospheric oxygen, especially when heated or in the presence of metal ions, can initiate oxidative degradation.
-
Elevated Temperatures: While relatively stable at room temperature, prolonged exposure to high temperatures can promote thermal degradation.
-
Strong Acids: Concentrated strong acids can react with alkylpyridines, particularly at elevated temperatures, leading to side reactions and potential degradation.[1][2]
-
Light Exposure: UV radiation can provide the energy to initiate photochemical degradation pathways.
-
Contaminants: The presence of impurities, such as transition metal ions, can catalyze degradation reactions.
Q4: Can I use standard free-radical inhibitors like BHT or hydroquinone with this compound?
A4: Yes, for preventing oxidative degradation, which often proceeds via radical mechanisms, standard phenolic antioxidants like Butylated Hydroxytoluene (BHT) or hydroquinone derivatives (e.g., MEHQ) can be effective.[3][4] These compounds act as free-radical scavengers, terminating the chain reactions that lead to the formation of colored impurities.[3][4]
Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section provides a systematic approach to identifying and mitigating the degradation of this compound in your experimental workflows.
Problem 1: Discoloration of this compound During a Reaction
-
Symptoms: The reaction mixture involving this compound darkens significantly upon heating or over time.
-
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Atmospheric Oxygen | Was the reaction performed under an inert atmosphere (e.g., Nitrogen or Argon)? | Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of the inert gas throughout the reaction. |
| Thermal Stress | Is the reaction temperature unnecessarily high? | Optimize the reaction temperature. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
| Acidic Conditions | Are strong, non-volatile acids being used at high temperatures? | If possible, substitute with a milder acid or a salt of the base. If a strong acid is necessary, minimize the reaction time at elevated temperatures. |
| Metal Contamination | Are you using metal spatulas or reagents with potential metal impurities? | Use glass or PTFE-coated equipment. Ensure all reagents are of high purity. |
Problem 2: Formation of Insoluble Material or "Tar"
-
Symptoms: A dark, viscous, or solid insoluble material forms in the reaction vessel.
-
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Localized Overheating | Is the heating of the reaction vessel uniform? | Use a well-stirred oil bath for uniform heating. Avoid direct heating with a mantle on a high setting. |
| High Concentration | Is the concentration of this compound very high? | Consider performing the reaction in a suitable, inert solvent to reduce the concentration and minimize intermolecular degradation reactions. |
| Reactive Reagents | Are other reagents in the mixture known to be highly reactive or unstable? | Add the reactive reagent slowly and at a controlled temperature to manage any exothermic events. |
Problem 3: Inconsistent Reaction Outcomes or Low Yields
-
Symptoms: Identical reactions give different results, or the yield of the desired product is lower than expected, with a significant amount of dark, uncharacterizable byproduct.
-
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Variability in Starting Material Quality | Has the purity of the this compound been recently verified? | Before use, check the purity of the this compound by GC or NMR. If it is discolored or contains impurities, purify it by distillation. |
| Presence of Peroxides in Solvents | Are you using solvents prone to peroxide formation (e.g., THF, diethyl ether) that have not been freshly distilled or tested? | Use freshly distilled solvents or test for peroxides before use. |
| Inadequate Inhibition of Stock Material | Is the stock bottle of this compound old or frequently opened? | If the stock material is to be stored for an extended period, consider adding a small amount of an antioxidant like BHT (100-200 ppm). |
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Distillation
This protocol describes the purification of this compound that has developed a yellow or brown color due to degradation.
Materials:
-
Discolored this compound
-
Drying agent (e.g., anhydrous potassium carbonate or calcium hydride)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source (if performing vacuum distillation)
-
Heating mantle and stirrer
Procedure:
-
Drying: To the discolored this compound in a round-bottom flask, add a suitable drying agent (e.g., anhydrous potassium carbonate). Stir for several hours or let it stand overnight to remove any residual water.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Heat the flask gently. Collect the fraction that boils at the correct temperature for this compound (approximately 178-180 °C at atmospheric pressure).
-
Storage: Collect the clear, colorless distillate in a clean, dry flask. For long-term storage, add a suitable inhibitor.
Protocol 2: Inhibition of this compound for Long-Term Storage
This protocol outlines the procedure for adding an antioxidant to purified this compound to prevent degradation during storage.
Materials:
-
Purified this compound
-
Antioxidant/Inhibitor (e.g., Butylated Hydroxytoluene - BHT)
-
Amber glass bottle with a tightly sealing cap
Procedure:
-
Calculate Inhibitor Amount: Determine the required amount of BHT to achieve a concentration of 100-200 ppm. For 100 g of this compound, this would be 10-20 mg of BHT.
-
Addition of Inhibitor: Add the calculated amount of BHT to the purified this compound.
-
Mixing: Gently swirl or stir the mixture until the BHT is completely dissolved.
-
Storage: Transfer the inhibited this compound to a clean, dry amber glass bottle. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing the bottle tightly. Store in a cool, dark, and well-ventilated place.
Visualizing the Troubleshooting Process
The following diagram illustrates the decision-making process when encountering issues with this compound stability.
Caption: Troubleshooting workflow for this compound degradation.
References
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Free Radical Scavengers. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Free radical scavenging mechanism in aromatic (lignans, flavonoids, polyphenols, etc.) compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). ACS Publications. Retrieved from [Link]
-
Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. (2004). PubMed. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved from [Link]
-
5-Ethyl-2-methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (2016). NIH. Retrieved from [Link]
-
Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. (2012). PubMed. Retrieved from [Link]
-
Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. Retrieved from [Link]
- Polyalkyl pyridines for corrosion inhibiting. (1962). Google Patents.
-
5-Ethyl-2-methylpyridine | C8H11N | CID 7728. (n.d.). PubChem. Retrieved from [Link]
- Alkyl pyridinium quaternary ammonium salt corrosion inhibitor used for inhibiting carbon dioxide corrosion and preparation method thereof. (2016). Google Patents.
-
The reactivity of pyridine towards sulphuric acid at elevated temperatures. (n.d.). Scite.ai. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
The reactivity of pyridine towards sulphuric acid at elevated temperatures. (1959). ResearchGate. Retrieved from [Link]
-
Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2006). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
-
This compound (C8H11N). (n.d.). PubChemLite. Retrieved from [Link]
-
This compound | C8H11N | CID 68307. (n.d.). PubChem. Retrieved from [Link]
-
5-ethyl-2-methylpyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (1999). NIH. Retrieved from [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2019). MDPI. Retrieved from [Link]
- Process for the production of 2-methyl-5-ethyl pyridine. (1974). Google Patents.
-
Novel Self-Healing Metallocopolymers with Pendent 4-Phenyl-2,2′:6′,2″-terpyridine Ligand: Kinetic Studies and Mechanical Properties. (2019). MDPI. Retrieved from [Link]
-
Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. (1980). EPA. Retrieved from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. Retrieved from [Link]
-
Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2026). MDPI. Retrieved from [Link]
Sources
stability of 4-Ethyl-2-methylpyridine under different reaction conditions
Technical Support Center: Stability of 4-Ethyl-2-methylpyridine
Welcome to the technical support center for this compound (CAS 536-88-9). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile pyridine derivative in their work. Understanding the stability of this compound under various experimental conditions is critical for ensuring reaction reproducibility, minimizing impurity formation, and maintaining the integrity of your results. This document provides in-depth answers to frequently asked questions and troubleshooting scenarios.
Section 1: General Handling and Storage FAQs
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
Answer: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is crucial to keep it away from sources of ignition such as heat, sparks, and open flames, as it is a flammable liquid. The storage area should be designated for flammable materials.
Q2: What common materials and reagents are incompatible with this compound?
Answer: To prevent unwanted and potentially hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitric acid). These can cause vigorous to explosive reactions.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid). These will protonate the basic pyridine nitrogen, forming a pyridinium salt, which alters the compound's reactivity and solubility.[1]
-
Strong Bases: (e.g., sodium hydroxide, organometallics).
-
Acid Chlorides and Chloroformates.
Q3: My sample of this compound, which was initially colorless, has developed a yellow tint. Is it still usable?
Answer: A color change to yellow or light brown often indicates the presence of minor impurities, which may have formed due to slow oxidation from air exposure or reaction with trace contaminants.
-
Causality: The pyridine ring and its alkyl substituents can be susceptible to slow, long-term oxidation, leading to the formation of colored byproducts.
-
Recommended Action: For non-critical applications where high purity is not essential, the material may still be suitable. However, for sensitive applications such as pharmaceutical synthesis or quantitative analysis, it is imperative to assess the purity of the material. We recommend running a quick purity check using Gas Chromatography (GC-MS) or HPLC (see Section 3 for protocols). If significant impurity peaks are detected, purification by distillation or purchasing a new batch is advised.
Section 2: Stability Under Specific Reaction Conditions
This troubleshooting guide addresses issues that may arise when using this compound in specific chemical transformations.
Acidic Conditions
Q: I'm using this compound as a base/scavenger in a reaction with a strong acid catalyst. My yield is low and I'm observing solubility issues. What is happening?
Answer: The nitrogen atom in the pyridine ring is basic and will be readily protonated by strong acids to form a 4-ethyl-2-methylpyridinium salt.
-
Causality & Troubleshooting:
-
Neutralization: The primary role of this compound as a base will be compromised as it gets protonated and neutralized by the strong acid. This can stall reactions that require a free base to proceed.
-
Solubility Changes: The resulting pyridinium salt has vastly different solubility properties compared to the free base. It is typically much more soluble in aqueous or polar protic solvents and less soluble in nonpolar organic solvents. This phase separation can halt a homogeneous reaction.
-
Increased Ring Deactivation: Protonation makes the pyridine ring even more electron-deficient, severely retarding electrophilic aromatic substitution reactions on the ring itself.[1]
-
-
Solution: If a base is required in the presence of a strong acid, consider using a non-nucleophilic, sterically hindered base that is less likely to be fully protonated or one that is specifically designed for such conditions. Alternatively, if this compound is a reactant, the reaction must be designed to account for the properties of the corresponding pyridinium salt.
Oxidative Conditions
Q: I am performing an oxidation on a different part of my molecule, but my this compound seems to be degrading. What are the likely degradation products?
Answer: this compound is susceptible to oxidation at both the alkyl side chains and the pyridine ring itself. The products formed will depend on the strength and type of oxidizing agent used.
-
Causality & Expected Products:
-
Side-Chain Oxidation: Milder oxidizing agents may selectively oxidize the methyl or ethyl groups to alcohols, aldehydes, or carboxylic acids.
-
Ring Oxidation & Cleavage: Strong oxidizing agents, particularly under harsh conditions (e.g., heat, strong acid), can lead to more extensive degradation. A well-studied analogue, 4-Ethylpyridine, undergoes degradation via hydroxyl radical attack, leading to the formation of hydroxylated intermediates (like 4-hydroxypyridine), followed by oxidative opening of the pyridine ring.[2] This process ultimately mineralizes the compound into smaller aliphatic carboxylic acids, ammonium ions, CO₂, and water.[2]
-
The table below summarizes potential outcomes with common oxidants.
| Oxidizing Agent/System | Potential Products & Observations |
| Nitric Acid (HNO₃) | Can oxidize the side chains to carboxylic acids. Under harsh conditions (heat, pressure), this reaction can be vigorous or even explosive. |
| Potassium Permanganate (KMnO₄) | Strong oxidant capable of oxidizing alkyl side chains to carboxylic acids. |
| Hydrogen Peroxide (H₂O₂) | Generally stable, but degradation is accelerated by UV light and a catalyst (e.g., Fe³⁺, Photo-Fenton), leading to ring hydroxylation and cleavage.[2] |
| Air (O₂) | Slow oxidation can occur over time, especially when exposed to light or heat, leading to minor colored impurities. |
Below is a generalized pathway for the oxidative degradation of the pyridine ring based on the photo-Fenton process.
Caption: Generalized oxidative degradation pathway.
Reductive Conditions
Q: What are the expected products when attempting to reduce this compound? I want to avoid full saturation to the piperidine ring.
Answer: The reduction of pyridines can yield either dihydropyridines (partial reduction) or piperidines (full reduction), depending on the reagents and conditions.
-
Causality & Reagent Choice:
-
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Rh): This is a powerful method that typically leads to the complete saturation of the pyridine ring, affording the corresponding 4-ethyl-2-methylpiperidine. High pressures and temperatures favor this outcome.
-
Hydride Reductions (e.g., NaBH₄): Sodium borohydride is generally not reactive enough to reduce a neutral pyridine ring. However, if the pyridine is first activated—for example, by N-acylation or N-alkylation to form a pyridinium salt—then NaBH₄ can reduce the ring to a mixture of 1,2- and 1,4-dihydropyridine isomers.[3][4][5] The exact ratio of these isomers depends on the substituents and reaction solvent.[5]
-
-
Troubleshooting: If your goal is partial reduction, you must first activate the pyridine ring (e.g., by forming an N-acylpyridinium salt) and then use a mild hydride reducing agent like sodium borohydride.[3][4][5] Direct catalytic hydrogenation will almost certainly lead to the fully saturated piperidine.
Thermal & Photochemical Stress
Q: What are the risks of heating this compound to high temperatures?
Answer: this compound is a flammable liquid and its vapors can form explosive mixtures with air. Heating closed containers can lead to a dangerous pressure buildup. Upon thermal decomposition, it is expected to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
Q: Is this compound sensitive to light?
Answer: Yes, pyridine derivatives can be sensitive to UV light. Photochemical energy can promote isomerization or degradation. Studies on the related 4-methylpyridine show that UV irradiation can induce isomerization to unstable, high-energy intermediates like prefulvene and benzvalene forms. While these may revert, this process can lead to the formation of byproducts over time. In the presence of oxidizing agents, UV light can significantly accelerate degradation through radical pathways.[2] For long-term storage and during light-sensitive reactions, it is best practice to use amber glass containers and protect the reaction vessel from direct light.
Section 3: Analytical Protocols for Stability Assessment
To quantitatively assess stability and identify degradation products, chromatographic methods are essential.
Protocol: Monitoring Stability using GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing the volatile this compound and many of its potential volatile impurities or degradation products.
-
Instrumentation: Standard GC-MS system.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector: Scan range from m/z 40 to 400.
-
Sample Preparation: Prepare a ~100 ppm solution of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject 1 µL. The appearance of new peaks relative to a reference standard indicates the presence of impurities or degradation products. The mass spectrum of each new peak can be used to identify its structure.
Protocol: Assessing Degradation using RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is well-suited for analyzing the parent compound and less volatile, more polar degradation products, such as hydroxylated or ring-opened species.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for separating compounds with a wide range of polarities.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[2]
-
Sample Preparation: Prepare a ~100 ppm solution of your sample in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL. Monitor for the appearance of new, typically earlier-eluting (more polar) peaks, which would indicate degradation.
The following workflow diagram illustrates a typical stability testing procedure.
Caption: Experimental workflow for stability assessment.
Section 4: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action / Analysis |
| Reaction failure/low yield in acidic media | Protonation of pyridine nitrogen, leading to catalyst neutralization or phase separation. | Use a non-nucleophilic base or adjust the solvent system to accommodate the pyridinium salt. |
| Sample turns yellow/brown over time | Slow oxidation from air/light exposure. | Confirm purity with GC-MS or HPLC. Purify by distillation if necessary for sensitive applications. |
| Unexpected polar impurities in HPLC | Oxidative degradation (ring hydroxylation or cleavage). | Identify impurities by LC-MS. Protect the reaction from strong oxidants, excessive heat, and light. |
| Formation of a precipitate with DCM solvent | Slow reaction between the pyridine and dichloromethane to form a bispyridinium salt.[6] | Avoid long-term storage of solutions of this compound in dichloromethane.[6] Prepare solutions fresh. |
| Complete saturation of the ring during reduction | Use of a strong reduction method like catalytic hydrogenation. | For partial reduction to dihydropyridine, activate the ring (e.g., acylation) and use a milder hydride reagent (e.g., NaBH₄).[3][4][5] |
References
-
Fowler, F. W. (1972). Synthesis of 1,2-Dihydropyridines from Pyridinium Salts and Borohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Knaus, E. E., & Redda, K. (1979). Reduction of some 1-substituted pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Knaus, E. E., & Redda, K. (1975). Reduction of 3,5-disubstituted pyridines to dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Walker, G. N., Moore, M. A., & Weaver, B. N. (1962). Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. The Journal of Organic Chemistry. Available at: [Link]
-
Azbar, N., et al. (2012). Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. International Journal of Photoenergy. Available at: [Link]
-
Gessner, W., & Brossi, A. (1986). ChemInform Abstract: Reduction of Pheny1‐Substituted Pyridinium Methoiodides with Sodium Borohydride. Chemischer Informationsdienst. Available at: [Link]
-
Lee, E. Y., & Lee, K. S. (2003). Aerobic biodegradation of 4-methylpyridine and 4-ethylpyridine by newly isolated Pseudonocardia sp. strain M43. FEMS Microbiology Letters. Available at: [Link]
-
University of Calicut. (n.d.). Pyridines. Available at: [Link]
-
Chirik, P. J., et al. (2012). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Organometallics. Available at: [Link]
-
Zejc, A., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Wamser, C., et al. (2010). Puzzling Pyridine Problem Probed. ChemistryViews. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68307, this compound. PubChem. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Available at: [Link]
Sources
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- 4. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of Commercial 4-Ethyl-2-methylpyridine
Welcome to the Technical Support Center for the purification of commercial 4-Ethyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps to achieve high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial this compound is often synthesized through condensation reactions, for instance, from acetaldehyde and ammonia. The primary impurities are typically positional isomers with very similar physical properties, making their separation challenging. These include other lutidine derivatives (dimethylpyridines) and picolines (methylpyridines).[1] Water can also be a significant impurity.
Q2: My this compound has a yellow to brown tint, but the pure compound should be colorless. What causes this discoloration?
A2: Discoloration in pyridine derivatives is a common issue that often points to the presence of oxidized impurities or degradation byproducts.[2] Exposure to air and light over time can lead to the formation of these colored species. It is crucial to analyze the discolored sample using techniques like GC-MS or NMR to identify the specific impurities before selecting a purification strategy.
Q3: What is the most effective general method for purifying this compound?
A3: The choice of the best purification method depends on the specific impurities present and the desired final purity.
-
Fractional distillation is a primary technique for separating volatile impurities, especially isomers with slightly different boiling points.
-
Acid-base extraction is highly effective for removing non-basic or acidic impurities.
-
Flash column chromatography offers excellent separation based on polarity differences.
-
For solid derivatives or salts of this compound, recrystallization can yield highly pure material.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points, making it suitable for removing isomeric impurities from this compound.[3]
Problem: "My fractional distillation is not effectively separating the isomers of this compound. The collected fractions show minimal enrichment of the desired product."
Causality & Solution:
The efficiency of fractional distillation hinges on the number of theoretical plates in the column and the reflux ratio.[3] Isomers of ethylmethylpyridine have very close boiling points, necessitating a highly efficient distillation setup.
Step-by-Step Protocol for Enhanced Fractional Distillation:
-
Column Selection: Employ a long, well-insulated Vigreux column or, for superior separation, a packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.
-
Heating: Use a heating mantle with a stirrer and a temperature controller to ensure smooth, even boiling. Avoid localized overheating, which can lead to bumping and compromise separation.
-
Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Reflux Ratio: Maintain a high reflux ratio. This means allowing more of the condensed vapor to return to the column rather than being collected. A slower distillation rate generally leads to better separation.
-
Fraction Collection: Collect small fractions and analyze each one by GC-MS to determine the purity. Combine the fractions that meet your purity requirements.
Table 1: Boiling Points of Potential Isomeric Impurities
| Compound | Boiling Point (°C) |
| This compound | 178-179 |
| 5-Ethyl-2-methylpyridine | 178 |
| 2,6-Lutidine | 144 |
| 3-Picoline | 144 |
| 4-Picoline | 145 |
Note: Data compiled from various sources. Boiling points can vary slightly with atmospheric pressure.
Diagram 1: Fractional Distillation Workflow
Caption: Workflow for effective fractional distillation.
Acid-Base Extraction
This technique leverages the basicity of the pyridine nitrogen to separate this compound from non-basic or acidic impurities.[4]
Problem: "After performing an acid-base extraction, the yield of my purified this compound is very low."
Causality & Solution:
Low recovery can result from incomplete protonation or deprotonation, or the formation of emulsions that trap the product. The choice of acid and base, as well as their concentrations, is critical.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidification: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.
-
Separation: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) with stirring until the solution is basic (check with pH paper). The this compound will deprotonate and may separate as an oil.
-
Back-Extraction: Extract the basified aqueous solution with several portions of fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Diagram 2: Logic of Acid-Base Extraction
Caption: Decision tree for acid-base extraction.
Flash Column Chromatography
Flash chromatography is ideal for separating compounds with different polarities. For pyridine derivatives, special considerations are needed to prevent interactions with the acidic silica gel.[5]
Problem: "During flash column chromatography, my this compound is tailing badly on the column, leading to broad peaks and poor separation from impurities."
Causality & Solution:
The basic nitrogen atom in pyridine derivatives can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. To mitigate this, a small amount of a basic modifier should be added to the eluent.[5]
Step-by-Step Protocol for Flash Column Chromatography:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. A common starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.[5]
-
Eluent Modification: To the chosen solvent system, add a small amount (0.1-1%) of triethylamine or pyridine to neutralize the acidic sites on the silica gel.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the column is packed evenly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the column.
-
Elution: Begin elution with the starting eluent and gradually increase the polarity (gradient elution) to separate the compounds. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Recommended Eluent Systems for Pyridine Derivatives
| Polarity of Compound | Starting Eluent System | Gradient To | Modifier |
| Low to Medium | Hexanes/Ethyl Acetate (9:1) | Hexanes/Ethyl Acetate (1:1) | 0.5% Triethylamine |
| Medium to High | Dichloromethane | Dichloromethane/Methanol (9:1) | 0.5% Triethylamine |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 17, 2026, from [Link]
-
Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Retrieved January 17, 2026, from [Link]
-
Wang, Z., Sheng, X., Wu, Y., Liu, Y., Zhu, H., & Huang, F. (2022). Efficient Purification of 2,6-Lutidine by Nonporous Adaptive Crystals of Pillararenes. ACS Applied Materials & Interfaces, 14(36), 41072–41078. [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 17, 2026, from [Link]
-
Kerr, M. S., & Boger, D. L. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved January 17, 2026, from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). General methods for flash chromatography using disposable columns. Retrieved January 17, 2026, from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2023). Recent Advances in Extractive Distillation. Retrieved January 17, 2026, from [Link]
-
Shimadzu. (2013). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
-
Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?. Retrieved January 17, 2026, from [Link]
-
LookChem. (2025). 5-ethyl-2-methylpyridine. Retrieved January 17, 2026, from [Link]
-
JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). Recent Advances in Extractive Distillation. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. PubChem. Retrieved January 17, 2026, from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
-
Italian Association of Chemical Engineering. (2019). Experimental Study on the Extractive Distillation Based Purification of second Generation Bioethanol. Chemical Engineering Transactions, 74, 67-72. [Link]
Sources
Technical Support Center: Improving Selectivity in the Functionalization of 4-Ethyl-2-methylpyridine
Welcome to the technical support center for the selective functionalization of 4-Ethyl-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic compound. Here, we address common experimental challenges in a direct question-and-answer format, providing not just protocols but the underlying chemical logic to empower your research decisions.
Frequently Asked Questions (FAQs)
Q1: I am attempting to functionalize the side chain of this compound. How do I control whether the reaction occurs at the ethyl or the methyl group?
A: This is a classic selectivity challenge rooted in the subtle differences in the reactivity of the benzylic-like protons on the methyl and ethyl groups. The protons on the methyl group at the 2-position are generally more acidic and sterically accessible than those on the methylene of the ethyl group at the 4-position.
-
Kinetic vs. Thermodynamic Control: Under kinetically controlled conditions (strong, bulky base at low temperatures), deprotonation will preferentially occur at the more accessible and acidic 2-methyl group. For functionalization at the 4-ethyl group, thermodynamic control or strategies that favor reaction at the 4-position are necessary.
-
Directing Group Strategies: While less common for simple alkylpyridines, the strategic installation of a directing group can steer functionalization to a specific site.[1][2][3] However, this often involves additional synthetic steps for installation and removal.[1]
Q2: My reaction is resulting in a mixture of isomers with functionalization on the pyridine ring itself, instead of the alkyl side chains. How can I enhance side-chain selectivity?
A: Functionalization of the pyridine ring is a common side reaction, especially under electrophilic or radical conditions.[4] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while radical reactions can often show mixed regioselectivity.[5]
To favor side-chain functionalization:
-
Utilize Benzylic Reactivity: Focus on reaction conditions that specifically target the C-H bonds of the alkyl groups. This often involves the generation of a stabilized carbanion or radical at the benzylic-like position.
-
Avoid Harsh Acidic Conditions: Strong acids can protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack but potentially promoting other undesired reactions.
-
Consider Metal-Catalyzed C-H Activation: Transition metal catalysis can offer high selectivity for specific C-H bonds, often guided by the coordinating effect of the pyridine nitrogen.[6]
Q3: I need to introduce a halogen to the pyridine ring. What is the most effective way to control the position of halogenation?
A: Direct halogenation of this compound can lead to a mixture of products. The regiochemical outcome is influenced by both electronic effects and the directing influence of the substituents.[7]
-
For C3/C5 Halogenation: Electrophilic halogenation will likely occur at the 3- and 5-positions, which are the most electron-rich positions of the pyridine ring.
-
For C6 Halogenation: Achieving selectivity at the C6 position can be challenging due to steric hindrance from the adjacent methyl group.
-
Modern Strategies for Regiocontrol: Recent methods, such as those involving Zincke imine intermediates, offer milder conditions and improved regioselectivity for halogenation at specific positions.[7][8][9]
Q4: When attempting oxidation, I'm getting a mixture of oxidized products at both the ethyl and methyl groups. How can I selectively oxidize one over the other?
A: Selective oxidation is a significant challenge. The relative reactivity of the methyl and ethyl groups can be influenced by the choice of oxidant and reaction conditions.
-
Steric Hindrance: The 2-methyl group is more sterically hindered than the 4-ethyl group, which can be exploited with bulky oxidizing agents.
-
Catalytic Oxidation: The use of specific catalysts, such as vanadium-based systems, has been shown to be effective for the selective oxidation of alkylpyridines.[10][11][12] These catalysts can offer control over the extent of oxidation, for instance, stopping at the aldehyde or proceeding to the carboxylic acid.
Troubleshooting Guides
Guide 1: Selective Functionalization of the 2-Methyl Group via Lithiation and Borylation
This approach leverages the higher acidity of the 2-methyl protons for selective deprotonation and subsequent functionalization. The lithiation-borylation sequence is a powerful tool for C-C bond formation.[13][14]
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Low yield of lithiated intermediate | Incomplete deprotonation due to weak base or insufficient reaction time. | Use a stronger base like n-BuLi or LDA. Ensure anhydrous conditions and allow sufficient time for deprotonation at low temperatures (-78 °C). |
| Mixture of 2- and 4-functionalized products | Reaction temperature is too high, allowing for equilibration to the thermodynamically favored product. | Maintain a low reaction temperature (-78 °C) throughout the deprotonation and electrophilic quench steps. |
| Poor conversion in the borylation step | Inefficient trapping of the lithiated species by the boronic ester. | Ensure the boronic ester is of high purity. Consider using a more reactive borane source. |
| Decomposition of the lithiated intermediate | The lithiated species is unstable at higher temperatures. | Work quickly and maintain low temperatures until the electrophile is added. |
Detailed Protocol: Lithiation-Borylation of the 2-Methyl Group
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv) dropwise. Stir for 1 hour at -78 °C.
-
Borylation: Add a solution of the desired boronic ester (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Quench and Workup: After stirring for 2-4 hours at -78 °C, slowly warm the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Guide 2: Selective Oxidation of the 4-Ethyl Group
Achieving selective oxidation of the 4-ethyl group often requires careful selection of the oxidizing agent and reaction conditions to overcome the intrinsic reactivity of the 2-methyl group.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Over-oxidation to the carboxylic acid | The oxidizing agent is too strong or the reaction time is too long. | Use a milder oxidant (e.g., MnO2) or carefully control the stoichiometry of a stronger oxidant like KMnO4. Monitor the reaction closely by TLC or GC-MS. |
| Formation of N-oxide | The pyridine nitrogen is being oxidized. | Protect the nitrogen by forming the N-oxide intentionally, then deoxygenate after the side-chain oxidation. Alternatively, choose an oxidant less prone to N-oxidation under the reaction conditions. |
| Low Conversion | The oxidizing agent is not reactive enough under the chosen conditions. | Increase the reaction temperature or consider a more potent oxidizing system. The use of a phase-transfer catalyst may also improve reaction rates. |
| Mixture of 2- and 4-oxidized products | Lack of selectivity of the oxidizing agent. | Explore catalytic systems known for regioselective oxidation of alkylpyridines, such as those based on vanadium or other transition metals.[10][11][12] |
Detailed Protocol: Selective Oxidation to 4-Acetyl-2-methylpyridine
-
Preparation: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetic acid), add the chosen oxidizing agent (e.g., selenium dioxide, 1.1 equiv).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter off any solids. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) if an acidic solvent was used.
-
Extraction and Concentration: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Visualizing Selectivity Concepts
Decision Workflow for Side-Chain Functionalization
This diagram outlines the key decision points for achieving selective functionalization of either the 2-methyl or 4-ethyl group.
Caption: Decision tree for targeting the 2-methyl vs. 4-ethyl group.
Factors Influencing Regioselectivity
This diagram illustrates the interplay of electronic and steric factors that govern the regioselectivity of reactions on this compound.
Caption: Interplay of factors determining reaction regioselectivity.
References
- Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis.
- Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
- ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis.
- Practical and Regioselective Synthesis of C4-Alkyl
- meta‐Selective C−H Functionaliz
- meta‐Selective C−H Functionalization of Pyridines.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Benzylic C-H functionalization of methyl pyridines 4 with...
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
- Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Sci-Hub.
- meta-Selective C-H Functionaliz
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
- Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
- Strategies for the meta‐C−H functionalization of pyridines.
- Directing Group-Free Regioselective meta-C-H Functionaliz
- 4-selective functionalization of pyridine. American Chemical Society.
- Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines.
- Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI.
- Lithiation- Boryl
- The lithiation–borylation reaction. University of Bristol Research Portal.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Unknown Source.
- Standard Lithiation–Boryl
- (PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts.
- Lithiation–borylation methodology in the total synthesis of n
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Unknown Source.
- Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC - NIH.
- C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygen
- 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
- Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online.
- Ligand control of regioselectivity in palladium-catalyzed heteroannul
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
- 5-Ethyl-2-methylpyridine. Wikipedia.
- Regioselectivity of Radical Halogen
- Regioselectivity In Relationship To Halogen
- About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
- This compound. PubChem.
- Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Unknown Source.
- Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar.
- Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing.
- A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Pyridine Derivatives as Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Pyridine Scaffold
The pyridine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern coordination chemistry. The nitrogen atom's lone pair of electrons imparts Lewis base character, allowing it to form stable and diverse coordination complexes with a vast array of metal ions.[1] This fundamental property, combined with the pyridine ring's aromaticity and tunable steric and electronic properties through substitution, makes its derivatives exceptionally versatile ligands.[1][2] From stabilizing metal catalysts in homogenous catalysis to forming the building blocks of advanced materials like metal-organic frameworks (MOFs) and photosensitizers, pyridine-based ligands are indispensable tools.[1][3]
This guide provides a comparative analysis of common pyridine derivatives, structured by their denticity (the number of donor atoms used to bind to the central metal). We will explore how structural modifications influence performance in key applications, supported by experimental data, and provide validated protocols for synthesis and characterization to bridge theory with practice.
Part 1: A Comparative Analysis Based on Ligand Denticity
The efficacy of a pyridine ligand is fundamentally tied to its structure—specifically, the number and arrangement of its nitrogen donor atoms. This section compares monodentate, bidentate, and tridentate pyridine derivatives, highlighting how their coordination modes dictate their function and performance.
Monodentate Pyridine Ligands: The Foundation of Coordination
The simplest case, unmodified pyridine, acts as a monodentate ligand, binding to a metal center through its single nitrogen atom.[1] While seemingly basic, this class is crucial for fine-tuning the electronic and steric environment of a metal catalyst.
Key Features & Applications:
-
Electronic Tuning: Substituents on the pyridine ring can modulate the ligand's electron-donating or -withdrawing properties.[1] Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the metal, which can enhance the rate of oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., halogens, nitro) can make the metal center more electrophilic.
-
Catalyst Stabilization: They are frequently used to stabilize metal precursors and active catalytic species in reactions like hydrogenation, oxidation, and Mizoroki-Heck reactions.[1]
-
Steric Hindrance: Bulky substituents near the nitrogen atom can create a specific coordination pocket around the metal, influencing substrate selectivity.
A 2022 study by Kazimierczuk et al. systematically investigated a series of 4-substituted pyridine ligands in Pd(II) complexes for Suzuki–Miyaura and Heck cross-coupling reactions.[2][4] Their findings demonstrated that more basic pyridine ligands (those with electron-donating substituents) generally showed slightly greater catalytic effectiveness in Suzuki-Miyaura coupling.[4]
Bidentate Pyridine Ligands: The Power of the Chelate Effect
Linking two pyridine rings creates a bidentate ligand, with 2,2'-bipyridine (bpy) being the most iconic example. These ligands bind to a metal center via two nitrogen atoms, forming a stable five-membered ring. This phenomenon, known as the chelate effect, results in significantly more stable metal complexes compared to those formed with two separate monodentate pyridine ligands.
Key Ligands & Comparative Performance:
-
2,2'-Bipyridine (bpy): A workhorse ligand in catalysis and materials science. Ruthenium-bipyridine complexes, for instance, are classic photosensitizers used in solar cells and photoredox catalysis due to their favorable metal-to-ligand charge transfer (MLCT) properties.[3][5]
-
1,10-Phenanthroline (phen): Structurally similar to bpy but with a more rigid backbone, leading to subtle differences in the bite angle and electronic properties of its metal complexes.
-
Functionalized Derivatives: As with monodentate pyridines, substituting the bipyridine scaffold is a powerful strategy. For example, adding bulky groups can enhance catalyst stability and solubility, while introducing chiral elements enables asymmetric catalysis.[1]
Bidentate ligands are central to a vast range of applications, from palladium-catalyzed cross-coupling reactions to the formation of luminescent materials for OLEDs.[1][6]
Tridentate Pyridine Ligands: Enhanced Stability and Pre-organization
Tridentate ligands, such as 2,2':6',2''-terpyridine (tpy), feature three nitrogen donor atoms. They wrap around a metal ion to form two fused five-membered chelate rings, offering exceptional thermodynamic stability.[7]
Key Features & Applications:
-
High Stability: The strong chelation makes terpyridine complexes highly robust, which is advantageous for applications requiring harsh conditions.
-
Supramolecular Chemistry: The well-defined geometry of terpyridine-metal complexes makes them excellent building blocks for constructing complex supramolecular assemblies and coordination polymers.[8]
-
Materials Science: Terpyridine ligands are integral to the development of functional materials. Their complexes with zinc(II) and other metals are explored for their fluorescent properties, making them useful in sensors and bioimaging.[9]
The increased rigidity and strong binding of tridentate ligands often pre-organize the metal center into a specific geometry, which can be highly beneficial for catalytic selectivity and the directed assembly of materials.[10]
Part 2: Performance Data in Catalysis and Photophysics
Objective comparison requires quantitative data. The following tables summarize experimental results for different pyridine derivatives in two major application areas: palladium-catalyzed cross-coupling and photoluminescent materials.
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand critically influences the efficiency of the palladium catalyst.
| Ligand Type | Specific Ligand Example | Substrates | Yield (%) | Key Insight/Reference |
| Monodentate | 4-(N,N-dimethylamino)pyridine | 4-iodotoluene + Phenylboronic acid | >90% | Generally, more basic pyridines slightly enhance catalytic activity.[4] |
| Monodentate | 4-cyanopyridine | 4-iodotoluene + Phenylboronic acid | >90% | Electron-withdrawing groups can still lead to high yields, showing robust catalyst performance across a range of electronics.[4] |
| Bidentate | 2,2'-Bipyridine | Aryl halides + Arylboronic acids | ~85-95% | A standard, reliable ligand for a wide range of substrates. |
| Monodentate | 2-(mesityl)pyridine | 2-Bromopyridine + Phenylboronic acid | 95% | Sterically hindered monodentate ligands can be highly effective, rivaling more complex systems.[6] |
Causality: In Pd-catalyzed cross-coupling, the ligand's role is to modulate the electronic properties of the palladium center to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Electron-donating ligands can speed up oxidative addition, while steric bulk can promote the final reductive elimination step.[6]
Table 2: Comparative Photophysical Properties of Metal Complexes
Pyridine ligands are fundamental to designing luminescent metal complexes for applications like OLEDs, sensors, and bioimaging. The ligand structure dictates the energy of the excited states and thus the emission color and efficiency.
| Ligand | Metal Ion | Complex Example | Emission Max (λ_em) | Quantum Yield (Φ) | Key Insight/Reference |
| Bidentate | Ru(II) | [Ru(bpy)₃]²⁺ | ~620 nm | ~0.095 (in MeCN) | The classic MLCT emitter, serving as a benchmark for photosensitizers.[5] |
| Tridentate | Zn(II) | [Zn(tpy-Ph-Fc)₂]²⁺ | ~414 nm | Not specified | Terpyridine complexes with Zn(II) are highly fluorescent, with emission tunable by functionalization.[9] |
| Bidentate | Cd(II) | [Cd(HACA)(2,2'-bipy)] | Not specified | Enhanced (vs. free ligand) | Chelation by bipyridine enhances the quantum yield compared to the uncoordinated organic chromophore (chelation-enhanced fluorescence effect - CHEF).[11] |
| Tridentate | Cd(II) | [Cd(HACA)(terpy)] | Not specified | Highest in series | The tridentate terpyridine ligand showed the greatest fluorescence enhancement in a comparative study, highlighting the impact of denticity.[11] |
Causality: The photophysical properties arise from electronic transitions, often metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).[5][12] The energy levels of the metal's d-orbitals and the ligand's π and π* orbitals are modulated by the ligand's structure and substituents, allowing for the fine-tuning of absorption and emission wavelengths.[13]
Part 3: Experimental Protocols & Methodologies
To ensure scientific integrity, this section provides validated, step-by-step protocols. These methods are self-validating, incorporating characterization steps to confirm the identity and purity of the products.
Workflow 1: Synthesis of a Functionalized Bidentate Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine
This ligand is commonly used in catalysis and electrochemistry due to its increased solubility in organic solvents and its electron-donating properties. The synthesis often proceeds via a nickel- or palladium-catalyzed homocoupling of a substituted pyridine.
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-tert-butylpyridine (2.0 g, 1.0 equiv), zinc dust (1.5 equiv), and anhydrous tetrahydrofuran (THF, 20 mL).
-
Catalyst Addition: To the stirred suspension, add bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂, 0.05 equiv).
-
Reaction: Heat the mixture to reflux (approx. 66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. Causality: The nickel(0) species, formed in situ by reduction with zinc, is the active catalyst that facilitates the oxidative addition and reductive elimination steps of the coupling reaction.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding 2 M hydrochloric acid (HCl). Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid.
-
Validation: Confirm the identity and purity of the product using:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Workflow 2: Catalytic Performance Evaluation in a Suzuki-Miyaura Reaction
This protocol provides a general method for comparing the efficacy of different pyridine-based ligands in a standard cross-coupling reaction.
Methodology:
-
Reagent Preparation: In a glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃), the ligands to be tested, and the base (e.g., K₂CO₃).
-
Reaction Array: In an array of reaction vials, add aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 equiv), arylboronic acid (e.g., phenylboronic acid, 1.2 equiv), and the base (2.0 equiv).
-
Catalyst Loading: To each vial, add the palladium precursor (e.g., 1 mol%) and the respective pyridine ligand (e.g., 2.2 mol%) from the stock solutions. Add the reaction solvent (e.g., dioxane/water 4:1). Causality: A slight excess of ligand relative to the palladium atoms is used to ensure the formation of the desired catalytically active complex and prevent catalyst decomposition.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 100°C) with stirring for a set time (e.g., 12 hours).
-
Analysis: After cooling, add an internal standard (e.g., dodecane) to each vial. Dilute an aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC or GC-MS to determine the product yield.
-
Data Interpretation: Compare the yields obtained with each ligand. This allows for a direct, quantitative assessment of their relative performance under identical conditions.
Part 4: Visualizing Key Concepts and Workflows
Diagrams are essential for conceptual understanding. The following are rendered in DOT language for clarity.
Diagram 1: Ligand Denticity and Coordination
This diagram illustrates how pyridine derivatives with increasing denticity coordinate to a central metal ion (M).
Caption: Coordination modes of pyridine ligands by denticity.
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This workflow shows the essential role of the pyridine ligand (L) in stabilizing the palladium catalyst throughout the reaction cycle.
Caption: Role of pyridine ligands in the Suzuki catalytic cycle.
Conclusion and Future Outlook
Pyridine-based ligands remain a vibrant and essential area of research. Their synthetic accessibility and the ease with which their properties can be tuned ensure their continued relevance in catalysis, materials science, and medicine.[1] The progression from simple monodentate ligands to complex, chiral, and multidentate architectures continues to push the boundaries of what is possible in catalyst design and materials engineering. Future research will likely focus on the development of ligands for more sustainable and efficient chemical transformations, such as C-H functionalization, and the creation of "smart" materials whose properties can be controlled by external stimuli. The foundational principles of coordination chemistry, exemplified by the versatile pyridine scaffold, will undoubtedly be central to these future innovations.
References
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Kühn, M., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(5), 1595-1604. Available from: [Link]
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Wikipedia. Transition metal pyridine complexes. Available from: [Link]
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Rojas-León, A., et al. (2020). Influence of a series of pyridine ligands on the structure and photophysical properties of Cd(ii) complexes. CrystEngComm, 22(34), 5645-5654. Available from: [Link]
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Mukherjee, A., et al. (2012). Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. Coordination Chemistry Reviews, 256(15-16), 1693-1721. Available from: [Link]
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Kazimierczuk, D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13447-13463. Available from: [Link]
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ResearchGate. Strategies for the synthesis of C2‐functionalized pyridines. Available from: [Link]
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Kazimierczuk, D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available from: [Link]
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ResearchGate. Pyridine and related ligands in transition metal homogeneous catalysis. Available from: [Link]
-
MDPI. Special Issue : Bipyridines: Synthesis, Functionalization and Applications. Available from: [Link]
-
Lobietti, A., et al. (2015). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Organic Chemistry, 2015(28), 6149-6163. Available from: [Link]
-
Forrest, W. P., et al. (2014). Photophysical Studies of a Zr(IV) Complex with Two Pyrrolide-Based Tetradentate Schiff Base Ligands. Inorganic Chemistry, 53(12), 5979-5985. Available from: [Link]
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ResearchGate. Photophysical properties of metal complexes. Available from: [Link]
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Ghedini, M., et al. (2024). Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complexes. Molecules, 29(4), 785. Available from: [Link]
-
Kumar, A., et al. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 17, 1859-1959. Available from: [Link]
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ResearchGate. Known pyridine-based p-extended ligands and their metal complexes. Available from: [Link]
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A Researcher's Guide to Non-Nucleophilic Bases: Evaluating Alternatives to 4-Ethyl-2-methylpyridine in Modern Organic Synthesis
In the landscape of organic synthesis, the careful selection of a base is paramount to achieving high yields and selectivities. For reactions requiring the scavenging of protons without interference from nucleophilic attack, sterically hindered pyridines such as 4-ethyl-2-methylpyridine serve as crucial reagents. However, a range of alternatives exists, each with a unique profile of basicity, steric bulk, and practical handling characteristics. This guide provides a comprehensive comparison of this compound and its functional alternatives, supported by physicochemical data, mechanistic insights, and detailed experimental protocols to inform rational selection in research and development.
The Physicochemical Landscape: A Head-to-Head Comparison
The efficacy of a non-nucleophilic base is governed by a delicate interplay between its steric hindrance and its inherent basicity (pKa of the conjugate acid). A higher pKa indicates a stronger base, while the steric environment around the nitrogen atom dictates its nucleophilicity. An ideal base for many applications is one that is basic enough to sequester the acidic byproduct of a reaction but too bulky to act as a nucleophile.
Below is a comparative summary of key physical and chemical properties for this compound and its common alternatives.
| Compound | Structure | MW ( g/mol ) | pKa (of conjugate acid) | Boiling Point (°C) |
| This compound | 121.18 | ~6.5-7.0 (estimated) | 179 | |
| 2,6-Lutidine | 107.15 | 6.7 | 144 | |
| 2,4,6-Collidine | 121.18 | 7.4 | 171-172 | |
| Triethylamine (TEA) | 101.19 | 10.75 | 89.5 | |
| Diisopropylethylamine (DIPEA) | 129.24 | 10.75 | 127 | |
| 1,8-Diazabicycloundec-7-ene (DBU) | 152.24 | 13.5 | 261 | |
| Proton Sponge™ | 214.30 | 12.2 | 105-108 (0.2 mmHg) |
Note: The pKa of this compound's conjugate acid is estimated based on structurally similar compounds like 5-ethyl-2-methylpyridine (pKa 6.51)[1] and the general trend of alkyl substitution increasing basicity.
Performance in Key Synthetic Transformations
The choice of a non-nucleophilic base is highly context-dependent, with optimal performance varying based on the specific reaction. Here, we examine the roles and comparative effectiveness of these bases in three common applications: silylation of alcohols, acylation reactions, and dehydrohalogenation.
Silylation of Alcohols: Protecting Group Chemistry
The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step synthesis.[2][3] The reaction of an alcohol with a silyl halide or triflate generates a strong acid (HX or HOTf) as a byproduct, which must be neutralized to prevent acid-catalyzed side reactions or deprotection. Sterically hindered, non-nucleophilic bases are ideal for this purpose.
Mechanism of Base-Mediated Silylation:
The base plays a crucial role as a proton scavenger. In the case of highly reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), the reaction proceeds rapidly, and a base is essential to neutralize the generated triflic acid.[4]
Caption: General workflow for the silylation of an alcohol using a hindered base.
Comparative Insights:
While direct comparative data for this compound is sparse, extensive studies on its structural analogs provide valuable insights. For the silylation of sterically hindered secondary or tertiary alcohols, the combination of a highly reactive silyl triflate (e.g., TBSOTf) with a hindered pyridine base like 2,6-lutidine is significantly more effective than using silyl chlorides (e.g., TBSCl) with less hindered bases like imidazole.[5] The increased steric bulk of 2,6-lutidine prevents it from competing with the alcohol as a nucleophile, ensuring high yields of the desired silyl ether.
2,4,6-Collidine , being slightly more basic than 2,6-lutidine, can also be an excellent choice. DIPEA is another widely used base in silylation reactions due to its strong basicity and significant steric hindrance. For extremely sensitive substrates, the even more hindered and less basic 2,6-di-tert-butylpyridine can be employed, although its lower basicity may result in slower reaction rates.
Experimental Protocol: TBS Protection of a Hindered Secondary Alcohol
This protocol demonstrates the use of 2,6-lutidine in the silylation of a sterically demanding alcohol, a scenario where its non-nucleophilic character is critical.
Materials:
-
Hindered secondary alcohol (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
2,6-Lutidine (2.0 mmol, 2.0 equiv.)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.5 mmol, 1.5 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hindered secondary alcohol in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine via syringe, followed by the slow, dropwise addition of TBSOTf.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired TBS-protected alcohol.[4]
Acylation of Alcohols and Amines
Acylation reactions, such as the formation of esters and amides from acyl chlorides or anhydrides, produce stoichiometric amounts of HCl or a carboxylic acid, respectively.[6][7] A base is required to neutralize this acidic byproduct and drive the reaction to completion. While less hindered bases like triethylamine are often used, hindered pyridines are crucial when dealing with sensitive substrates or when aiming to avoid potential side reactions catalyzed by more nucleophilic amines.
Mechanism of Base-Catalyzed Acylation:
In these reactions, the base acts as a proton scavenger. Hindered pyridines are particularly advantageous because their steric bulk prevents them from reacting with the acylating agent to form acylpyridinium salts, which can sometimes lead to undesired side reactions.
Caption: Influence of base sterics on dehydrohalogenation selectivity.
Comparative Insights:
While strong alkoxide bases like potassium tert-butoxide are the archetypal bulky bases for promoting Hofmann elimination, hindered amine bases can also influence selectivity. In cases where a milder, non-nucleophilic base is required to avoid substitution side reactions (SN2), hindered pyridines like This compound , 2,6-lutidine , and 2,4,6-collidine can be effective. For promoting elimination over substitution with more reactive alkyl halides, stronger, highly hindered bases like DBU or Proton Sponge™ are often the reagents of choice. [8]DBU, in particular, is widely used for E2 reactions. [8]
Practical Considerations and Decision-Making
Beyond reactivity and selectivity, practical considerations such as cost, availability, toxicity, and ease of removal are critical factors in reagent selection.
-
Volatility and Removal: Triethylamine (b.p. 89.5 °C) is highly volatile and can often be removed by evaporation. Pyridine derivatives have higher boiling points and are typically removed by an acidic aqueous wash during workup, which protonates the nitrogen, rendering it water-soluble. DBU has a very high boiling point and is non-volatile, requiring careful purification to remove from the reaction mixture.
-
Basicity vs. Nucleophilicity: It is crucial to distinguish between basicity (thermodynamic affinity for a proton) and nucleophilicity (kinetic reactivity towards an electrophilic carbon). [9]While related, they are not the same. For example, DBU is a very strong base but a relatively poor nucleophile due to its amidine structure. In contrast, triethylamine is a moderately strong base but can exhibit significant nucleophilicity.
-
Cost and Availability: Triethylamine is generally the most cost-effective option, while specialized bases like Proton Sponge™ are considerably more expensive. The pyridine derivatives discussed here are typically available at a moderate cost.
Conclusion: A Framework for Rational Selection
The selection of an appropriate non-nucleophilic base is a critical decision in the planning and execution of an organic synthesis. While this compound is a capable and useful reagent, its alternatives offer a broad spectrum of reactivity and handling properties. For the silylation and acylation of sterically hindered substrates, hindered pyridines like 2,6-lutidine and 2,4,6-collidine, or highly hindered amines like DIPEA, are often superior choices. For elimination reactions where selectivity is key and substitution is a concern, the stronger, non-nucleophilic bases DBU and Proton Sponge™ provide powerful options. By carefully considering the interplay of basicity, steric hindrance, and practical experimental factors, the modern synthetic chemist can navigate this landscape of reagents to achieve their desired molecular transformations with precision and efficiency.
References
-
Hunt, I. (n.d.). Dehydrohalogenation. University of Calgary. Retrieved from [Link]
-
Silylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Chegg. (2015). Solved Dehydrohalogenation of Alkyl Halides Organic Chem. Retrieved from [Link]
-
ResearchGate. (2025). The Lewis Base-Catalyzed Silylation of Alcohols-A Mechanistic Analysis. Retrieved from [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society. Retrieved from [Link]
-
Dehydrohalogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Scilit. (n.d.). Structure‐reactivity relationships in dehydrohalogenation reactions of polychlorinated and polybrominated alkanes. Retrieved from [Link]
-
NIH. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (2019). Chemistry. Retrieved from [Link]
-
YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]
-
Alcohol Protecting Groups. (n.d.). Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nucleophilicities and carbon basicities of DBU and DBN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Non-nucleophilic base. (n.d.). Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. Retrieved from [Link]
-
Acylation of Alcohols and Amines. (n.d.). Retrieved from [Link]
-
Nucleophilicity and basicity difference. (n.d.). Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
ResearchGate. (2025). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. Retrieved from [Link]
-
NIH. (n.d.). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
-
Reddit. (2021). Acetylation of secondary alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
5-Ethyl-2-methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
ResearchGate. (2025). Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H11N). Retrieved from [Link]
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MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 4-Ethyl-2-methylpyridine: A Validation of Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methylpyridine, a substituted pyridine derivative, holds significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in a vast array of pharmaceuticals and functional materials.[1] The precise placement of alkyl substituents on the pyridine ring is a critical aspect of molecular design, influencing the compound's physicochemical properties, biological activity, and potential applications. This guide provides a comprehensive comparison of established and potential synthetic routes to this compound, offering a critical evaluation of their underlying principles, experimental considerations, and expected outcomes. By presenting detailed protocols for analogous, well-validated reactions and proposing evidence-based alternative strategies, this document aims to equip researchers with the necessary insights to select and optimize a synthetic pathway tailored to their specific research and development needs.
Method 1: The Chichibabin Reaction - A Classic Approach to Pyridine Synthesis
The Chichibabin pyridine synthesis, first reported in 1924, is a robust and historically significant method for constructing the pyridine ring.[1] This reaction class typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, often under high temperatures and pressures.[1] While this method is known for its use of inexpensive and readily available starting materials, it can suffer from low yields and a lack of regioselectivity, often producing a mixture of isomers.[1]
A well-documented example of a Chichibabin-type reaction is the industrial synthesis of 5-ethyl-2-methylpyridine from paraldehyde (a trimer of acetaldehyde) and ammonia.[2] This reaction provides a valuable benchmark for understanding the conditions and potential outcomes of similar condensation reactions.
Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine (A Validated Analogue)
This protocol is adapted from a procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[3]
Reaction Scheme:
Figure 2: Proposed workflow for the alkylation of 2-methylpyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of strong bases like organolithium reagents necessitates an inert atmosphere (e.g., argon or nitrogen) to prevent their reaction with atmospheric oxygen and moisture.
-
Anhydrous Solvents: Water would quench the strong base, preventing the desired deprotonation.
-
Catalyst Selection: The choice of a transition metal catalyst (e.g., nickel-based) and appropriate ligands is crucial for directing the regioselectivity of the alkylation towards the 4-position.
-
Purification: Due to the potential for isomer formation, purification by chromatography or fractional distillation would be essential to isolate the desired this compound.
Method 3 (Proposed): Palladium-Catalyzed Cross-Coupling
Modern synthetic organic chemistry offers powerful tools for the regioselective construction of carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being a prime example. [4]A plausible and highly selective route to this compound would involve the coupling of a 4-substituted-2-methylpyridine with an ethylating agent. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly attractive option due to its high functional group tolerance and generally high yields. [5]
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Figure 3: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Materials:
-
4-Bromo-2-methylpyridine
-
Ethylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) [5]* Base (e.g., Potassium Carbonate) [5]* Solvent system (e.g., water/1,4-dioxane) [5] Procedure:
-
In a microwave vial or a suitable reaction flask, combine 4-Bromo-2-methylpyridine (1.0 equiv.), ethylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., 2-5 mol%).
-
Add the degassed solvent system (e.g., water/1,4-dioxane).
-
Seal the vessel and heat the reaction mixture under microwave irradiation or conventional heating to the optimized temperature (e.g., 100-120°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Validation and Characterization
Independent of the chosen synthetic route, the identity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic techniques is essential for this validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the product and identifying any byproducts. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be compared to literature data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the final product. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide a unique fingerprint that can be unambiguously assigned to the this compound structure. [6][7]
Conclusion
The synthesis of this compound can be approached through various strategies, each with its own set of advantages and challenges. The classical Chichibabin reaction, while utilizing simple precursors, often lacks the regioselectivity required for the targeted synthesis of the 4-ethyl isomer. Modern methods, such as regioselective alkylation and palladium-catalyzed cross-coupling, offer more precise control over the molecular architecture.
For researchers prioritizing high selectivity and yield, the proposed Suzuki-Miyaura cross-coupling of 4-bromo-2-methylpyridine with ethylboronic acid represents a highly promising and validated approach for similar transformations. While requiring more specialized reagents, the predictability and robustness of this method make it well-suited for drug discovery and development applications where precise control over the final structure is paramount.
Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including the availability of starting materials, the desired scale of the reaction, and the importance of regiochemical purity. This guide provides the foundational knowledge and comparative insights necessary for making an informed decision and successfully synthesizing this compound.
References
Sources
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Ethyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific integrity and product safety. For a compound such as 4-Ethyl-2-methylpyridine, a key building block in various synthetic pathways, even trace impurities can have profound consequences on reaction yields, downstream processes, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of the primary analytical techniques for evaluating the purity of synthesized this compound, offering insights into the causality behind experimental choices and presenting a framework for robust, self-validating protocols.
The importance of utilizing high-purity chemicals in the pharmaceutical industry cannot be overstated. Impurities can lead to unwanted side reactions, decrease the overall yield, and introduce potentially harmful byproducts into the final drug substance.[1] Regulatory bodies worldwide, including the FDA and EMA, mandate strict adherence to quality standards for pharmaceutical intermediates, making validated analytical methods for purity determination an essential component of the drug development lifecycle.[2][3]
This guide will delve into the practical application and comparative strengths of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity assessment of this compound.
Orthogonal Analytical Approaches: A Multi-faceted Strategy for Purity Determination
A robust purity assessment strategy relies on the principle of orthogonality, employing multiple analytical techniques that measure different chemical and physical properties of the analyte and its potential impurities. This multi-pronged approach provides a more complete and reliable purity profile than any single method alone.
Caption: A typical workflow for the synthesis, purification, and multi-technique purity assessment of this compound.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas Chromatography is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like this compound.[4][5] Its high resolution and sensitivity make it an excellent choice for separating and quantifying the main component from closely related impurities.
Principle of Operation: In GC, a sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in their earlier elution.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a nonpolar or mid-polarity stationary phase is generally suitable for pyridine derivatives. A common choice is a 5% phenyl-polydimethylsiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: High-purity helium or nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection: 1 µL of a ~1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane) using a split injection mode.[5]
Data Presentation: Hypothetical GC-FID Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 5.8 | 0.15 | 2-Methylpyridine (Starting Material) |
| 2 | 6.5 | 0.20 | 4-Ethylpyridine (Isomeric Impurity) |
| 3 | 7.2 | 99.5 | This compound |
| 4 | 8.1 | 0.15 | Unidentified Impurity |
Expert Insights: The choice of a Flame Ionization Detector (FID) is strategic for quantitative analysis as it provides a response that is proportional to the mass of carbon atoms, offering excellent sensitivity for organic compounds. For impurity identification, coupling the GC with a Mass Spectrometer (GC-MS) is highly recommended. The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparing them to spectral libraries.[4][7]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
High-Performance Liquid Chromatography is a versatile technique that can be adapted for the analysis of a wide range of compounds, including those that are less volatile or thermally labile.[4] For pyridine derivatives, reverse-phase HPLC is a common and effective method.[8][9]
Principle of Operation: In HPLC, a liquid mobile phase is pumped through a column packed with a solid stationary phase. The sample is injected into the mobile phase stream and separation occurs based on the differential interactions of the analytes with the stationary phase. In reverse-phase HPLC, the stationary phase is nonpolar, and a polar mobile phase is used.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[7]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) is commonly used. A gradient elution may be necessary to resolve all impurities. For MS compatibility, volatile buffers like ammonium formate or formic acid should be used instead of phosphate buffers.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound and its likely impurities have significant absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL of a ~0.5 mg/mL solution of this compound in the mobile phase.
Data Presentation: Hypothetical HPLC-UV Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.2 | 0.10 | Polar Impurity |
| 2 | 5.5 | 99.7 | This compound |
| 3 | 8.9 | 0.20 | Less Polar Impurity |
Expert Insights: HPLC is particularly useful for detecting non-volatile impurities or degradation products that may not be amenable to GC analysis. The choice of mobile phase composition and gradient profile is critical for achieving optimal separation. Method validation according to ICH guidelines (Q2(R1)) is essential to ensure the reliability of the results, encompassing parameters such as specificity, linearity, accuracy, and precision.[10][11]
Caption: Workflow for the validation of an HPLC method for purity assessment according to ICH Q2(R1) guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for providing a rapid and accurate assessment of purity.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous identification of the compound and its impurities.
Experimental Protocol: ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation: The ¹H NMR spectrum of pure this compound will show characteristic signals for the aromatic protons and the protons of the ethyl and methyl groups. The presence of impurities will be indicated by additional signals in the spectrum. The purity can be estimated by integrating the signals of the main compound and comparing them to the integrals of the impurity signals. For accurate quantification, a certified internal standard can be used.
Expert Insights: While ¹H NMR is excellent for detecting and quantifying proton-containing impurities, ¹³C NMR can provide complementary information about the carbon skeleton of the molecule and any impurities present. The combination of ¹H and ¹³C NMR data provides a high degree of confidence in the structural assignment and purity assessment.[12]
Comparative Summary of Analytical Techniques
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning between gas and liquid/solid phase | Partitioning between liquid and solid phase | Nuclear spin transitions in a magnetic field |
| Analytes | Volatile, thermally stable compounds | Wide range, including non-volatile and thermally labile compounds | Soluble compounds |
| Strengths | High resolution, high sensitivity, well-suited for volatile impurities | High versatility, applicable to a broad range of impurities | Unambiguous structural confirmation, quantitative analysis (qNMR) |
| Limitations | Not suitable for non-volatile or thermally labile compounds | Mobile phase can be complex and costly, may require method development | Lower sensitivity compared to GC and HPLC, higher instrument cost |
| Primary Use | Quantitative analysis of volatile impurities | Quantitative analysis of a wide range of impurities | Structural confirmation and quantification of major components and impurities |
Conclusion
The comprehensive purity assessment of synthesized this compound requires a multi-faceted analytical approach. Gas Chromatography is the preferred method for analyzing volatile impurities due to its high resolution and sensitivity. High-Performance Liquid Chromatography offers greater versatility for a broader range of potential impurities, including non-volatile and thermally labile compounds. Nuclear Magnetic Resonance spectroscopy provides an orthogonal technique for unambiguous structural confirmation and can be used for accurate quantitative analysis. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of this compound, thereby upholding the rigorous standards of the pharmaceutical industry. The validation of these analytical methods in accordance with ICH guidelines is a critical step in ensuring the reliability and regulatory acceptance of the purity data.
References
- SIELC Technologies. Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column.
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. Generic Website.
- Understanding Purity Requirements for Pharmaceutical Intermedi
- A Comparative Guide to the Cross-Validation of Analytical Methods for Acetohydrazide-Pyridine Deriv
- API Intermedi
- A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.
- This compound | C8H11N | CID 68307. PubChem.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. Elchemy.
- Reference Standards for Impurities in Pharmaceuticals. Knors Pharma.
- Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. Benchchem.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- What Chromatograms Can Teach Us About Our Analytes.
- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Benchchem.
- Supporting Inform
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. knorspharma.com [knorspharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethyl-2-methylpyridine
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Ethyl-2-methylpyridine, requires robust, reliable, and validated analytical methods. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the analysis of this compound. More critically, it details the process of cross-validating these methods to ensure consistency and reliability of results, a cornerstone of regulatory compliance and scientific rigor.
The Imperative of Analytical Method Cross-Validation
In the lifecycle of pharmaceutical development, it is not uncommon for analytical testing to be transferred between laboratories or for different analytical technologies to be employed for the same substance. Cross-validation is the formal process of comparing the results from two different analytical procedures to demonstrate that they provide equivalent results.[1] This is crucial when, for instance, a rapid in-process control method (e.g., GC-FID) is used alongside a more detailed quality control release method (e.g., HPLC-UV). A successful cross-validation provides documented evidence that the methods are interchangeable within defined parameters, ensuring data continuity and confidence in product quality.
This guide will walk you through the principles of cross-validation, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[2][3][4]
Understanding this compound
This compound (CAS No: 536-88-9) is a substituted pyridine derivative.[5][6] Its physicochemical properties, such as a boiling point of approximately 179°C and moderate polarity, make it amenable to analysis by both GC and HPLC.[7]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol [6] |
| Boiling Point | ~179 °C |
| Density | ~0.927 g/mL |
Methodologies Under Comparison: GC-FID vs. HPLC-UV
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Its high resolution, speed, and sensitivity with a flame ionization detector make it an excellent choice for purity assessments and the quantification of organic compounds.[8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[10][11] Coupled with a UV detector, it offers excellent quantitative performance for chromophoric analytes like this compound.
The Cross-Validation Protocol: A Step-by-Step Guide
The objective of this cross-validation study is to demonstrate the equivalency of a developed GC-FID method and an HPLC-UV method for the quantification of this compound. The validation will be performed in accordance with the ICH Q2(R1) guideline.[12][13]
Experimental Workflow for Cross-Validation
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pyridine, 4-ethyl-2-methyl- | SIELC Technologies [sielc.com]
- 6. This compound | C8H11N | CID 68307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. mdpi.com [mdpi.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Comparative Toxicity of Substituted Pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of the Pyridine Ring
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in a vast array of pharmaceuticals, agrochemicals, and industrial reagents[1]. From the anti-tuberculosis agent isoniazid to the herbicides paraquat and diquat, the pyridine ring is ubiquitous. However, this versatility comes with a critical caveat: the inherent toxicity of the pyridine nucleus, which can be dramatically modulated by the nature and position of its substituents.
For drug development professionals and toxicologists, a deep understanding of the Structure-Toxicity Relationship (STR) of substituted pyridines is not merely academic; it is a crucial element of preclinical safety assessment and rational drug design. This guide provides a comparative overview of pyridine toxicity, synthesizes the mechanistic underpinnings, and presents standardized experimental workflows to empower researchers in this critical area of study.
The Mechanistic Basis of Pyridine Toxicity: A Tale of Metabolic Activation and Oxidative Stress
The toxicity of pyridine and its derivatives is rarely a direct result of the parent compound. Instead, it is often a consequence of metabolic activation, primarily mediated by Cytochrome P450 enzymes in the liver.
Metabolic Activation: The key enzyme implicated in pyridine bioactivation is Cytochrome P450 2E1 (CYP2E1) [2]. Pyridine itself is a potent inducer of CYP2E1, meaning it can ramp up the expression of the very enzyme responsible for its own toxification[3]. This process typically involves the oxidation of the pyridine ring to form reactive intermediates, such as pyridine N-oxide and various hydroxypyridines[3]. These metabolites can be more toxic than the parent compound, contributing to organ damage, particularly hepatotoxicity (liver damage).
Oxidative Stress: A major downstream consequence of this metabolic activation is the generation of Reactive Oxygen Species (ROS) and the induction of oxidative stress[2]. The metabolism of pyridines can uncouple P450 catalytic cycles, leading to the production of superoxide anions and hydrogen peroxide. This overwhelms the cell's endogenous antioxidant defenses, leading to damage of critical macromolecules like DNA, lipids, and proteins. This cascade of events is a central mechanism driving pyridine-induced cellular injury.
Below is a diagram illustrating the central role of CYP2E1 in activating pyridines and inducing a state of oxidative stress, which is counteracted by the cell's Nrf2 antioxidant response pathway.
Caption: Pyridine metabolism, oxidative stress, and cellular defense.
Structure-Toxicity Relationship (STR): How Substituents Dictate Toxicity
The toxicity of a pyridine derivative is profoundly influenced by the electronic and steric properties of its substituents, as well as their position on the ring. While a universally predictive model is elusive, several guiding principles have emerged from numerous studies.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can alter the susceptibility of the pyridine ring to metabolic attack.
-
Electron-withdrawing groups (e.g., -CN, -NO₂, halogens) can make the pyridine ring more electron-deficient. This can influence which metabolic pathways are favored. For example, some studies on cyanopyridines have shown potent cytotoxic effects, with IC₅₀ values in the low micromolar range against various cancer cell lines[4][5][6].
-
Electron-donating groups (e.g., -CH₃, -NH₂) increase the electron density of the ring. Aminopyridines, for instance, are known to be acutely toxic, with LD₅₀ values in mice as low as 28 mg/kg (intraperitoneal) for 3-aminopyridine[7].
-
-
Positional Isomerism: The position of the substituent (ortho-, meta-, or para- to the nitrogen) is critical. This placement affects not only the electronic distribution but also the steric hindrance around the nitrogen atom, which can influence binding to metabolic enzymes.
-
Lipophilicity: The octanol-water partition coefficient (log P) is a key determinant of a compound's ability to cross cell membranes and access intracellular metabolic machinery. Generally, increased lipophilicity can lead to greater toxicity, although this is not a universal rule[8].
Quantitative Comparison of Substituted Pyridine Toxicity
The following tables compile acute toxicity data (LD₅₀) from in vivo animal studies and in vitro cytotoxicity data (IC₅₀) from studies on human cell lines.
A Note on Interpretation: Direct comparison of these values should be done with caution. LD₅₀ values can vary significantly based on the species, sex, and route of administration[9]. Similarly, IC₅₀ values are dependent on the specific cell line and assay conditions used. This data is intended to illustrate general trends rather than provide absolute toxicity rankings.
Table 1: Comparative Acute Toxicity (LD₅₀) of Selected Substituted Pyridines
| Compound | Substituent | Position | Species | Route | LD₅₀ (mg/kg) | Source(s) |
| Pyridine | -H | - | Rat | Oral | 891 - 1,580 | [3] |
| 2-Aminopyridine | -NH₂ | 2 | Rat | Oral | 200 | [7] |
| 3-Aminopyridine | -NH₂ | 3 | Mouse | Intraperitoneal | 28 | [7] |
| 4-Aminopyridine | -NH₂ | 4 | Rat (male) | Oral | 14 | [10] |
| 2-Chloropyridine | -Cl | 2 | Mouse | Oral | 100 | [11] |
| 2-Chloropyridine | -Cl | 2 | Rabbit | Dermal | 64 | [11] |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) of Selected Cyanopyridine Derivatives
| Compound Class/Example | Cell Line | IC₅₀ (µM) | Source(s) |
| 3-Cyanopyridine derivative (Compound 4c) | HepG2 (Liver Carcinoma) | 8.02 | [6] |
| 3-Cyanopyridine derivative (Compound 4d) | HepG2 (Liver Carcinoma) | 6.95 | [6] |
| 3-Cyanopyridine derivative (Compound 9a) | MCF-7 (Breast Cancer) | Varies (low µM) | [4] |
| 6-Amino-3,5-dicarbonitrile derivative (4b) | A-549 (Lung Cancer) | 0.008 | |
| 6-Amino-3,5-dicarbonitrile derivative (4e) | A-549 (Lung Cancer) | 0.0095 |
Data compiled from multiple sources; refer to the original publications for specific compound structures and experimental details.
Experimental Workflows for Assessing Pyridine Toxicity
A tiered approach is recommended for evaluating the toxicity of novel substituted pyridines. This workflow progresses from high-throughput in vitro screens to more complex assays that probe specific mechanisms of toxicity.
Caption: A tiered experimental workflow for pyridine toxicity assessment.
Detailed Experimental Protocols
As a senior application scientist, I emphasize that robust, reproducible data begins with meticulously executed protocols. The following are self-validating methodologies for key assays in the toxicity testing workflow.
Protocol 1: Cell Viability Assessment using the MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells[12][13]. This method is a quantitative standard preferred by regulatory bodies like the ISO[4].
Methodology:
-
Cell Seeding:
-
Culture cells (e.g., HepG2 human liver carcinoma cells) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).
-
Rationale: Seeding density is critical. Too few cells will yield a low signal; too many will lead to overgrowth and altered metabolic states, confounding the results[10].
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the substituted pyridine compounds in the appropriate cell culture medium. A typical concentration range might be 0.1 µM to 1000 µM.
-
Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a "no treatment" control.
-
Include a "positive control" for cytotoxicity (e.g., 10% DMSO or a known toxin) to validate assay performance.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the test compounds or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Rationale: Using phenol red-free medium during this step can reduce background absorbance, though it is not always necessary if a proper background subtraction is performed[10].
-
Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: DNA Damage Assessment using the Alkaline Comet Assay
Principle: The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for detecting DNA strand breaks in individual cells[14]. When lysed cells embedded in agarose are subjected to electrophoresis under alkaline conditions, damaged DNA (containing fragments and relaxed loops) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage[7]. This assay is particularly useful for screening for potential genotoxicity.
Methodology:
-
Cell Preparation and Treatment:
-
Treat cells in suspension or as an adherent monolayer with various concentrations of the substituted pyridine for a defined period (e.g., 2-4 hours).
-
Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice) to ensure the assay is performing correctly.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. All subsequent steps should be performed under low-light conditions to prevent artificial DNA damage.
-
-
Embedding Cells in Agarose:
-
Prepare 1% Low Melting Point (LMP) agarose in PBS and maintain at 37°C.
-
Mix 10 µL of the cell suspension with 90 µL of the 37°C LMP agarose.
-
Quickly pipette the 100 µL cell/agarose mixture onto a specially coated microscope slide (e.g., CometSlide™).
-
Place a coverslip over the agarose and allow it to solidify at 4°C for 10-15 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in a pre-chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
Rationale: The high salt concentration unwinds proteins (histones) from the DNA, forming a nucleoid. The detergent lyses the cellular and nuclear membranes.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides.
-
Let the slides sit in this buffer for 20-40 minutes to allow the DNA to unwind.
-
Rationale: The alkaline conditions denature the DNA and expose single-strand breaks and alkali-labile sites.
-
Apply voltage (e.g., ~1 V/cm, ~300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides by washing them 3 times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of an intercalating dye (e.g., SYBR® Green or propidium iodide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 cells per sample using specialized comet assay software.
-
The primary metric is "% Tail DNA" (the fraction of DNA in the tail), which is a robust measure of DNA damage. Other metrics like Tail Moment can also be used.
-
Protocol 3: Chromosomal Damage Assessment using the In Vitro Micronucleus Assay
Principle: The micronucleus test is a gold-standard genotoxicity assay for detecting both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity)[15]. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. The assay is often performed in the presence of Cytochalasin-B, which blocks cytokinesis (cell division), leading to the accumulation of binucleated cells. Scoring micronuclei specifically in these binucleated cells ensures that only cells that have undergone one division since treatment are analyzed[16][17].
Methodology:
-
Cell Culture and Treatment:
-
Use a suitable cell line with a stable karyotype and good growth characteristics (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).
-
Expose exponentially growing cells to at least three concentrations of the test compound, with and without metabolic activation (S9 fraction from rat liver), for a short period (e.g., 3-6 hours). A parallel long-duration treatment (e.g., 24 hours) without S9 is also performed.
-
Rationale: Including S9 metabolic activation is crucial, as many genotoxins (including pyridines) require bioactivation to exert their effects.
-
Include appropriate vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
-
Cytokinesis Block:
-
After the initial treatment period, wash the cells and resuspend them in fresh medium containing Cytochalasin-B at a pre-determined optimal concentration (e.g., 3-6 µg/mL).
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Gently resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
-
Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step 2-3 times.
-
Drop the fixed cell suspension onto clean, pre-chilled microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
-
Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria (e.g., round/oval shape, non-refractile, diameter typically 1/16th to 1/3rd of the main nuclei).
-
-
Data Analysis:
-
Calculate the frequency of micronucleated binucleate cells for each treatment group.
-
Assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
A positive result is typically defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
-
Conclusion and Future Perspectives
The toxicological profile of a substituted pyridine is a complex interplay of its metabolic fate, the electronic and steric nature of its substituents, and the inherent defense mechanisms of the biological system. As this guide has demonstrated, a systematic, tiered approach to testing, beginning with high-throughput in vitro assays and progressing to more detailed mechanistic and in vivo studies, is essential for a comprehensive risk assessment.
The Structure-Toxicity Relationships discussed highlight a critical principle for drug development: small chemical modifications can lead to dramatic changes in toxicity[18]. Future research will undoubtedly focus on the development of more sophisticated in silico and QSAR models to predict pyridine toxicity with greater accuracy, further reducing the reliance on animal testing and enabling the design of safer, more effective molecules from the outset. For researchers in the field, a thorough understanding of the principles and protocols outlined herein is fundamental to navigating the challenges and unlocking the potential of this vital chemical scaffold.
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ResearchGate. (n.d.). Table 2 : In vitro cytotoxic activity (IC 50 µM) of the compounds 17-19... Retrieved from [Link]
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El-Sayed, N. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Retrieved from [Link]
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Møller, P. (2020). The comet assay: a versatile but complex tool in genotoxicity testing. Frontiers in Genetics. Retrieved from [Link]
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Richard, J. M., et al. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon. Retrieved from [Link]
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Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]
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Verma, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]
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Fenech, M. (2007). The micronucleus assay determination of chromosomal level DNA damage. Nature Protocols. Retrieved from [Link]
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Schultz, T. W., et al. (1987). Structure-activity relationships of selected pyridines. III. Log Kow analysis. Ecotoxicology and Environmental Safety. Retrieved from [Link]
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National Toxicology Program. (2000). TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). Retrieved from [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]
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Shafiee, M. A. M., et al. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. ScienceOpen. Retrieved from [Link]
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Zang, Q., et al. (2021). Variability of LD50 Values from Rat Oral Acute Toxicity Studies: Implications for Alternative Model Development. Computational Toxicology. Retrieved from [Link]
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Dearden, J. C., & Hewitt, M. (2021). Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Reparation. Alternatives to Laboratory Animals. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of tested samples against HepG2 cell line. Retrieved from [Link]
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Unraveling the Role of CYP2E1 in Antitubercular Drug–Induced Hepatotoxicity: From Molecular Mechanisms to Clinical Implications. (2023). Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of IC50 obtained on A‐172, HepG2, Hs578T cancer cells and... Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. Retrieved from [Link]
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ResearchGate. (n.d.). The acute Toxicity of the Prepared Compounds (LD50, Expressed as g/kg BW). Retrieved from [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (n.d.). toxicity classes and prescribed LD50 mg/kg dose values for selected chemical constituents of plants used to cure diabetes. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
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Carcinogenic Potency Database. (n.d.). Pyridine. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Ethyl-2-methylpyridine
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Ethyl-2-methylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.
Foundational Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is crucial. This compound, a derivative of pyridine, is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[1] It is essential to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Key Hazard Information:
| Property | Value | Source |
| Chemical Formula | C₈H₁₁N | [2] |
| Molar Mass | 121.18 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3][4] |
| Flash Point | 68 °C (154 °F) | [4] |
| InChIKey | KNCHDRLWPAKSII-UHFFFAOYSA-N | [5] |
| Hazards | Combustible liquid, Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][6] | Fisher Scientific SDS, Sigma-Aldrich SDS, Jubilant Ingrevia Limited SDS |
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste characterization. Waste containing this compound must be classified as hazardous waste.[7][8] This is a critical step that dictates the entire disposal pathway.
Protocol for Waste Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Content Labeling: The label must clearly state "Hazardous Waste" and "this compound". Include the approximate concentration and any other chemical constituents present in the waste stream.
-
Incompatibility Prevention: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10] Never mix waste containing this compound with incompatible materials, as this can lead to exothermic reactions, gas generation, or other hazardous situations.[3][4]
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Approved Disposal Methodologies: A Scientifically Grounded Approach
The universally accepted and safest method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[11] These companies are equipped to handle and treat hazardous chemicals in compliance with all federal, state, and local regulations.[1][7]
Primary Disposal Technology: Incineration
High-temperature incineration is the preferred method for the destruction of pyridine and its derivatives.[7] This process ensures the complete breakdown of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides.
-
Rotary Kiln Incineration: This method is suitable for liquid waste and operates at temperatures between 820°C and 1,600°C.[7]
-
Liquid Injection Incineration: Waste pyridine can be directly injected into an incinerator operating at temperatures from 650°C to 1,600°C.[7]
Under no circumstances should this compound be disposed of down the drain or in regular trash.[11] This is to prevent environmental contamination of waterways and soil.
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
Step-by-Step Decontamination Protocol:
-
Initial Draining: Ensure the container is fully drained of all free liquid.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent. Acetone or ethanol are common choices, but consult your institution's safety guidelines.
-
Each rinse should use a volume of solvent equivalent to approximately 10% of the container's capacity.
-
Swirl the solvent to ensure all interior surfaces are contacted.
-
-
Collection of Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the designated this compound waste container.
-
Final Disposal of Container: Once decontaminated, the container can typically be disposed of through standard laboratory glass or plastic recycling streams. However, confirm this with your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is critical to minimize harm.
Minor Spill Cleanup (Contained within a fume hood and less than 100 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Containment: Use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the spill.[1]
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[12]
Major Spill Cleanup (Outside of a fume hood or greater than 100 mL):
-
Isolate: Close the doors to the affected area to contain vapors.
-
Emergency Contact: Contact your institution's EHS or emergency response team immediately.[13][14]
-
Provide Information: Be prepared to provide details about the spilled chemical and the quantity involved.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Emergency Response Logic
Caption: Logical flow of actions for responding to a this compound spill.
By adhering to these scientifically sound and safety-conscious procedures, you contribute to a secure research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet for the most current information.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
-
Chem Service Inc. (2015). Safety Data Sheet: 5-Ethyl-2-methyl pyridine. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. [Link]
-
Penta Manufacturing Company. (2024). Safety Data Sheet: Pyridine. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. [Link]
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University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
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Auburn University Risk Management & Safety. (n.d.). Emergency and Spill Response Procedures. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-2-methylpyridine
As researchers and developers at the forefront of scientific innovation, our work with reactive and specialized chemical compounds is fundamental to progress. Among these is 4-Ethyl-2-methylpyridine (also known as 5-Ethyl-2-picoline), a versatile intermediate in the synthesis of pharmaceuticals and other critical materials.[1] However, its utility is matched by a significant hazard profile that demands our full attention and respect.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols for this compound. By understanding why each step is taken, we build a culture of intrinsic safety that protects ourselves, our colleagues, and the integrity of our research.
Hazard Profile Analysis: The "Why" Behind the "What"
This compound is not a benign substance. Its chemical properties necessitate a multi-faceted approach to safety. It is classified as a combustible liquid that is toxic upon contact with skin, harmful if swallowed or inhaled, and causes severe skin burns and serious eye damage.[1][2][3][4] The causality is clear: failure to use appropriate barriers will likely result in immediate and severe injury.
Table 1: Hazard Summary for this compound (CAS: 104-90-5)
| Hazard Category | Description | Implication for Handling |
| Acute Dermal Toxicity | Category 3: Toxic in contact with skin.[1][2] Can be absorbed through the skin, increasing overall exposure.[5] | Impervious gloves and protective clothing are not optional; they are your primary defense against systemic poisoning. |
| Skin Corrosion | Category 1B/1C: Causes severe skin burns and irritation.[1][2][4][6] | All skin must be covered. Any contact requires immediate, extensive flushing. Contaminated clothing must be removed instantly.[2][3][6] |
| Eye Damage | Category 1: Causes serious, potentially irreversible eye damage.[1][2][4] | Chemical splash goggles are mandatory. A face shield is required when handling larger quantities or when there is a splash risk. |
| Acute Inhalation Toxicity | Category 3/4: Toxic or harmful if inhaled.[1][2][4] Vapors can cause respiratory tract irritation and burns.[6] | All work must be conducted in a certified chemical fume hood or with adequate local exhaust ventilation to prevent vapor accumulation.[2] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2][3] Can cause burns to the digestive tract.[6] | Strict prohibition of eating, drinking, or smoking in the laboratory is essential.[3] |
| Flammability | Category 3/4 Flammable/Combustible Liquid.[2][4] Vapors are heavier than air and may travel to an ignition source and flash back.[1] | All ignition sources (sparks, open flames, hot surfaces) must be eliminated from the handling area.[2][3] Use grounded and bonded containers for transfers.[2] |
| Other Hazards | Hygroscopic: Absorbs moisture from the air.[2][6] | Keep containers tightly closed and store in a dry, cool place to maintain chemical integrity and prevent reactions.[2][3][6] |
Core Protective Measures: A Hierarchy of Controls
Effective safety is not just about wearing PPE; it's about implementing a system of controls where PPE is the final, essential barrier between you and the hazard.
Engineering Controls: Your First and Best Defense
Before any PPE is donned, the work environment must be engineered for safety.
-
Ventilation: All handling of this compound must occur within a properly functioning chemical fume hood.[4] This is non-negotiable. The ventilation system is your primary tool for minimizing inhalation exposure.
-
Safety Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed, within a 10-second travel distance from the workstation.[6][7]
-
Ignition Source Control: Use of explosion-proof electrical equipment is required.[8] Ensure all potential ignition sources are removed from the area.
Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory for any procedure involving this compound.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.[6]
-
Required for Splash Risk: A full-face shield worn over chemical splash goggles is required when transferring volumes greater than 50 mL, working with heated material, or performing any operation with an elevated splash potential.[2][3]
-
-
Hand Protection:
-
Material: Wear appropriate chemical-resistant gloves.[6] While the SDS does not specify a material, nitrile or neoprene gloves are generally recommended for pyridine derivatives. Thicker gloves offer better protection.[9] Never use latex or vinyl (PVC) gloves, as they offer poor protection against many chemicals.[9]
-
Protocol: Use a double-gloving technique, especially for prolonged tasks or when handling larger quantities. Inspect gloves for any signs of degradation or puncture before each use. Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[9]
-
-
Body Protection:
-
Laboratory Coat: A chemical-resistant, flame-retardant lab coat with long sleeves and a closed front is required.[4]
-
Apron: For transfers or large-scale work, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
Clothing and Footwear: Wear long pants and fully enclosed, chemical-resistant shoes.[10] Leather or canvas shoes are not appropriate as they can absorb and retain the chemical.[11] Pant legs should be worn outside of footwear to prevent chemicals from entering.[11]
-
-
Respiratory Protection:
-
When Required: Respiratory protection is necessary if engineering controls are not sufficient, during a large spill, or when aerosols may be generated.[4][9]
-
Type: Use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[7] All personnel required to wear a respirator must be part of a comprehensive respiratory protection program that includes medical evaluation, training, and fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[6][12]
-
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Caption: Step-by-step workflow for minor spill response.
Waste Disposal Protocol
-
Contaminated PPE: All disposable PPE (gloves, aprons) that is contaminated must be collected in a designated hazardous waste bag or container. [13]2. Chemical Waste: Unused this compound and spill cleanup materials are considered hazardous waste.
-
Containerization: Store waste in a compatible, sealed, and clearly labeled container. The label must include "Hazardous Waste" and the chemical name. [14]4. Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain. [3][8]
Emergency First Aid
In the event of an exposure, immediate and correct action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Get medical aid immediately. [6]Do not allow the victim to rub their eyes. Immediately and continuously flush eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open. [2][3][6] |
| Skin Contact | Get medical aid immediately. [6]Immediately remove all contaminated clothing, shoes, and jewelry while flushing the affected skin with plenty of water for at least 15 minutes under a safety shower. [2][3][6] |
| Inhalation | Get medical aid immediately. [6]Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. [2][6] |
| Ingestion | Get medical aid immediately. [6]Do NOT induce vomiting. [2][6]If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. [6] |
Your expertise as a scientist is your greatest asset. Applying that same rigor and attention to detail to your safety protocols ensures that your valuable contributions to science can continue without incident. Treat this compound with the respect its hazards demand, and you will master its use safely and effectively.
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Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98%. Cole-Parmer. [Link]
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Recommended Response to a Chemical Spill. SBMS guidance note (SBMS09). [Link]
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Spill and Release Response Procedures. (2020, October 14). MIT EHS. [Link]
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-
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-
Permissible Exposure Limits – OSHA Annotated Table Z-2. Occupational Safety and Health Administration. [Link]
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Common Name: 2-METHYL-5-ETHYLPYRIDINE. (1999, June). New Jersey Department of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
